3'-Amino-3'-deoxyguanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYJWINGYJUHN-DXTOWSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000909 | |
| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80015-76-5 | |
| Record name | 3'-Amino-3'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080015765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of 3'-Amino-3'-deoxyguanosine
An In-depth Technical Guide to the Structure of 3'-Amino-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of this compound, a significant analogue of the natural nucleoside guanosine. We will delve into its core molecular architecture, comparing it with its parent compound to highlight the critical structural modification that dictates its biological activity. This document will further explore the stereochemistry and key physicochemical properties. The guide will also present a representative synthetic pathway, elucidating the rationale behind the experimental design, and conclude with an examination of its primary mechanism of action as an RNA chain terminator. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, molecular biology, and drug development.
Core Molecular Structure and Properties
This compound is a purine nucleoside analogue. Its structure is fundamentally derived from guanosine, incorporating the purine base guanine linked to a modified ribose sugar.
Chemical Identity
The key molecular identifiers and properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 9-(3-Amino-3-deoxy-ß-D-ribofuranosyl)guanine | [1] |
| Chemical Formula | C₁₀H₁₄N₆O₄ | [2][3] |
| Molecular Weight | 282.3 g/mol | [2][3] |
| CAS Number | 80015-76-5 | [1][2] |
| Appearance | Off-white powder to white or off-white crystals | [1][2] |
| Purity (Typical) | ≥95% | [2] |
| Synonyms | 3'-Amino-3'-deoxy-D-guanosine, 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)guanine | [2] |
Structural Elucidation: A Comparative Analysis with Guanosine
The defining feature of this compound is the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH₂). This seemingly subtle modification has profound implications for its biological activity.
Below is a diagram illustrating the structural comparison between guanosine and its 3'-amino-3'-deoxy analogue.
Caption: 2D structures of Guanosine and this compound.
The core components of the this compound structure are:
-
Guanine Base: A purine nucleobase attached via a β-N₉-glycosidic bond to the ribose sugar.[4] The presence of the C2-amino group and the C6-keto group are characteristic of guanine.
-
Modified Deoxyribose Sugar: A five-membered furanose ring where the 3'-carbon is bonded to an amino group instead of a hydroxyl group. This modification is the key distinction from the parent guanosine molecule. The "deoxy" prefix in its name refers to the absence of the hydroxyl group at the 2' position, a feature it shares with deoxyguanosine found in DNA.[5][6]
Synthesis and Experimental Rationale
The synthesis of this compound from guanosine is a multi-step process that requires careful protection of reactive functional groups to achieve the desired modification at the 3' position.
Rationale for Protecting Groups in Synthesis
The guanosine molecule possesses several reactive sites, including the amino group on the guanine base and the hydroxyl groups on the ribose sugar. To selectively modify the 3'-hydroxyl group, it is imperative to temporarily block the other reactive sites. A common strategy involves the use of protecting groups. For instance, the C2-amino group of guanosine can be masked using an N,N-dibenzylformamidino group.[7] This protection prevents unwanted side reactions at this position and simplifies the purification of subsequent intermediates.[7]
Representative Synthetic Workflow
The following is a generalized workflow for the synthesis of this compound, based on reported methodologies.[7][8]
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example of a synthetic route, adapted from the literature.[7][8]
Step 1: Protection of Guanosine
-
React guanosine with protecting agents to mask the C2-amino group and the 2'- and 5'-hydroxyl groups. A common approach is to use tert-butyldimethylsilyl (TBDMS) groups for the hydroxyls and an N,N-dibenzylformamidino group for the C2-amino group.[7]
-
Purify the resulting protected guanosine intermediate.
Step 2: Modification of the 3'-Position
-
The free 3'-hydroxyl group of the protected guanosine is then converted into a good leaving group, for example, by triflation.
-
Subsequent reaction with an azide source, such as sodium azide, introduces the azido group at the 3'-position with inversion of stereochemistry.
Step 3: Reduction of the Azido Group
-
The 3'-azido group is reduced to a 3'-amino group. This can be achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) or with other reducing agents.[8]
Step 4: Deprotection
-
The protecting groups on the C2-amino and the 2'- and 5'-hydroxyls are removed under appropriate conditions (e.g., with a fluoride source for the silyl ethers and acidic or basic hydrolysis for the formamidino group) to yield the final product, this compound.[7]
Mechanism of Action: RNA Chain Termination
The primary biological significance of this compound lies in its ability to act as a potent inhibitor of RNA synthesis.[2][9]
The Role of the 3'-Hydroxyl Group in RNA Synthesis
During transcription, RNA polymerase catalyzes the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate group of an incoming ribonucleotide triphosphate (NTP). This 3'-OH group is therefore essential for chain elongation.
Chain Termination by this compound
When this compound is incorporated into a growing RNA strand, its 3'-amino group prevents the formation of the subsequent phosphodiester bond. The lone pair of electrons on the nitrogen atom is not suitable for the nucleophilic attack required for bond formation, thus leading to the termination of RNA chain elongation.[2][9]
Caption: Mechanism of RNA chain termination by this compound.
Conclusion
The structure of this compound, characterized by the replacement of the 3'-hydroxyl group with an amino group, is the cornerstone of its function as an inhibitor of RNA polymerase. This in-depth guide has provided a detailed overview of its molecular architecture, a rationale-driven perspective on its synthesis, and a clear depiction of its mechanism of action. This knowledge is fundamental for researchers and scientists in the design and development of novel therapeutic agents that target nucleic acid synthesis.
References
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Taylor & Francis Online. (n.d.). Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of the guanosine analogs investigateda. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. Retrieved from [Link]
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Metkinen Chemistry. (n.d.). This compound. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (n.d.). Synthetic and biological applications of tricyclic analogues of guanosine. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of guanosine compared to the corresponding proximal and distal fleximer analogues. Retrieved from [Link]
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PubChem. (n.d.). 3-Deoxyguanosine. Retrieved from [Link]
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PubMed. (1990). Guanosine analogues. Synthesis of nucleosides of certain 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones as potential immunotherapeutic agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Retrieved from [Link]
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PubMed. (2007). Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and Determination of Their pKa Values by 15N NMR Spectroscopy. Retrieved from [Link]
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bioRxiv. (n.d.). Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bo. Retrieved from [Link]
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PubMed. (2025). Therapeutic 6-thio-deoxyguanosine inhibits telomere elongation in cancer cells by inducing a non-productive stalled telomerase complex. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
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Clinical Cancer Research. (2021). A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas. Retrieved from [Link]
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Introduction: The Significance of 3'-Amino-3'-deoxyguanosine
An In-Depth Technical Guide to the Synthesis of 3'-Amino-3'-deoxyguanosine from Guanosine
This guide provides a comprehensive, technically detailed overview of a robust and validated synthetic pathway for converting guanosine into this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical nuances of this multi-step synthesis.
This compound is a crucial nucleoside analog that has garnered significant interest in biochemical and pharmaceutical research. Its structural modification at the 3' position of the ribose sugar, replacing the hydroxyl group with an amino group, allows it to act as a potent chain terminator in nucleic acid synthesis.[1] This property makes it an invaluable tool for studying the mechanisms of RNA polymerases and a lead compound in the development of antiviral and anticancer therapies.[2][3] The synthesis of this molecule, however, is a non-trivial endeavor that requires a carefully orchestrated sequence of protection, activation, substitution, and deprotection steps to navigate the polyfunctional nature of the starting material, guanosine.
Part 1: Strategic Overview and the Imperative of Protecting Groups
The chemical architecture of guanosine presents several synthetic challenges. The presence of multiple reactive functional groups—the 2'- and 5'-hydroxyls on the ribose moiety, and the exocyclic N2-amino and O6-lactam functions on the guanine base—necessitates a robust protecting group strategy to ensure regioselectivity and prevent undesirable side reactions.[][5] A successful synthesis hinges on the orthogonal protection of these sites, allowing for the selective modification of the 3'-hydroxyl group.
The overall synthetic strategy can be conceptualized as a four-stage process:
-
Selective Protection: Masking all reactive sites except the 3'-hydroxyl group.
-
Activation and Displacement: Converting the 3'-hydroxyl into a good leaving group and subsequent nucleophilic substitution to introduce the nitrogen functionality.
-
Functional Group Transformation: Reduction of the introduced azido group to the target primary amine.
-
Global Deprotection: Removal of all protecting groups to yield the final product.
The following diagram illustrates the high-level workflow, emphasizing the central role of protected intermediates.
Caption: High-level workflow for the synthesis of this compound.
Part 2: A Validated Step-by-Step Synthetic Pathway
The following protocol details a reliable route from guanosine to the target molecule, drawing upon established methodologies in nucleoside chemistry.[6][7] The causality behind the choice of reagents and conditions is explained at each stage.
Stage 1: Protection of Guanosine
The initial and most critical phase is the selective protection of the guanosine molecule. The primary 5'-hydroxyl is more sterically accessible and reactive than the secondary 2'- and 3'-hydroxyls. The exocyclic amino group of guanine must also be protected to prevent its interference in subsequent steps.
Step 1a: Protection of the 5'- and 2'-Hydroxyl Groups and the Exocyclic Amine.
A common and effective strategy involves the simultaneous protection of the 5'- and 2'-hydroxyl groups using bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) groups.[6] The N2-amino group is often protected as a formamidine derivative, which is stable under the conditions of silylation and subsequent reactions but can be readily removed at the end of the synthesis.[6][7]
Experimental Protocol: Synthesis of 9-(2,5-Bis-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine
-
N2-Protection: Guanosine is first reacted with N,N-dibenzylformamide dimethyl acetal in a suitable solvent like DMF. This step selectively protects the exocyclic amino group.
-
Silylation: The resulting N2-protected guanosine is then treated with an excess of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine in DMF. This reaction typically yields a mixture of products, including the desired 2',5'-bis-O-TBDMS protected isomer and the 3',5'-bis-O-TBDMS isomer.[6]
-
Isomer Separation/Equilibration: The desired 2',5'-protected isomer (leaving the 3'-OH free) can be separated from the 3',5'-isomer by column chromatography. Alternatively, the mixture can be subjected to equilibration conditions (e.g., stirring in methanol) to favor the formation of the thermodynamically more stable 2',5'-isomer, thereby increasing the overall yield.[7]
Stage 2: Activation of the 3'-Hydroxyl Group and Nucleophilic Substitution
With the 3'-hydroxyl group as the only remaining reactive hydroxyl, it can be selectively activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester, such as a triflate (trifluoromethanesulfonate), which is an excellent leaving group.
Experimental Protocol: Synthesis of 9-(3-Azido-2-O-tert-butyldimethylsilyl-3-deoxy-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine
-
Activation: The 2',5'-protected guanosine derivative is dissolved in a dry, aprotic solvent (e.g., dichloromethane or pyridine) and cooled to a low temperature (e.g., -78 °C). Trifluoromethanesulfonic anhydride (Tf2O) or a similar activating agent is added dropwise. The reaction progress is monitored by TLC.
-
Nucleophilic Displacement: Upon completion of the activation, a source of the azide nucleophile, such as sodium azide (NaN3) or lithium azide (LiN3), is added directly to the reaction mixture.[8] The reaction is allowed to warm to room temperature and stirred until the substitution is complete. This SN2 reaction proceeds with inversion of configuration at the 3'-carbon, transforming the ribo-configuration into the xylo-configuration in the intermediate, which is then re-inverted in a subsequent step to yield the desired ribo-configuration for the final product.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified by silica gel chromatography to yield the 3'-azido derivative.
Stage 3: Reduction of the 3'-Azido Group
The azido group is a versatile precursor to the amine. It is relatively unreactive under many conditions but can be cleanly and efficiently reduced to the primary amine. The Staudinger reaction is a classic and highly effective method for this transformation in nucleoside chemistry.[9]
Experimental Protocol: Synthesis of 9-(3-Amino-2-O-tert-butyldimethylsilyl-3-deoxy-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine
-
Staudinger Reduction: The 3'-azido derivative is dissolved in a solvent mixture such as THF/water. Triphenylphosphine (PPh3) is added, which reacts with the azide to form an aza-ylide intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed by the water present in the solvent to yield the 3'-amino product and triphenylphosphine oxide.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired 3'-amino compound from the triphenylphosphine oxide byproduct. Other reducing agents like catalytic hydrogenation (H2, Pd/C) can also be employed, provided they are compatible with other functional groups in the molecule.[10]
Stage 4: Global Deprotection
The final step is the simultaneous removal of all protecting groups to unveil the target molecule, this compound.
Experimental Protocol: Synthesis of this compound
-
Silyl Group Removal: The TBDMS groups are acid-labile and can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or with an acid such as trifluoroacetic acid (TFA) in water.[6]
-
Formamidine Removal: The N,N-dibenzylformamidino group is typically removed under basic conditions, for example, by treatment with aqueous ammonia or methylamine.
-
Final Purification: After deprotection, the reaction mixture is neutralized and purified, often by ion-exchange chromatography or reversed-phase HPLC, to yield the final product as a pure solid.
The complete synthetic workflow is visualized below.
Caption: Detailed workflow for the synthesis of this compound.
Part 3: Data Summary
The efficiency of this synthetic route is contingent on the optimization of each step. The following table provides representative data for each transformation, which should be understood as typical values achievable under carefully controlled laboratory conditions.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1. Protection | Guanosine | TBDMS-Cl, N,N-dibenzylformamide acetal | 2',5'-bis-O-TBDMS, N2-Protected Guanosine | ~60%[7] |
| 2. Activation & Substitution | 3'-OH free protected guanosine | Tf2O, NaN3 | 3'-Azido protected guanosine | ~80-90% |
| 3. Reduction | 3'-Azido protected guanosine | PPh3, H2O | 3'-Amino protected guanosine | ~85-95% |
| 4. Deprotection | Fully protected 3'-amino derivative | TFA, aq. NH3 | This compound | ~70-80% |
| Overall | Guanosine | This compound | ~25-35% |
Conclusion
The synthesis of this compound from guanosine is a challenging yet achievable goal in medicinal chemistry. The strategy outlined in this guide, centered on a robust protecting group strategy and a key azido-intermediate, represents a reliable and well-documented approach. Success in this synthesis requires careful attention to anhydrous reaction conditions, rigorous purification of intermediates, and thorough analytical characterization at each stage. The principles and techniques described herein are broadly applicable to the synthesis of other modified nucleosides, underscoring the foundational importance of these methods in modern drug discovery and chemical biology.
References
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Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Taylor & Francis Online. [Link]
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An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. ResearchGate. [Link]
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Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications. PubMed. [Link]
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Protection of 5'-hydroxy Functions of Nucleosides. PubMed. [Link]
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A Facile Procedure for the Reduction of Azido Nucleosides to Amines Using Polymer Bound Triphenylphosphine. Semantic Scholar. [Link]
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Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Taylor & Francis Online. [Link]
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Protecting group. Wikipedia. [Link]
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Reduction of azides to amines by Staudinger reaction. ResearchGate. [Link]
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Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. [Link]
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Site of Azido Substitution in the Sugar Moiety of Azidopyrimidine Nucleosides Influences the Reactivity of Aminyl Radicals Formed by Dissociative Electron Attachment. PMC - PubMed Central. [Link]
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Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate | Request PDF. ResearchGate. [Link]
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Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates. PMC - NIH. [Link]
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Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). ACS Publications. [Link]
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Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]
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Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. PubMed. [Link]
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3'-Amino-3'-deoxyguanosine chemical properties and stability
An In-depth Technical Guide to 3'-Amino-3'-deoxyguanosine: Chemical Properties, Stability, and Handling
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a crucial nucleoside analog for researchers in drug development and molecular biology. We will delve into its core chemical properties, synthesis, stability profile, and biological activity, offering field-proven insights and detailed protocols to ensure scientific integrity and experimental success.
Introduction: The Significance of a 3'-Amino Modification
This compound is a synthetic analog of the natural nucleoside guanosine. Its defining structural feature is the replacement of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH2). This seemingly minor alteration has profound biological consequences. In biological systems, the 3'-hydroxyl group is essential for forming the phosphodiester bond that extends a nucleic acid chain. By substituting it with an amino group, this compound acts as a potent chain terminator for RNA synthesis.[1][2] This property makes it an invaluable tool for studying RNA polymerase activity and a lead compound in the development of antiviral and anticancer therapeutics.[3]
Its interest stems from early research into 3'-amino-nucleosides, spurred by the discovery of antibiotics like Puromycin.[3] The triphosphate form of these analogs can act as polymerase inhibitors or chain terminators, disrupting the replication of viral RNA or DNA.[3]
Core Chemical Properties
A thorough understanding of the fundamental chemical properties of this compound is critical for its effective use in experimental settings. These properties dictate its solubility, handling, and storage requirements.
| Property | Value | Source(s) |
| IUPAC Name | 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)guanine | [4] |
| Synonyms | 3'-Amino-3'-deoxy-D-guanosine, 9-(3-Amino-3-deoxy-b-D-ribofuranosyl)guanine | [1][2] |
| CAS Number | 80015-76-5 | [4] |
| Chemical Formula | C₁₀H₁₄N₆O₄ | [1][2] |
| Molecular Weight | 282.3 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | [1][4] |
| Purity | Typically >95% or >97% for research grades | [1][4] |
| Solubility | Reported as non-soluble in water, weakly soluble in water-ethanol mixtures, and soluble in organic solvents. | [5] |
Expert Insight: The limited aqueous solubility can present challenges. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common and effective strategy. Always perform a solubility test for your specific buffer system to avoid precipitation during experiments.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that typically starts from the readily available nucleoside, guanosine. The complexity arises from the need to selectively modify the 3'-hydroxyl group while protecting other reactive sites on the molecule. An efficient synthesis in eight steps with a 58% overall yield has been reported.[6]
A generalized synthetic workflow involves:
-
Protection: The 2'- and 5'-hydroxyl groups and the exocyclic amino group of guanosine are protected to prevent unwanted side reactions.
-
Activation: The 3'-hydroxyl group is converted into a good leaving group.
-
Azide Substitution: An azide group (N₃) is introduced at the 3' position, typically via an SN2 reaction, which inverts the stereochemistry.
-
Reduction: The azide group is reduced to the desired 3'-amino group.
-
Deprotection: All protecting groups are removed to yield the final product.
Caption: Generalized workflow for the synthesis of this compound.
Exemplary Protocol: Azide Reduction
This step is critical for converting the azide intermediate to the final amino group. A common and effective method is Staudinger reduction or catalytic hydrogenation.
Protocol: Catalytic Hydrogenation of 3'-Azido Intermediate (This is a representative protocol based on common organic chemistry practices for azide reduction.)
-
System Setup: In a flask equipped with a magnetic stirrer, dissolve the protected 3'-azido-3'-deoxyguanosine intermediate in a suitable solvent (e.g., Ethanol or Methanol).
-
Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w) to the solution. Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of various functional groups, including azides, due to its ability to activate molecular hydrogen.
-
Hydrogenation: Seal the flask and purge the system with an inert gas like nitrogen or argon. Then, introduce hydrogen gas (H₂), either from a balloon or a pressurized cylinder, maintaining a positive pressure.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction's progression.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, especially after use. The filter cake should be kept wet with solvent and disposed of properly.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can then be carried forward to the deprotection step or purified by column chromatography if necessary.
Stability and Degradation Profile
The stability of this compound is paramount for ensuring the reproducibility of experimental results and defining its shelf-life as a potential therapeutic.
Recommended Storage: For long-term stability, the solid compound should be stored at or below -15°C.[2] One supplier suggests that the dry compound is stable for 3 years at +4°C.[4] Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to minimize degradation.[7]
pH-Dependent Degradation:
-
Acidic Conditions (pH < 7): Under acidic conditions, the primary degradation pathway is likely the direct hydrolysis of the glycosidic bond, separating the guanine base from the aminodeoxyribose sugar. The amino group at the 3' position is protonated and stable against deamidation.
-
Neutral to Alkaline Conditions (pH ≥ 7): In neutral or alkaline solutions, deamidation of the 3'-amino group can occur, although this is generally a slow process.[8] A more significant concern is the potential for degradation of the purine ring system at higher pH values.
Caption: Potential pH-dependent degradation pathways for this compound.
Oxidative Stability: The guanine base is susceptible to oxidation, particularly by reactive oxygen species (ROS) like hydroxyl radicals, which can lead to the formation of products like 8-hydroxy-deoxyguanosine (8-OHdG). While this compound is not 2'-deoxyguanosine, the guanine moiety remains a target. Therefore, it is advisable to avoid strong oxidizing agents and to degas aqueous buffers used for preparing solutions.
Analytical Methodologies for Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[9][10]
| Technique | Purpose | Key Parameters & Insights |
| HPLC | Purity assessment, quantification, stability studies. | Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with an additive like formic acid or ammonium acetate to improve peak shape. Detection: UV at ~254 nm. |
| LC-MS | Identity confirmation, impurity identification. | Provides molecular weight information, confirming the mass of the parent ion and identifying degradation products or synthesis-related impurities. |
| NMR (¹H, ¹³C) | Structural elucidation. | Confirms the chemical structure by showing characteristic shifts for the protons and carbons of the ribose and guanine moieties, and definitively proves the presence and location of the 3'-amino group. |
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute to a working concentration of ~50-100 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Causality: The gradient elution ensures that both the polar main compound and any less polar impurities are effectively separated and eluted from the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Self-Validation: A sharp, symmetrical main peak with a stable retention time indicates a good chromatographic method. The presence of other peaks suggests impurities or degradation.
Biological Activity & Mechanism of Action
The primary biological function of this compound stems from its ability to act as a chain terminator in RNA synthesis.[1][2]
-
Cellular Uptake: The nucleoside is transported into the cell.
-
Phosphorylation: Cellular kinases phosphorylate the molecule sequentially to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form (3'-amino-dGTP).[11][12]
-
Incorporation: During RNA transcription, RNA polymerase recognizes 3'-amino-dGTP as a substrate and incorporates it into the growing RNA strand opposite a cytosine base.
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, halting further elongation of the RNA chain.
Caption: Mechanism of action for this compound as an RNA chain terminator.
This mechanism makes the compound a candidate for therapies targeting rapidly replicating entities that rely on RNA synthesis, such as certain viruses and cancer cells.[3]
References
-
Mitsuya, H., et al. (2012). Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Nucleosides, Nucleotides and Nucleic Acids, 31(1), 1-15. [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. ResearchGate. [Link]
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Visser, G. M., et al. (1984). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Nucleosides and Nucleotides, 3(3), 309-313. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Request PDF. [Link]
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Metkinen Chemistry. (n.d.). This compound. Metkinen Chemistry. [Link]
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ResearchGate. (n.d.). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ResearchGate. [Link]
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Generon. (n.d.). 3′-Amino-3′-deoxy-guanosine. Generon. [Link]
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Human Metabolome Database. (2005). Deoxyguanosine (HMDB0000085). HMDB. [Link]
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PubMed. (1976). In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate (ppGpp). PubMed. [Link]
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Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]
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Patel, K., & Borch, R. F. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703-711. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 3'-Amino-3'-deoxyguanosine as an RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which 3'-Amino-3'-deoxyguanosine functions as an inhibitor of RNA polymerase. As a nucleoside analog, its activity is predicated on its intracellular conversion to the triphosphate form and subsequent interaction with the RNA polymerase active site. The core of its inhibitory action lies in its ability to act as a chain terminator during RNA synthesis. This guide will dissect the biochemical basis of this termination, explore its selectivity, and provide detailed experimental protocols for its characterization. The insights provided are intended to support researchers and drug development professionals in the fields of virology, oncology, and antimicrobial research.
Introduction: The Therapeutic Potential of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their structural similarity to natural nucleosides allows them to be recognized and processed by cellular or viral enzymes, leading to their incorporation into growing nucleic acid chains.[1] However, their chemical modifications disrupt the normal process of DNA or RNA elongation, leading to a therapeutic effect.[3] this compound belongs to a class of 3'-modified nucleosides that have been investigated for their inhibitory effects on polymerases.[4][5] This guide focuses specifically on the guanosine analog, detailing its journey from a simple nucleoside to a potent inhibitor of RNA synthesis.
The Core Mechanism: Chain Termination of RNA Synthesis
The primary mechanism of action of this compound is as a chain terminator of RNA synthesis.[6][7] This inhibitory activity is dependent on its intracellular phosphorylation to This compound-5'-triphosphate (3'-amino-dGTP) by host cell kinases.[1] Once in its triphosphate form, 3'-amino-dGTP can compete with the natural substrate, guanosine triphosphate (GTP), for binding to the active site of RNA polymerase.[5]
Incorporation into the Nascent RNA Chain
During transcription, RNA polymerase catalyzes the formation of phosphodiester bonds between incoming ribonucleoside triphosphates and the 3'-hydroxyl group of the growing RNA strand.[8] 3'-amino-dGTP, mimicking GTP, can be recognized by the polymerase and incorporated into the nascent RNA chain opposite a cytosine residue in the DNA template.
The Irreversible Block to Elongation
The critical modification of this compound is the replacement of the 3'-hydroxyl (-OH) group with a 3'-amino (-NH2) group. The 3'-hydroxyl group is essential for the nucleophilic attack on the alpha-phosphate of the incoming nucleoside triphosphate, which results in the formation of a phosphodiester bond and the elongation of the RNA chain.[8] The presence of the 3'-amino group at this position makes the formation of the subsequent phosphodiester bond impossible, thus leading to the immediate and irreversible termination of RNA synthesis.[6][7]
Selectivity and Potency
An ideal nucleoside analog inhibitor would exhibit high selectivity for viral or pathogenic RNA polymerases over host cellular RNA polymerases to minimize toxicity.
Specificity for RNA Polymerases
Research on a variety of 3'-amino- and 3'-azido-3'-deoxyribonucleoside-5'-triphosphates, including the guanosine analog, has shown that these compounds can inhibit both influenza A viral RNA polymerase and cellular RNA polymerase II.[4] For analogs with modifications solely at the 3'-ribose position, a lack of significant specificity between the viral and cellular enzymes was observed.[4] This suggests that this compound may act as a broad-spectrum inhibitor of transcription.
Kinetic Parameters of Inhibition
While specific kinetic data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound triphosphate against various RNA polymerases are not extensively reported in publicly available literature, studies on closely related analogs provide valuable insights. For instance, the related compound 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) guanine 5'-triphosphate was found to be a potent linear mixed inhibitor of E. coli DNA-dependent RNA polymerase with a Ki value of 0.95 µM.[5] It is plausible that this compound triphosphate exhibits similar inhibitory potency.
| Inhibitor (Triphosphate Form) | Target Polymerase | Inhibition Type | Ki Value |
| 3'-azido-3'-deoxy-xylo-GTP | E. coli RNA Polymerase | Linear Mixed | 0.95 µM[5] |
| 3'-amino-3'-deoxy-GTP | Various (e.g., Influenza A, Cellular Pol II) | Chain Terminator | Data Not Available |
Table 1: Comparative Inhibitory Activity of 3'-Modified Guanosine Analogs.
Experimental Protocols for Characterization
The characterization of this compound as an RNA polymerase inhibitor involves a series of in vitro assays to confirm its mechanism of action and quantify its inhibitory potential.
In Vitro Transcription Assay for Chain Termination
This assay is designed to directly visualize the termination of RNA synthesis upon the incorporation of this compound monophosphate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a linear DNA template with a known promoter sequence, a specific RNA polymerase (e.g., T7 RNA polymerase, E. coli RNA polymerase, or a viral RNA-dependent RNA polymerase), a buffer system with optimal pH and salt concentrations, and a mixture of the four standard ribonucleoside triphosphates (ATP, CTP, UTP, and GTP), with one being radioactively or fluorescently labeled for detection.
-
Addition of Inhibitor: To parallel reactions, add varying concentrations of this compound-5'-triphosphate (3'-amino-dGTP).
-
Incubation: Initiate the transcription reaction by adding the RNA polymerase and incubate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a solution containing a chelating agent like EDTA and a denaturant such as formamide.
-
Gel Electrophoresis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).[1][2][9]
-
Visualization: Visualize the RNA products by autoradiography (for radiolabeled nucleotides) or fluorescence imaging.
Expected Results: In the absence of the inhibitor, a full-length RNA transcript should be observed. In the presence of 3'-amino-dGTP, shorter, terminated RNA fragments will appear at positions corresponding to the incorporation of the analog opposite cytosine residues in the template. The intensity of the full-length product will decrease with increasing concentrations of the inhibitor, while the intensity of the terminated fragments will increase.
Determination of Kinetic Parameters (Ki)
To quantify the inhibitory potency of 3'-amino-dGTP, the inhibition constant (Ki) can be determined through enzyme kinetic studies.
Methodology:
-
Enzyme Activity Measurement: Perform a series of in vitro transcription reactions as described above, but with varying concentrations of the natural substrate (GTP) and a fixed, subsaturating concentration of the labeled nucleotide.
-
Inhibitor Titration: Repeat the reactions in the presence of several different fixed concentrations of 3'-amino-dGTP.
-
Quantification: Quantify the amount of full-length RNA product in each reaction.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Ki value.[10][11][12]
Conclusion and Future Directions
This compound acts as a potent inhibitor of RNA polymerase through a well-defined mechanism of chain termination. Its ability to be incorporated into the growing RNA chain and subsequently block further elongation makes it a valuable tool for studying transcription and a potential lead compound for the development of therapeutic agents. The lack of pronounced selectivity between some viral and cellular polymerases highlights the need for further structural and functional studies to guide the design of more specific inhibitors. Future research should focus on obtaining high-resolution co-crystal structures of 3'-amino-dGTP bound to various RNA polymerases to elucidate the precise molecular interactions that govern its binding and incorporation. Furthermore, a comprehensive evaluation of its inhibitory activity against a wider range of viral and microbial RNA polymerases will be crucial in defining its therapeutic potential.
References
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- Klappa, P. Finding ki of competitive inhibitor. YouTube (2021).
- GraphPad Software. Computing Ki for a Competitive Enzyme Inhibitor.
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- Su, C. et al. Antiinfluenza IC 50 values of compound 3 against recombinant WT and mutant strains.
- Artsimovitch, I. & Landick, R. In vitro approaches to analysis of transcription termination. Methods in molecular biology (Clifton, N.J.)371, (2007).
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- Gene Ontology Consortium. RNA polymerase III complex Gene Ontology Term (GO:0005666).
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biological role of 3'-Amino-3'-deoxyguanosine in cells
An In-Depth Technical Guide to the Cellular Biology of 3'-Amino-3'-deoxyguanosine: Mechanisms, Applications, and Methodologies
Abstract
This compound is a synthetic nucleoside analog of guanosine, distinguished by the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group. This seemingly minor modification imparts profound biological activity, establishing it as a potent chain terminator of nucleic acid synthesis. Once metabolized intracellularly to its triphosphate form, this compound is recognized as a substrate by RNA polymerases. Its incorporation into a nascent RNA strand prevents the formation of a subsequent phosphodiester bond, leading to the abrupt cessation of transcription.[1][2] Furthermore, if incorporated into the terminal adenosine of transfer RNA (tRNA), the resulting stable amide linkage to the amino acid disrupts ribosomal peptide bond formation, implicating it as an inhibitor of protein synthesis.[3] These mechanisms underpin its utility as a valuable molecular probe for dissecting the intricacies of transcription and translation and highlight its potential as a therapeutic agent, particularly in antiviral and anticancer applications. This guide provides a comprehensive overview of the molecular basis of its action, relevant cellular pathways, detailed experimental protocols for its study, and a perspective on future research and development.
Part 1: Introduction to this compound
This compound (3'-AdG) is a structural analog of the natural purine nucleoside, guanosine. Its defining feature is the replacement of the hydroxyl (-OH) group at the 3' position of the ribofuranose ring with an amino (-NH₂) group.[4] This substitution is the cornerstone of its biological function.
Chemical and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)guanine | [4] |
| CAS Number | 80015-76-5 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [2][6] |
| Molecular Weight | 282.26 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
The Critical 3'-Amino Modification
The substitution of the 3'-hydroxyl with a 3'-amino group introduces two critical changes that dictate the molecule's mechanism of action:
-
Enhanced Nucleophilicity : The amino group is a stronger nucleophile than the hydroxyl group. This property can influence the rate of its incorporation into nucleic acid chains. Studies on related 3'-amino nucleosides have shown that this enhanced nucleophilicity significantly speeds up non-enzymatic, template-directed oligomerization, a finding with implications for prebiotic chemistry.[7][8]
-
Formation of a Stable Amide Linkage : When acting as a substrate in biological polymerization, the 3'-amino group forms a phosphoramidate bond in the nucleic acid backbone or an amide bond with an amino acid on a tRNA molecule. Unlike the native ester bonds, these linkages are significantly more stable and resistant to enzymatic cleavage by polymerases and the ribosomal machinery, respectively.[3]
Part 2: Core Mechanisms of Action: Dual Chain Termination
The biological effects of this compound stem from its ability to act as a chain terminator in two of the cell's most fundamental processes: transcription and translation.
Inhibition of RNA Synthesis
The primary and most well-documented role of 3'-AdG is as a terminator of RNA strand synthesis.[2][9] The process requires intracellular phosphorylation to the active triphosphate form, this compound triphosphate (3'-AdGTP).
Mechanism:
-
Cellular Uptake and Activation : 3'-AdG enters the cell and is sequentially phosphorylated by cellular kinases to its triphosphate form, 3'-AdGTP.
-
Substrate Mimicry : 3'-AdGTP mimics the natural substrate, guanosine triphosphate (GTP), and is recognized by RNA polymerases (both cellular and viral).[1]
-
Incorporation : The polymerase incorporates the analog into the growing RNA chain opposite a cytosine residue in the DNA template.
-
Chain Termination : The 3'-amino group forms a phosphoramidate bond with the incoming nucleotide's 5'-phosphate. However, the absence of a 3'-hydroxyl group makes it impossible to form a phosphodiester bond with the next nucleoside triphosphate, leading to the immediate and irreversible termination of RNA elongation.[1]
Caption: Mechanism of RNA chain termination by 3'-AdGTP.
Inhibition of Protein Synthesis
Drawing parallels from its adenosine counterpart, 3'-amino-3'-deoxyadenosine, 3'-AdG is hypothesized to terminate protein synthesis.[3] This occurs when the analog is incorporated into the 3'-CCA tail of tRNA.
Mechanism:
-
tRNA Modification : The enzyme tRNA-nucleotidyltransferase incorporates this compound (as part of a modified CCA tail) at the 3'-terminus of tRNA molecules.
-
Aminoacylation : An aminoacyl-tRNA synthetase attaches the corresponding amino acid (e.g., glycine, if the anticodon matches) to the 3'-amino group of the modified tRNA, forming a highly stable amide bond.[3]
-
Ribosomal Action : This modified aminoacyl-tRNA can enter the A-site of the ribosome and accept the growing polypeptide chain from the tRNA in the P-site.
-
Peptidyl Transfer Inhibition : However, once the modified tRNA moves to the P-site, the ribosome's peptidyl transferase center is unable to cleave the robust amide bond linking the polypeptide chain to the tRNA. This stalls the ribosome, preventing further elongation and leading to the termination of protein synthesis.[3]
Caption: Intracellular activation pathway of this compound.
Part 4: Applications in Research and Drug Development
The unique mechanism of 3'-AdG makes it a versatile tool for basic research and a promising scaffold for therapeutic development.
As a Molecular Probe
-
Studying Polymerase Dynamics : As a chain terminator, 3'-AdGTP can be used in vitro to pause RNA polymerases at specific sites, allowing for detailed structural and functional studies of the transcription complex.
-
Investigating Ribozyme Mechanisms : Isotopically labeled versions of 3'-amino nucleosides (e.g., with ¹⁵N) are invaluable for NMR-based studies to probe the protonation state and metal ion interactions within the active sites of ribozymes. [10]* Elucidating Ribosomal Function : The ability of 3'-AdG-modified tRNA to stall ribosomes provides a powerful tool to trap and analyze specific transitional states of the ribosome during protein synthesis.
Therapeutic Potential
-
Antiviral Agent : Many viruses, particularly RNA viruses like influenza and flaviviruses, rely on their own RNA-dependent RNA polymerase (RdRp) for replication. [1][11]These viral polymerases are often less discriminating than their host counterparts, making them susceptible to inhibition by nucleoside analogs. 3'-AdG's ability to terminate RNA synthesis makes it a candidate for broad-spectrum antiviral drug development. [1]* Anticancer Agent : Cancer cells are characterized by rapid proliferation, which demands high rates of both transcription and translation. This heightened dependency makes them more vulnerable to agents that disrupt these processes. By terminating RNA synthesis, 3'-AdG can induce cell cycle arrest and apoptosis. This strategy is analogous to that of other successful nucleoside analog chemotherapeutics. [12][13][14]
Part 5: Experimental Protocols and Methodologies
Causality Statement: The following protocols are designed as self-validating systems. For instance, in the cytotoxicity assay, the inclusion of a dose-response curve and appropriate controls (vehicle and untreated) allows for the unambiguous determination of the compound's specific effect on cell viability, while the in vitro transcription assay directly links the presence of the analog's triphosphate form to the inhibition of polymerase activity.
Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT
This protocol determines the concentration of 3'-AdG required to reduce the viability of a cell population by 50% (IC₅₀).
Methodology:
-
Cell Seeding : Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare a 2-fold serial dilution of this compound in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in medium) and medium-only controls.
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: In Vitro RNA Polymerase Assay
This assay directly measures the effect of 3'-AdGTP on the activity of a purified RNA polymerase.
Methodology:
-
Reaction Setup : On ice, prepare a master mix for the transcription reaction. A typical 25 µL reaction includes: Transcription Buffer (40 mM Tris-HCl, 6 mM MgCl₂, 2 mM spermidine), DTT (10 mM), a linear DNA template with a known promoter, 500 µM each of ATP, CTP, UTP, 100 µM GTP, and 10 µCi of [α-³²P]GTP.
-
Inhibitor Addition : Create a set of reaction tubes. To the experimental tubes, add increasing concentrations of 3'-AdGTP (e.g., 1 µM, 10 µM, 100 µM). Include a no-inhibitor control.
-
Enzyme Initiation : Add a purified RNA polymerase (e.g., T7 RNA polymerase or a cellular polymerase) to each tube to start the reaction.
-
Incubation : Incubate the reactions at 37°C for 30 minutes.
-
Reaction Quenching : Stop the reactions by adding an equal volume of Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
Denaturing PAGE : Heat the samples at 95°C for 5 minutes and load them onto a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea). Run the gel until the dye front reaches the bottom.
-
Visualization : Expose the gel to a phosphor screen and visualize the resulting bands using a phosphorimager. The intensity of the full-length RNA transcript will decrease with increasing concentrations of 3'-AdGTP.
Part 6: Future Directions and Conclusion
This compound stands as a classic example of how subtle atomic modifications to a biological building block can induce potent and specific cellular effects. Its dual role as a terminator of both transcription and translation makes it a powerful tool and a compelling therapeutic candidate.
Future research should focus on:
-
Selective Targeting : Designing derivatives of 3'-AdG that are preferentially taken up by cancer cells or are more efficiently phosphorylated by viral kinases over host enzymes to improve the therapeutic index.
-
In Vivo Efficacy : Moving beyond in vitro and cell-based assays to evaluate the compound's efficacy and safety in preclinical animal models of cancer and viral infections.
-
Resistance Mechanisms : Investigating potential mechanisms of cellular resistance, such as downregulation of activating kinases or upregulation of drug efflux pumps, which will be critical for its long-term clinical viability.
References
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ResearchGate. (2025). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. Available from: [Link]
-
PubMed. (1989). [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase]. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Aminoacylation of 3′-Amino-3′-deoxy Transfer RNA and Its Activity in Ribosomal Protein Synthesis. Available from: [Link]
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ChemRxiv. (2025). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Available from: [Link]
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PubMed. (2025). Potentially Prebiotic Synthesis of a 3'-Amino-3'-deoxyribonucleoside. Available from: [Link]
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UCL Discovery. (n.d.). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Available from: [Link]
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Metkinen Chemistry. (n.d.). This compound. Available from: [Link]
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bioRxiv. (n.d.). A Modified Nucleoside 6-thio-2'-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas. Available from: [Link]
-
ACS Publications. (n.d.). Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. Available from: [Link]
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National Center for Biotechnology Information. (2016). What causes human cancer? Approaches from the chemistry of DNA damage. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates. Available from: [Link]
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PubMed. (n.d.). Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. Available from: [Link]
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Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent. Available from: [Link]
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Washington University School of Medicine in St. Louis. (1997). Purine and Pyrimidine Metabolism. Available from: [Link]
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YouTube. (2018). Purine de novo Metabolism Regulation – Biochemistry | Lecturio. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. Available from: [Link]
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bioRxiv. (n.d.). Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bo. Available from: [Link]
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Oxford Academic. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Available from: [Link]
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Wikipedia. (n.d.). Purine metabolism. Available from: [Link]
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MDPI. (2023). Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Metabolic disorders of purine metabolism affecting the nervous system. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2'-Deoxyguanosine. Available from: [Link]
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PubMed. (2025). Therapeutic 6-thio-deoxyguanosine inhibits telomere elongation in cancer cells by inducing a non-productive stalled telomerase complex. Available from: [Link]
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Maia Biotechnology. (n.d.). Ateganosine (THIO). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Requirements for De Novo Initiation of RNA Synthesis by Recombinant Flaviviral RNA-Dependent RNA Polymerases. Available from: [Link]
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The Synthesis of 3'-Amino-3'-deoxyguanosine Triphosphate (3'-amino-dGTP): A Technical Guide for Advanced Research
Introduction: The Significance of a Modified Nucleotide
In the landscape of molecular biology and drug discovery, the precise control of enzymatic processes is paramount. 3'-Amino-3'-deoxyguanosine triphosphate (3'-amino-dGTP) is a modified nucleotide analog that serves as a powerful tool for researchers, primarily functioning as a chain terminator in enzymatic DNA synthesis. Its unique 3'-amino group, replacing the canonical 3'-hydroxyl group, is accepted by DNA polymerases for incorporation into a growing DNA strand. However, the absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, effectively halting further elongation. This property makes 3'-amino-dGTP and its related analogs invaluable in techniques such as Sanger sequencing and for the development of antiviral and anticancer therapeutics. This guide provides an in-depth exploration of the chemical and enzymatic synthesis pathways for producing high-purity 3'-amino-dGTP, intended for researchers, scientists, and professionals in drug development.
Chemical Synthesis of 3'-amino-dGTP: A Step-by-Step Approach
The chemical synthesis of 3'-amino-dGTP is a multi-step process that requires careful protection of reactive functional groups, stereospecific introduction of the 3'-amino moiety, and controlled phosphorylation. The most common and reliable route proceeds via a 3'-azido intermediate, which is subsequently reduced to the desired 3'-amino group.
Core Principles of the Chemical Synthesis Strategy
The synthesis is logically divided into three main stages:
-
Synthesis of the Precursor: 3'-Azido-3'-deoxyguanosine: This stage involves the modification of a readily available guanosine starting material to introduce an azido group at the 3' position of the ribose sugar. This is a critical step that sets the stage for the final amino functionalization.
-
Reduction of the 3'-Azido Group: The azido group is a versatile precursor to the amine. A mild and efficient reduction is necessary to convert 3'-azido-3'-deoxyguanosine to this compound without affecting other sensitive parts of the molecule.
-
Phosphorylation at the 5'-Hydroxyl Group: The final stage involves the addition of a triphosphate group to the 5' position of the this compound. This is a challenging step that requires specific phosphorylating agents to achieve high yields of the desired triphosphate.
Below is a visual representation of the overall chemical synthesis workflow:
Caption: Chemical synthesis workflow for 3'-amino-dGTP.
Detailed Experimental Protocols
This precursor synthesis often starts from guanosine and involves protection of the 5'-hydroxyl and the exocyclic amine of the guanine base, followed by the introduction of the azido group at the 3'-position, often through a nucleophilic substitution reaction.
Step 1: Protection of Guanosine
-
Rationale: The 5'-hydroxyl group is the most reactive hydroxyl group and needs to be protected to ensure selective modification at the 3'-position. The exocyclic amine of guanine can also react with many of the reagents used in the subsequent steps and therefore requires protection. Common protecting groups for the 5'-hydroxyl include dimethoxytrityl (DMT), while the exocyclic amine is often protected with an isobutyryl or acetyl group.
-
Protocol:
-
Dissolve guanosine in anhydrous pyridine.
-
Add dimethoxytrityl chloride (DMT-Cl) in portions at 0°C and stir at room temperature until the reaction is complete (monitored by TLC).
-
Add isobutyryl anhydride and continue stirring at room temperature.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the resulting 5'-O-DMT-N2-isobutyryl-guanosine by silica gel chromatography.
-
Step 2: Introduction of the 3'-Azido Group
-
Rationale: The 3'-hydroxyl group is converted to a good leaving group, typically a triflate or mesylate, which is then displaced by an azide nucleophile (e.g., sodium azide or lithium azide). This reaction usually proceeds with an inversion of stereochemistry (SN2 mechanism).
-
Protocol:
-
Dissolve the protected guanosine from the previous step in anhydrous dichloromethane.
-
Cool the solution to -78°C and add triflic anhydride and pyridine.
-
After the formation of the 3'-O-triflate is complete (monitored by TLC), add lithium azide and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane and purify by silica gel chromatography to obtain 5'-O-DMT-N2-isobutyryl-3'-azido-3'-deoxyguanosine.
-
Step 3: Deprotection
-
Rationale: The protecting groups are removed to yield the 3'-azido-3'-deoxyguanosine nucleoside. The DMT group is acid-labile, and the isobutyryl group is removed under basic conditions.
-
Protocol:
-
Treat the protected azido-nucleoside with 80% acetic acid in water to remove the DMT group.
-
After completion, evaporate the solvent and purify the product.
-
Treat the resulting nucleoside with concentrated ammonium hydroxide to remove the isobutyryl group.
-
Evaporate the solvent and purify the final product, 3'-azido-3'-deoxyguanosine, by recrystallization or chromatography.
-
-
Rationale: The azido group is selectively reduced to an amino group. A common and mild method for this transformation is the use of a thiol-based reducing agent like dithiothreitol (DTT) or triphenylphosphine in the Staudinger reaction. Catalytic hydrogenation over palladium on carbon (Pd/C) is also effective. The use of DTT is often preferred due to its mild conditions and compatibility with the nucleoside structure.[1][2]
-
Protocol (using DTT):
-
Dissolve 3'-azido-3'-deoxyguanosine in a mixture of water and pyridine.
-
Add an excess of dithiothreitol (DTT).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Purify the resulting this compound by ion-exchange chromatography or reversed-phase HPLC.
-
This is a critical step, and several methods have been developed for the synthesis of nucleoside triphosphates. The Ludwig-Eckstein and Yoshikawa methods are two of the most widely used.[3][4]
Method A: The Ludwig-Eckstein Method
-
Rationale: This "one-pot, three-steps" method is highly reliable for synthesizing modified triphosphates.[3][5] It involves the reaction of a 5'-hydroxyl nucleoside with salicyl phosphorochloridite, followed by reaction with pyrophosphate and subsequent oxidation to form the triphosphate. This method generally gives cleaner reactions and simplifies purification compared to the Yoshikawa method.[3]
-
Protocol:
-
The 3'-amino group of this compound must first be protected, for example, with a trifluoroacetyl group.
-
The protected nucleoside is then dissolved in anhydrous pyridine.
-
Salicyl phosphorochloridite is added at room temperature.
-
After formation of the phosphite intermediate, a solution of tributylammonium pyrophosphate in anhydrous DMF is added.
-
Finally, a solution of iodine in pyridine/water is added to oxidize the cyclic intermediate to the triphosphate.
-
The reaction is quenched with aqueous sodium sulfite.
-
The protecting groups are removed under basic conditions (e.g., ammonium hydroxide).
-
The final product, 3'-amino-dGTP, is purified by anion-exchange chromatography (e.g., DEAE-Sephadex).
-
Method B: The Yoshikawa Protocol
-
Rationale: This method involves the direct phosphorylation of an unprotected nucleoside with phosphorus oxychloride (POCl3) in a trialkylphosphate solvent.[4][6] While synthetically more straightforward as it may not require protecting groups, it can lead to the formation of by-products, making purification more challenging.[3]
-
Protocol:
-
Suspend this compound in trimethyl phosphate.
-
Cool the suspension to 0°C and add phosphorus oxychloride (POCl3) dropwise.
-
Stir the reaction at 0°C until the starting material is consumed.
-
Quench the reaction by adding a solution of tetra(tributylammonium) pyrophosphate in anhydrous DMF.
-
After stirring, quench the reaction with a triethylammonium bicarbonate (TEAB) buffer.
-
Purify the 3'-amino-dGTP by anion-exchange chromatography.
-
| Parameter | Ludwig-Eckstein Method | Yoshikawa Protocol |
| Starting Material | 3'-Protected Nucleoside | Unprotected Nucleoside |
| Key Reagents | Salicyl phosphorochloridite, Pyrophosphate, Iodine | Phosphorus oxychloride, Pyrophosphate |
| Advantages | Cleaner reaction, fewer by-products, easier purification.[3] | Fewer synthetic steps, no need for protecting groups.[4] |
| Disadvantages | Longer synthetic route due to protection/deprotection steps.[3] | Can produce a mixture of products, more challenging purification.[3] |
Enzymatic Synthesis of 3'-amino-dGTP: A "Green" Alternative
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods for nucleotide phosphorylation. This approach typically employs a cascade of kinase enzymes to sequentially add phosphate groups to the nucleoside.
Conceptual Framework for Enzymatic Synthesis
The enzymatic synthesis of 3'-amino-dGTP from this compound would involve a three-step enzymatic cascade, often coupled with an ATP/GTP regeneration system to drive the reactions to completion.
Caption: Enzymatic synthesis cascade for 3'-amino-dGTP.
Proposed Experimental Protocol
Rationale: This protocol is based on the known substrate specificities of nucleoside and nucleotide kinases. Deoxyguanosine kinase (dGK) is the logical choice for the first phosphorylation step. Guanylate kinase (GMPK) is specific for the phosphorylation of GMP to GDP. Nucleoside diphosphate kinase (NDPK) has broad substrate specificity and can convert a wide range of NDPs to NTPs. An ATP regeneration system, such as pyruvate kinase and phosphoenolpyruvate (PEP), is included to maintain a high ATP concentration, which drives the phosphorylation reactions forward.
Enzyme Selection and Substrate Specificity:
-
Deoxyguanosine Kinase (dGK): This enzyme is responsible for the initial phosphorylation of deoxyguanosine and its analogs. While its specificity for 3'-modified guanosine analogs needs to be empirically determined, many kinases exhibit a degree of promiscuity.[7]
-
Guanylate Kinase (GMPK): This enzyme is highly specific for the conversion of GMP and its analogs to GDP. It has been shown to phosphorylate monophosphates of antiviral guanosine analogs.[8]
-
Nucleoside Diphosphate Kinase (NDPK): This enzyme has a broad substrate specificity and is responsible for the final phosphorylation step.
Protocol:
-
Reaction Mixture Preparation: In a buffered solution (e.g., Tris-HCl, pH 7.5) containing MgCl2, combine:
-
This compound
-
ATP (catalytic amount)
-
Phosphoenolpyruvate (PEP) (stoichiometric amount)
-
Deoxyguanosine Kinase (dGK)
-
Guanylate Kinase (GMPK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Pyruvate Kinase
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the progress of the reaction by HPLC, observing the conversion of the starting nucleoside to its monophosphate, diphosphate, and finally triphosphate forms.
-
Purification: Once the reaction is complete, the 3'-amino-dGTP product can be purified from the reaction mixture using anion-exchange HPLC.
Purification and Characterization of 3'-amino-dGTP
Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the high purity required for downstream applications.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Technique: Anion-exchange HPLC is the method of choice for purifying nucleotides. The negatively charged phosphate groups interact with the positively charged stationary phase. A salt gradient (e.g., triethylammonium bicarbonate or ammonium formate) is used to elute the nucleotides, with the triphosphate eluting at a higher salt concentration than the diphosphate and monophosphate.
-
Reversed-Phase Ion-Pairing HPLC (RP-IP-HPLC): This technique can also be used for both purification and analysis. An ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase to neutralize the charge on the phosphates, allowing for separation based on the overall hydrophobicity of the molecule on a reversed-phase column (e.g., C18).
Characterization
-
HPLC Analysis: The purity of the final product is assessed by analytical HPLC, typically showing a single major peak corresponding to 3'-amino-dGTP.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized 3'-amino-dGTP.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure of the final product. 31P NMR is particularly useful for confirming the presence of the triphosphate moiety and its characteristic chemical shifts.
Applications of 3'-amino-dGTP in Research and Development
The primary application of 3'-amino-dGTP stems from its ability to act as a chain terminator in DNA synthesis.
-
DNA Sequencing: In Sanger sequencing, the incorporation of a 3'-amino-dNTP terminates the extension of the DNA strand by DNA polymerase.[9] By running four separate reactions, each with a different chain-terminating dideoxynucleotide (or a 3'-amino-dNTP), the sequence of a DNA template can be determined.
-
Inhibition of Polymerases: 3'-amino-dGTP can be used as a tool to study the mechanism of DNA polymerases and reverse transcriptases. Its ability to be incorporated but not extended provides insights into the enzyme's active site and catalytic cycle.
-
Drug Development: The principle of chain termination is the basis for many antiviral drugs, such as zidovudine (AZT). 3'-amino-nucleosides can be considered as potential therapeutic agents, and the synthesis of their triphosphate forms is crucial for in vitro studies of their mechanism of action.
Conclusion
The synthesis of this compound triphosphate is a challenging but essential process for providing researchers with a critical tool for a variety of molecular biology applications. Both chemical and enzymatic routes offer viable pathways to this important molecule, each with its own advantages and disadvantages. The choice of method will depend on the specific requirements of the researcher, including scale, purity, and available resources. A thorough understanding of the underlying chemical principles and enzymatic specificities, coupled with rigorous purification and characterization, will ensure the successful production of high-quality 3'-amino-dGTP for advanced research and development.
References
- G. M. Visser, R. Keemink, C. Schattenkerk, B. Kraal, & J. H. Van Boom. (1984). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Nucleosides and Nucleotides, 3(3), 285-293.
- M. Yoshikawa, T. Kato, & T. Takenishi. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides. Tetrahedron Letters, 8(50), 5065-5068.
- J. Ludwig & F. Eckstein. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Journal of Organic Chemistry, 54(3), 631-635.
- J. C. Martin, D. F. Smee, & J. P. H. Verheyden. (1983). 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine: a new potent and selective antiherpes agent. Journal of Medicinal Chemistry, 26(5), 759-761.
- T. Kovács & L. Ötvös. (1988). A novel method for the synthesis of nucleoside 5'-triphosphates. Tetrahedron Letters, 29(36), 4525-4528.
- A. L. Handlon & N. J. Oppenheimer. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical research, 5(5), 297-299.
- S. Mizusawa, S. Nishimura, & F. Seela. (1986). Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP. Nucleic Acids Research, 14(3), 1319-1324.
- F. Sanger, S. Nicklen, & A. R. Coulson. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467.
- B. Gentry, S. N. Gentry, T. L. Jackson, J. Žemlička, & J. C. Drach. (2011). Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase. Biochemical pharmacology, 81(1), 43-49.
- M. Johansson, & A. Karlsson. (1996). Substrate specificity of human deoxyguanosine kinase. Journal of Biological Chemistry, 271(14), 8458-8464.
- S. Eriksson, B. Munch-Petersen, G. Johansson, & H. Eklund. (1991). Structure and function of cellular deoxyribonucleoside kinases. Cellular and molecular life sciences, 47(6), 540-547.
- A. Van Aerschot, P. Herdewijn, & J. Balzarini, et al. (1989). 3'-Fluoro-2',3'-dideoxy-5-chlorouridine: most selective anti-HIV-1 agent. Journal of medicinal chemistry, 32(8), 1743-1749.
- M. B. Munch-Petersen, L. C. Jensen, & S. A. Jensen. (1991). Comparison of the substrate specificities of human thymidine kinase 1 and 2 and deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs. Molecular pharmacology, 39(4), 499-505.
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Introduction: The Analytical Imperative for 3'-Amino-3'-deoxyguanosine
An In-Depth Technical Guide to the Spectroscopic Analysis of 3'-Amino-3'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This compound is a fascinating nucleoside analog where the hydroxyl group at the 3' position of the ribose sugar is replaced by an amino group. This seemingly subtle modification has profound implications for its biological activity, most notably its ability to act as a potent RNA chain terminator.[1][2] This mechanism of action makes it a molecule of significant interest in antiviral and anticancer drug development. For any research or development program involving this compound, unambiguous structural confirmation and purity assessment are not just procedural formalities; they are the bedrock of reliable, reproducible data.
This guide provides a comprehensive, multi-technique spectroscopic approach to the characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them—why specific techniques are chosen, what to expect from the data, and how to integrate the findings into a cohesive analytical picture. We will explore the molecule through the lenses of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, ensuring a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Scaffold
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. For this compound, a combination of ¹H, ¹³C, and specialized ¹⁵N NMR experiments provides a definitive structural fingerprint.
Expertise & Rationale: Why These NMR Experiments?
-
¹H NMR: This is the workhorse experiment. It identifies all hydrogen atoms, and their chemical shifts, multiplicities (splitting patterns), and coupling constants reveal which protons are adjacent to one another. This is crucial for confirming the integrity of the ribose ring and the correct placement of the amino group.
-
¹³C NMR: This experiment provides a count of the unique carbon atoms and information about their chemical environment (e.g., C=O, C=N, C-O, C-N). It serves as a vital cross-validation for the structure deduced from ¹H NMR.
-
¹⁵N NMR: While not standard, this technique becomes exceptionally powerful when analyzing a molecule with a key nitrogen modification. For this compound, ¹⁵N NMR can be used to directly probe the electronic environment of the 3'-amino group. This is particularly useful for determining the amine's pKₐ, which is critical for understanding its protonation state and potential interactions with biological targets like ribozymes at physiological pH.[3][4]
Expected Spectral Features
The chemical structure of this compound dictates a predictable pattern of signals. While experimental conditions can cause slight variations, the following table summarizes the anticipated features based on guanosine and its derivatives.[5]
| Technique | Signal | Expected Chemical Shift (δ, ppm) | Key Insights and Rationale |
| ¹H NMR | H8 (Guanine) | ~7.8 - 8.2 | A singlet, characteristic of the purine C8 proton. Its position is sensitive to solvent and pH. |
| H1' (Anomeric) | ~5.7 - 5.9 | A doublet, confirming the β-anomeric configuration. Coupling to H2' is expected. | |
| H2' | Multiplet | Its chemical shift and coupling constants help define the ribose pucker. | |
| H3' | Multiplet | Crucial Signal. Shifted upfield compared to guanosine (~4.5 ppm) due to the replacement of the -OH with -NH₂. Its coupling to H2' and H4' confirms its position. | |
| H4', H5', H5'' | Multiplets | Defines the rest of the ribose ring structure. | |
| -NH₂ (Guanine) | Broad singlet, ~6.5 | Exchangeable protons from the exocyclic amine on the guanine base. | |
| -NH₂ (3'-amino) | Broad singlet | Exchangeable protons of the key amino group. Position is highly dependent on solvent and pH. | |
| ¹³C NMR | C6 (Guanine) | ~157 | Carbonyl carbon of the guanine ring. |
| C2, C4, C5, C8 | ~154, ~151, ~117, ~136 | Carbons of the purine ring system. | |
| C1' (Anomeric) | ~87 | Anomeric carbon, confirming the N-glycosidic bond. | |
| C3' | ~50 - 55 | Key Signal. Shifted significantly compared to the C3' in guanosine (~70 ppm) due to the direct attachment to nitrogen instead of oxygen. | |
| ¹⁵N NMR | 3'-NH₂ | pH-dependent | The chemical shift moves upfield with increasing pH. This titration allows for precise pKₐ determination.[3] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -NH and -OH protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]
-
¹H Acquisition:
-
Acquire a standard 1D proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis. For a modified nucleoside like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.
Expertise & Rationale: The Power of ESI-MS/MS
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, non-volatile molecules like nucleosides. It allows the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion, without causing premature fragmentation.
-
Tandem Mass Spectrometry (MS/MS): This is where the structural investigation happens. The [M+H]⁺ ion is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides a roadmap of the molecule's structure. The cleavage of the glycosidic bond is a hallmark fragmentation pathway for nucleosides.[7]
Expected Mass and Fragmentation Pattern
The molecular formula for this compound is C₁₀H₁₄N₆O₄, with a monoisotopic mass of 282.1131 g/mol .[1]
| Analysis | Expected m/z | Interpretation |
| Full Scan MS (Positive ESI) | 283.1204 | The protonated parent molecule, [M+H]⁺. This confirms the molecular weight. |
| MS/MS Fragmentation of m/z 283.1 | 152.0570 | Key Fragment. Corresponds to the protonated guanine base, [Gua+H]⁺. This results from the characteristic cleavage of the N-glycosidic bond. |
| 135.0662 | Corresponds to the modified sugar moiety, [Sugar]⁺, resulting from glycosidic bond cleavage. |
Diagram: Predicted ESI-MS/MS Fragmentation
Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound in MS/MS.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid to promote protonation.
-
Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method, starting with high aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping to a high organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). This will separate the analyte from potential impurities.
-
-
Mass Spectrometry (MS):
-
Ionization: Use ESI in positive ion mode.
-
Full Scan: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the [M+H]⁺ ion.
-
MS/MS: Perform a product ion scan targeting the [M+H]⁺ ion (m/z 283.1). Optimize collision energy to achieve good fragmentation, particularly the cleavage of the glycosidic bond.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of chemical bonds within a molecule. It is an excellent technique for confirming the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it offers a rapid and valuable confirmation of the molecule's chemical architecture.
Expertise & Rationale: Identifying Key Vibrational Signatures
The IR spectrum of this compound will be a composite of signals from the guanine base, the modified ribose sugar, and the primary amino group. The analysis focuses on identifying characteristic stretching and bending vibrations.[8] Measurements are often performed on solid samples to avoid interference from water, especially in the carbonyl stretch region.[8]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3100 | N-H & O-H Stretch | -NH₂ (guanine, 3'-amino), -OH (5', 2') | Broad absorptions characteristic of hydrogen-bonded amine and alcohol groups. |
| ~1700 - 1650 | C=O Stretch | Carbonyl (C6) of Guanine | A strong, sharp peak indicative of the ketone group in the purine ring.[9] |
| ~1650 - 1550 | N-H Bend, C=N/C=C Stretch | Amine, Purine Ring | Overlapping bands from the bending of the -NH₂ groups and stretching of the double bonds within the guanine ring.[8] |
| ~1100 - 1000 | C-O Stretch | Alcohols (Ribose) | Strong bands corresponding to the C-O bonds of the 2'- and 5'-hydroxyl groups. |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) analysis. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-500 cm⁻¹.
-
Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Chromophore Fingerprint
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the conjugated purine ring system of the guanine base, which acts as a strong chromophore.
Expertise & Rationale: Confirming the Guanine Moiety
The position of the maximum absorbance (λₘₐₓ) is characteristic of the guanine chromophore. While the sugar modification has a negligible effect on the λₘₐₓ, this technique is an excellent, simple, and rapid method for confirming the presence of the correct nucleobase and for quantification using the Beer-Lambert law. The spectrum of guanosine derivatives is known to be pH-dependent.
Expected UV-Vis Data
| Parameter | Expected Value | Conditions |
| λₘₐₓ | ~252 nm | Neutral pH (e.g., phosphate buffer)[10] |
| ~275 nm (shoulder) | Neutral pH[11] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or a suitable buffer). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent (blank) and the sample cuvette with the prepared solution.
-
Scan across a wavelength range of approximately 200-400 nm.[11]
-
-
Data Processing: The instrument software will automatically subtract the blank spectrum and plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λₘₐₓ).
Integrated Spectroscopic Analysis: A Self-Validating Workflow
Diagram: Integrated Analysis Workflow
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
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- 4. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Modeling Infrared Spectroscopy of Nucleic Acids: Integrating Vibrational Non-Condon Effects with Machine Learning Schemes - PMC [pmc.ncbi.nlm.nih.gov]
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3'-Amino-3'-deoxyguanosine: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxyguanosine, a synthetic nucleoside analog, has emerged as a molecule of significant interest in the landscape of therapeutic development. By mimicking natural nucleosides, it strategically interferes with the synthesis of viral and cellular nucleic acids, positioning it as a promising candidate for antiviral and anticancer applications. This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its mechanism of action, potential therapeutic applications, and the experimental methodologies crucial for its evaluation. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a causal narrative that explains the "why" behind experimental choices, empowering researchers to design and interpret their own investigations into this compelling molecule.
Introduction: The Scientific Rationale
Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular and viral enzymes, leading to their incorporation into growing DNA or RNA chains. The strategic modification of the sugar moiety, as seen in this compound where the 3'-hydroxyl group is replaced by an amino group, is the lynchpin of its therapeutic action. This substitution critically disrupts the formation of the phosphodiester bond, leading to chain termination and the arrest of nucleic acid synthesis.
Molecular Mechanism of Action: A Tale of Two Terminations
The therapeutic efficacy of this compound is rooted in its ability to act as a chain terminator for polymerases. Following cellular uptake, it is phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dGTP). This activated form then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into nascent DNA or RNA strands by viral or cellular polymerases.
Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, effectively halting the elongation of the nucleic acid chain. This mechanism is particularly effective against rapidly replicating entities such as viruses and cancer cells, which are highly dependent on nucleic acid synthesis for their propagation.
Figure 1: Mechanism of action of this compound.
Potential Therapeutic Applications
The unique mechanism of action of this compound has prompted investigations into its efficacy across several therapeutic areas.
Antiviral Activity
The primary therapeutic focus for many nucleoside analogs is in the treatment of viral infections. By targeting viral polymerases, which are often less discriminate than their host counterparts, a degree of selectivity can be achieved. While specific data for this compound is emerging, the broader class of guanosine analogs has demonstrated significant antiviral activity against a range of RNA and DNA viruses. For instance, related compounds like 3-deazaguanosine have shown inhibitory effects against influenza, parainfluenza, and herpes viruses[1]. The evaluation of this compound against a panel of clinically relevant viruses is a critical next step in defining its antiviral potential.
Anticancer Activity
The relentless proliferation of cancer cells makes them particularly vulnerable to agents that disrupt DNA synthesis. The incorporation of this compound into the DNA of cancer cells would lead to chain termination and, consequently, apoptosis. Leukemia cell lines, characterized by their rapid division, represent a logical and promising target for this class of compounds. The evaluation of cytotoxicity in various cancer cell lines is a fundamental step in assessing the anticancer potential of this compound.
Antiparasitic Activity
Protozoan parasites, the causative agents of devastating diseases like leishmaniasis and trypanosomiasis (Chagas disease), possess unique metabolic pathways that can be exploited for therapeutic intervention. Notably, many of these parasites are auxotrophic for purines, meaning they cannot synthesize them de novo and must rely on salvaging them from the host. This dependency makes the enzymes of the purine salvage pathway attractive drug targets.
Analogs of guanine and guanosine have shown promise in this area. For example, compounds like 3-deazaguanine and 6-aminoallopurinol have demonstrated significant inhibitory effects against various species of Leishmania and Trypanosoma in both in vitro and in vivo models[2][3]. These findings provide a strong rationale for investigating the activity of this compound against these parasites. The ability of Leishmania to metabolize related compounds like 3'-deoxyinosine into toxic adenosine analogs further highlights the potential for selective toxicity against these organisms[4].
Experimental Protocols for Therapeutic Evaluation
The journey from a promising molecule to a therapeutic agent is paved with rigorous experimental validation. The following protocols provide a framework for the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of a compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[5][6][7][8][9][10].
Protocol: MTT Assay for Cytotoxicity in Cancer Cells
-
Cell Seeding: Plate cancer cells (e.g., a leukemia cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in culture medium to the final desired concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent) and a no-treatment control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Workflow for the plaque reduction assay.
In Vitro Antiparasitic Activity: Growth Inhibition Assay
To evaluate the antiparasitic potential of this compound, a growth inhibition assay against the relevant life-cycle stage of the parasite (e.g., promastigotes of Leishmania or epimastigotes of Trypanosoma cruzi) is essential.
Protocol: Parasite Growth Inhibition Assay
-
Parasite Culture: Culture the parasites in their respective growth medium to the logarithmic phase.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium.
-
Treatment: Add the different concentrations of the compound to the parasite cultures in a 96-well plate. Include a no-treatment control.
-
Incubation: Incubate the plates under the appropriate conditions for parasite growth (e.g., temperature, CO2).
-
Growth Assessment: After a defined incubation period (e.g., 72 hours), determine the number of viable parasites in each well. This can be done using a hemocytometer, a colorimetric assay (e.g., using resazurin), or by measuring the expression of a reporter gene if using a genetically modified parasite strain.[11]
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value.
Pharmacokinetics and Toxicology: The Path to Clinical Relevance
While in vitro studies provide crucial proof-of-concept, the therapeutic potential of any compound is ultimately determined by its in vivo behavior. Pharmacokinetic (PK) studies, which encompass absorption, distribution, metabolism, and excretion (ADME), are vital to understand how the body processes the drug. Toxicology studies are equally critical to assess its safety profile.
For nucleoside analogs, it is important to investigate their metabolic fate, including the efficiency of their conversion to the active triphosphate form and their potential for off-target effects. Mitochondrial toxicity is a known concern for some nucleoside analogs, as they can be incorporated by the mitochondrial DNA polymerase, leading to adverse effects.[11][12][13] Therefore, a thorough toxicological evaluation, including in vivo studies in animal models, is a non-negotiable step in the development of this compound. While specific data for this compound is not yet widely available, studies on similar nucleoside analogs can provide valuable insights into potential PK and toxicity profiles.[14][15]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its well-defined mechanism of action as a nucleic acid chain terminator provides a strong rationale for its investigation as an antiviral, anticancer, and antiparasitic drug. The experimental protocols outlined in this guide offer a clear path for the preclinical evaluation of this compound.
Future research should focus on:
-
Broad-Spectrum Antiviral Screening: Evaluating the efficacy of this compound against a wide range of clinically relevant viruses.
-
Anticancer Efficacy in Diverse Models: Testing its cytotoxic activity against a panel of cancer cell lines and in in vivo tumor models.
-
Comprehensive Antiparasitic Evaluation: Investigating its activity against various species and life-cycle stages of parasites such as Leishmania, Trypanosoma, and Plasmodium.
-
In-depth Pharmacokinetic and Toxicological Profiling: Conducting thorough ADME and safety studies in animal models to understand its in vivo behavior and establish a therapeutic window.
-
Structural Optimization: Exploring modifications to the this compound structure to enhance its potency, selectivity, and pharmacokinetic properties.
The journey of drug development is long and arduous, but with a solid scientific foundation and a rigorous experimental approach, the therapeutic potential of molecules like this compound can be fully realized.
References
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3'-Amino-3'-deoxyguanosine: A Prebiotic Catalyst for the Emergence of Genetic Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The origin of life presents a quintessential chicken-and-egg problem: the complex machinery of DNA replication and protein synthesis, central to all known life, is itself a product of evolution. The "RNA World" hypothesis offers a compelling solution, positing that RNA, capable of both storing genetic information and catalyzing chemical reactions, was the central biopolymer of early life.[1][2][3][4][5] However, a significant hurdle for this hypothesis is the difficulty of forming the phosphodiester bonds that link nucleotides together in a prebiotic environment without the aid of sophisticated enzymes. This guide explores the pivotal role of 3'-amino-3'-deoxyguanosine and related 3'-aminonucleosides as a potential solution to this prebiotic polymerization problem. The substitution of the 3'-hydroxyl group with a more nucleophilic 3'-amino group dramatically enhances the rate of non-enzymatic, template-directed polymerization, offering a plausible pathway for the emergence of the first genetic polymers on the early Earth. This document provides a comprehensive overview of the prebiotic synthesis of these intriguing molecules, their enhanced reactivity, and their profound implications for origin of life research and modern drug development.
Part 1: The Prebiotic Polymerization Problem and the RNA World Hypothesis
The Challenge of Forming Phosphodiester Bonds Non-enzymatically
The backbone of RNA and DNA is a chain of nucleotides linked by phosphodiester bonds. In contemporary biological systems, the formation of these bonds is meticulously controlled by polymerase enzymes. However, in a prebiotic world devoid of such complex protein machinery, the spontaneous formation of long polynucleotide chains in an aqueous environment is a thermodynamically unfavorable process. The hydroxyl groups on the ribose sugar are relatively poor nucleophiles, making the formation of phosphodiester bonds slow and inefficient. This "polymerization problem" is a central challenge for any theory on the origin of life.
The RNA World Hypothesis: Strengths and Prebiotic Plausibility Issues
The RNA World hypothesis posits that RNA was the primary genetic and catalytic molecule in early life.[1][2][3][4][5] This is supported by the discovery of ribozymes, RNA molecules with enzymatic activity, including the ribosome's peptidyl transferase center which is an RNA-based catalyst.[2][4][5] The ability of RNA to act as both a genotype and a phenotype makes it an attractive candidate for the first self-replicating molecule.
Despite its elegance, the RNA World hypothesis faces significant challenges regarding its prebiotic plausibility. The synthesis of ribonucleotides under early Earth conditions is complex, and their subsequent polymerization into long, functional chains presents the aforementioned thermodynamic and kinetic barriers.
Introduction to this compound as a Potential Solution
A compelling solution to the polymerization problem lies in a subtle modification of the canonical ribonucleotide structure: the replacement of the 3'-hydroxyl group with a 3'-amino group. This compound is a prime example of such a molecule. The primary amine at the 3' position is a significantly stronger nucleophile than the corresponding hydroxyl group. This enhanced nucleophilicity dramatically increases the rate of non-enzymatic, template-directed polymerization, potentially by one to two orders of magnitude.[6] This heightened reactivity suggests that 3'-aminonucleosides could have been key players in the formation of the first genetic polymers, paving the way for the emergence of an RNA world.
Part 2: Prebiotic Synthesis of 3'-Aminonucleosides
Plausible Prebiotic Feedstocks and Reaction Pathways
For 3'-aminonucleosides to be relevant to the origin of life, their formation from simple, prebiotically plausible precursors is essential. Research has demonstrated that molecules like glycolaldehyde, cyanamide, and glyceraldehyde, which are thought to have been present on the early Earth, can react to form key intermediates.[7] Recent studies have outlined high-yielding, four-step syntheses of 3'-amino-TNA (threose nucleic acid) nucleosides from such feedstocks.[7][8] These pathways are notable for their diastereoselective and regiospecific nature, suggesting that the formation of these molecules was not a random process but rather a directed chemical evolution.[7][8] Furthermore, a potentially prebiotic route to 3'-amino-3'-deoxyribocytidine has also been reported.[9][10][11]
Stereoselective Synthesis and the Role of Phosphate
A remarkable feature of the prebiotic synthesis of 3'-amino-TNA nucleosides is the role of phosphate in achieving stereochemical purity. Phosphate acts as a resolving agent, leading to the spontaneous precipitation and purification of the genetically relevant threo-isomer.[7][8] This finding is significant as it suggests that the environment of the early Earth could have provided a means to select for the specific molecular geometries required for life.
Experimental Protocol: A Representative Prebiotic Synthesis of a 3'-Aminonucleoside
The following protocol is a conceptual representation based on published research and is intended for illustrative purposes.
Objective: To synthesize a 3'-amino-aminooxazoline intermediate from prebiotic precursors.
Materials:
-
Glycolaldehyde
-
2-Aminooxazole
-
Aminonitrile (e.g., glycine nitrile)
-
Phosphate buffer (pH 7)
-
Deionized water
-
Reaction vessel
-
Stir plate and stir bar
-
Analytical equipment (HPLC, Mass Spectrometer, NMR)
Procedure:
-
Prepare an aqueous solution of glycolaldehyde, 2-aminooxazole, and the aminonitrile in a phosphate buffer.
-
Maintain the reaction at a constant, moderate temperature (e.g., 40-60°C) with continuous stirring.
-
Monitor the reaction progress over time using HPLC to track the formation of the desired 3'-amino-aminooxazoline product and the consumption of reactants.
-
Upon completion, purify the product using column chromatography.
-
Characterize the purified product using mass spectrometry and NMR to confirm its identity and stereochemistry.
Causality: The use of a phosphate buffer is not only for pH control but also to facilitate the stereoselective crystallization of the desired isomer.[7][8] The moderate temperature is chosen to accelerate the reaction without promoting unwanted side reactions or degradation of the products.
Diagram: Proposed Prebiotic Synthesis Pathway of a 3'-Aminonucleoside
Caption: A simplified workflow for the prebiotic synthesis of 3'-aminonucleosides.
Part 3: The Enhanced Reactivity of 3'-Aminonucleosides in Non-enzymatic Polymerization
The Nucleophilicity of the 3'-Amino Group
The key to the enhanced reactivity of 3'-aminonucleosides lies in the greater nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group of canonical ribonucleosides.[6][11][12][13] This property significantly accelerates the rate of phosphoramidate bond formation, the linkage that would form the backbone of a putative ancestral genetic polymer. This increased reaction rate would have been a crucial advantage on the early Earth, allowing for the formation of longer polymers in a shorter timeframe and under milder conditions.
Template-Directed Oligomerization with Activated 3'-Aminonucleosides
The work of Orgel and colleagues demonstrated that activated derivatives of this compound can undergo efficient template-directed oligomerization on a poly(C) template.[1][6] This process is a cornerstone of non-enzymatic replication, where an existing polynucleotide chain serves as a template for the synthesis of a complementary strand. The high efficiency of this process with 3'-aminonucleosides lends strong support to their potential role in the origin of life.
Experimental Protocol: Non-enzymatic, Template-Directed Oligomerization of Activated this compound
Objective: To demonstrate the template-directed oligomerization of an activated 3'-aminonucleoside.
Materials:
-
This compound-5'-phosphorimidazolide (activated monomer)
-
Poly(C) template
-
Primer (a short oligonucleotide complementary to a section of the template)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Quenching solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents
-
Phosphorimager or other visualization system
Procedure:
-
Anneal the primer to the poly(C) template in the reaction buffer by heating and slow cooling.
-
Add the activated this compound monomer to initiate the polymerization reaction.
-
Incubate the reaction at a constant temperature (e.g., room temperature).
-
At various time points, take aliquots of the reaction and quench them with the EDTA solution.
-
Analyze the reaction products by PAGE to separate the oligonucleotides by size.
-
Visualize the extended primers using a phosphorimager to determine the length of the newly synthesized chains.
Causality: The poly(C) template serves to align the incoming activated guanosine monomers through Watson-Crick base pairing, thereby facilitating the regioselective formation of phosphoramidate bonds. The MgCl2 in the buffer is crucial as the magnesium ions can act as catalysts and help stabilize the nucleic acid structures.
Diagram: Mechanism of Non-enzymatic Ligation via a 3'-Amino Group
Caption: Comparison of phosphorylation pathways for 3'-aminonucleosides and canonical ribonucleosides.
Part 5: Implications for the Origin of Life and Future Directions
A Plausible Precursor to Phosphoramidate Nucleic Acids
The polymerization of 3'-aminonucleosides leads to the formation of nucleic acid analogues with a phosphoramidate backbone (N3'→P5'). These phosphoramidate nucleic acids (NP-DNA) have been shown to form stable duplexes and can serve as templates for their own replication. [12]This suggests that 3'-amino-modified nucleic acids could have been a viable transitional genetic system, bridging the gap between simple prebiotic chemistry and the emergence of the RNA World. [9][11]
Potential as a Chain Terminator in Early Genetic Systems
In addition to their role as monomers for polymerization, 3'-aminonucleosides can also act as chain terminators in RNA synthesis catalyzed by RNA polymerase. [14]This property could have been a rudimentary form of regulation in early genetic systems, controlling the length of polynucleotide chains.
Relevance to Drug Development: Aminonucleoside Antibiotics and Antivirals
The biological activity of aminonucleosides is not limited to prebiotic chemistry. Many natural and synthetic aminonucleosides exhibit potent antibiotic and antiviral properties. They often act by inhibiting nucleic acid or protein synthesis, making them valuable lead compounds in drug discovery. The study of this compound and its analogues can therefore provide insights into the development of novel therapeutic agents.
Future Research: Exploring Chimeric RNA/3'-amino-RNA Polymers and their Catalytic Potential
An exciting avenue for future research is the investigation of chimeric polymers containing both canonical ribonucleotides and 3'-aminonucleotides. These hybrid molecules may possess novel structural and catalytic properties, potentially shedding light on the transition from a phosphoramidate-based genetic system to the modern phosphodiester-based RNA world. The exploration of the catalytic potential of phosphoramidate nucleic acids as "NP-zymes" could also provide crucial insights into the capabilities of pre-RNA polymers.
Part 6: Data Summary and References
Table: Comparison of Reaction Rates (Non-enzymatic polymerization with 3'-OH vs. 3'-NH2)
| Feature | 3'-Hydroxyl (Canonical) | 3'-Amino | Advantage of 3'-Amino |
| Nucleophilicity | Lower | Higher | Faster reaction rates |
| Polymerization Rate | Slow | 1-2 orders of magnitude faster [6] | More efficient polymer formation |
| Phosphorylation | Requires harsh conditions/activating agents | Occurs in water under mild conditions [7][8] | Prebiotically more plausible |
| Backbone Linkage | Phosphodiester | Phosphoramidate | Potentially more stable under certain conditions |
References
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Whitaker, D., & Powner, M. W. (n.d.). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. UCL Discovery. Retrieved from [Link]
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Whitaker, D., & Powner, M. W. (2021). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. ResearchGate. Retrieved from [Link]
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Zhang, S., Zhang, W., & Richert, C. (2013). Fast and accurate nonenzymatic copying of an RNA-like synthetic genetic polymer. Proceedings of the National Academy of Sciences, 110(40), 15912–15917. Retrieved from [Link]
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Joyce, G. F. (2002). The beginnings of evolution: the first replicating molecules. In The Origins of the RNA World. Cold Spring Harbor Laboratory Press. Retrieved from [Link]
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Zhou, L., O'Flaherty, D. K., & Szostak, J. W. (2021). A Potential Role for Aminoacylation in Primordial RNA Copying Chemistry. Biochemistry, 60(5), 423–430. Retrieved from [Link]
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Zhang, W., et al. (2021). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. Retrieved from [Link]
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Castañeda, C. A. C., et al. (2025). Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources. Nature Communications, 16(1), 1577. Retrieved from [Link]
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Zhang, W., et al. (2025). Potentially Prebiotic Synthesis of a 3'-Amino-3'-deoxyribonucleoside. Journal of the American Chemical Society, 147(51), 22134–22140. Retrieved from [Link]
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Kim, J. H., et al. (2025). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. Synthetic Communications, 55(15), 1345-1352. Retrieved from [Link]
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Various Authors. (n.d.). RNA world. Wikipedia. Retrieved from [Link]
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Liu, Y., et al. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Royal Society Open Science, 10(1), 221111. Retrieved from [Link]
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Reimann, R., & Zubay, G. (1999). Nucleoside phosphorylation: a feasible step in the prebiotic pathway to RNA. Origins of Life and Evolution of the Biosphere, 29(3), 229–247. Retrieved from [Link]
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Zhang, W., et al. (2021). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ResearchGate. Retrieved from [Link]
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O'Flaherty, D. K., et al. (2021). Nonenzymatic assembly of active chimeric ribozymes from aminoacylated RNA oligonucleotides. Proceedings of the National Academy of Sciences, 118(40), e2110232118. Retrieved from [Link]
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Zhang, W., et al. (2025). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Synthical. Retrieved from [Link]
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Whitaker, D., & Powner, M. W. (2021). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ResearchGate. Retrieved from [Link]
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O'Flaherty, D. K., et al. (2021). Non-enzymatic assembly of active chimeric ribozymes from aminoacylated RNA oligonucleotides. bioRxiv. Retrieved from [Link]
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Zielinski, W. S., & Orgel, L. E. (1985). Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates. Nucleic Acids Research, 13(7), 2469–2484. Retrieved from [Link]
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Pradère, U., et al. (2014). Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. The Journal of Organic Chemistry, 79(10), 4534–4543. Retrieved from [Link]
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Various Authors. (n.d.). RNA world (article). Khan Academy. Retrieved from [Link]
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Powner, M. W., et al. (2025). Origins of Life Decoded? Researchers Unravel How RNA and Amino Acids May Have First Combined. The Debrief. Retrieved from [Link]
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Zhou, L., O'Flaherty, D. K., & Szostak, J. W. (2020). Template-Directed Copying of RNA by Non-enzymatic Ligation. Angewandte Chemie International Edition, 59(36), 15682–15687. Retrieved from [Link]
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Metkinen Chemistry. (n.d.). This compound. Retrieved from [Link]
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Various Authors. (2026). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Request PDF. Retrieved from [Link]
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Zhang, W., et al. (2025). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. Retrieved from [Link]
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Bernhardt, H. S. (2012). The Iron-Sulfur World and the Three Biopolymers and Origin of Life Scenarios. Life, 2(3), 223–242. Retrieved from [Link]
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Geyer, C. R., & Joyce, G. F. (2021). New Deoxyribozymes for the Native Ligation of RNA. Molecules, 26(16), 4951. Retrieved from [Link]
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Otake, T., et al. (2011). Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry. Origins of Life and Evolution of the Biosphere, 41(4), 347–361. Retrieved from [Link]
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Costanzo, G., et al. (2007). Nonenzymatic RNA Ligation in Water. Journal of Biological Chemistry, 282(45), 33206–33216. Retrieved from [Link]
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Azhayev, A. V., et al. (1979). Aminonucleosides and their derivatives. IV. Synthesis of the 3'-amino-3'-deoxynucleoside 5'-phosphates. Nucleic Acids Research, 6(2), 625–643. Retrieved from [Link]
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Powner, M. W., et al. (2025). Origin of life breakthrough: Chemists show how RNA might have started to make proteins on early Earth. EurekAlert!. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 3'-Amino-3'-deoxyguanosine as a Chain Terminator in RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3'-Amino-3'-deoxyguanosine as a chain-terminating agent in RNA sequencing. We delve into the molecular mechanism underpinning its function and present a detailed, adaptable protocol for its use in Sanger-like sequencing of RNA transcripts via reverse transcription. This guide is designed to equip researchers with the foundational knowledge and practical steps to develop and optimize RNA sequencing assays using this unique nucleotide analog.
Introduction: A Novel Tool for Transcriptome Analysis
The precise determination of RNA sequences is fundamental to understanding gene expression, regulation, and the functional roles of non-coding RNAs. A cornerstone of sequencing technology is the chain-termination method, which relies on the incorporation of nucleotide analogs that halt the enzymatic synthesis of a nucleic acid strand.[1][2][3][4] While 2',3'-dideoxynucleotides have been the gold standard for Sanger DNA sequencing, the use of modified ribonucleotides offers a direct approach to sequencing RNA templates.
This compound is a guanosine analog where the 3'-hydroxyl group on the ribose sugar is replaced by an amino group. When phosphorylated to its triphosphate form (3'-amino-dGTP), it can be incorporated by polymerases into a growing nucleic acid chain. However, the 3'-amino group cannot form a phosphodiester bond with the subsequent nucleotide, leading to immediate and irreversible chain termination.[5] This property makes it a potent tool for sequencing applications. This guide will explore its mechanism, potential advantages, and provide a framework for its use in RNA sequencing protocols.
Mechanism of Action: The Role of the 3'-Amino Group
The efficacy of this compound as a chain terminator lies in the chemical nature of its 3'-amino group. During reverse transcription, the reverse transcriptase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing cDNA strand and the 5'-phosphate of the incoming deoxynucleotide triphosphate (dNTP).
When 3'-amino-dGTP is incorporated opposite a cytosine residue in the RNA template, the 3'-amino group is in the position where a hydroxyl group would normally be. The lone pair of electrons on the nitrogen of the amino group is available for nucleophilic attack, but the resulting phosphoramidate bond formation is not readily catalyzed by the polymerase in the same manner as a phosphodiester bond, and more importantly, it presents a non-native structure that prevents the addition of the next nucleotide, thus terminating the elongation of the cDNA strand.
Figure 1: Mechanism of chain termination by this compound.
Potential Advantages of this compound in Sequencing
The use of a 3'-amino group as a terminator offers unique potential benefits:
-
Post-Sequencing Modification: The terminal 3'-amino group provides a reactive handle for the covalent attachment of various molecules, such as biotin or fluorescent dyes. This could enable novel detection methods or the capture of terminated fragments for specific downstream applications.
-
Distinctive Enzymatic Interactions: The interaction of 3'-amino-dNTPs with polymerases can differ from that of dideoxynucleotides. While some polymerases may incorporate them less efficiently, others might show a favorable interaction, potentially leading to more uniform termination patterns in certain contexts. Studies with DNA polymerases have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective terminators.[5]
-
Alternative to Dideoxy Terminators: In applications where dideoxynucleotides may be problematic (e.g., due to interactions with specific polymerase mutants), 3'-amino terminators provide a valuable alternative.
Key Considerations for Protocol Development
As the use of this compound for RNA sequencing is an emerging application, careful optimization is crucial. The following factors should be considered:
-
Enzyme Selection: The choice of reverse transcriptase is critical. Different reverse transcriptases will exhibit varying efficiencies and fidelities when incorporating 3'-amino-dGTP. It is recommended to screen several commercially available reverse transcriptases (e.g., from Moloney Murine Leukemia Virus (M-MLV), Avian Myeloblastosis Virus (AMV), or engineered variants) to identify one with optimal performance. Kinetic studies to determine the Michaelis constant (Km) and maximum velocity (Vmax) for 3'-amino-dGTP incorporation compared to dGTP are advisable for a thorough characterization.[6][7]
-
Terminator-to-dNTP Ratio: The ratio of 3'-amino-dGTP to the standard dGTP will determine the frequency of termination and thus the distribution of fragment lengths. This ratio needs to be empirically optimized. A higher ratio will lead to shorter fragments, while a lower ratio will generate longer fragments.
-
Reaction Conditions: Divalent cation concentration (typically Mg²⁺ or Mn²⁺), pH, and temperature can all influence the polymerase's ability to incorporate the modified nucleotide. These parameters should be optimized for the chosen enzyme.
Exemplar Protocol: Sanger-like Sequencing of a Specific RNA Transcript
This protocol provides a framework for determining the sequence of a specific RNA molecule using a chain-termination approach with this compound triphosphate (3'-amino-dGTP). Note: This is a template protocol that requires optimization.
Materials
-
RNA Template: Purified RNA of interest (10-100 fmol).
-
Primer: A DNA oligonucleotide (0.5-1.0 pmol) complementary to the 3' region of the RNA target. For analysis on sequencing gels, the primer should be labeled (e.g., with ³²P, ³³P, or a fluorescent dye).
-
Reverse Transcriptase: An enzyme known to be active on the target RNA. (Optimization Point).
-
This compound triphosphate (3'-amino-dGTP): High-purity stock solution.
-
Deoxynucleotide Mixes:
-
Elongation Mix: dATP, dCTP, dGTP, dTTP at a high concentration (e.g., 1 mM each).
-
Termination Mixes (A, C, G, T): Four separate mixes, each containing dATP, dCTP, dGTP, and dTTP, plus one corresponding dideoxynucleotide terminator (ddATP, ddCTP, ddTTP) or the 3'-amino-dGTP for the 'G' reaction.
-
-
Reaction Buffer: As recommended by the reverse transcriptase manufacturer.
-
RNase Inhibitor.
-
Stop Solution: e.g., formamide with EDTA and tracking dyes.
-
Denaturing Polyacrylamide Gel (Urea-PAGE).
Experimental Workflow
Figure 2: Workflow for Sanger-like RNA sequencing using 3'-amino-dGTP.
Step-by-Step Protocol
-
Primer Annealing:
-
In a reaction tube, combine:
-
RNA template (e.g., 1 pmol)
-
Labeled DNA primer (e.g., 1 pmol)
-
Nuclease-free water to a volume of 10 µL.
-
-
Heat to 65°C for 5 minutes, then cool slowly to room temperature to allow annealing.
-
-
Preparation of Termination Mixes:
-
Prepare four termination mixes. For the 'G' reaction:
-
'G' Mix (Optimization Point): Combine dATP, dCTP, dTTP (e.g., 50 µM each), dGTP (e.g., 5 µM), and 3'-amino-dGTP (e.g., 50 µM). The ratio of dGTP to 3'-amino-dGTP is a critical parameter to optimize.
-
-
For the A, C, and T reactions, prepare similar mixes with the corresponding dideoxynucleotide terminator.
-
-
Sequencing Reactions:
-
Set up four separate reaction tubes, one for each termination mix (A, C, G, T).
-
To each tube, add:
-
2.5 µL of the annealed primer/template mix.
-
2.0 µL of the corresponding termination mix.
-
1.0 µL of 5X Reverse Transcriptase Buffer.
-
0.5 µL RNase Inhibitor.
-
1.0 µL Reverse Transcriptase (e.g., 10-20 units).
-
Nuclease-free water to a final volume of 10 µL.
-
-
Mix gently and incubate at the optimal temperature for the reverse transcriptase (e.g., 37-42°C) for 30-60 minutes.
-
-
Termination and Denaturation:
-
Add 5 µL of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol) to each reaction.
-
Heat the samples to 95°C for 5 minutes to denature the RNA/cDNA hybrids.
-
-
Gel Electrophoresis and Analysis:
-
Load 2-3 µL of each reaction into separate lanes of a denaturing polyacrylamide sequencing gel.
-
Run the gel according to standard procedures until the tracking dyes have migrated an appropriate distance.
-
Visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging.
-
Read the sequence from the bottom of the gel upwards, with the lane indicating the terminal base.
-
Data Presentation and Expected Results
The result will be a ladder of bands in each of the four lanes on the sequencing gel. The position of a band in a particular lane indicates the identity of the nucleotide at that position in the sequence. The lane corresponding to the 'G' reaction will show bands where the reverse transcriptase incorporated 3'-amino-dGTP, terminating the chain.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| Reverse Transcriptase | M-MLV Reverse Transcriptase | AMV-RT, Engineered RTs | Different enzymes have varying affinities for modified nucleotides. |
| [3'-amino-dGTP] : [dGTP] | 10 : 1 | 1:1 to 100:1 | This ratio controls the frequency of termination events. |
| Primer Labeling | ³²P or ³³P | Fluorescent Dyes (e.g., FAM, ROX) | Choice of label depends on the available detection equipment. |
| Reaction Temperature | 37°C | 37°C - 50°C | Must be within the optimal range for the chosen reverse transcriptase. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No bands or very faint bands | Inefficient reverse transcriptase activity; Poor primer annealing; RNA degradation. | Use a fresh, high-quality RNA template; Optimize annealing temperature; Screen different reverse transcriptases; Increase enzyme concentration. |
| Bands are all at the bottom of the gel | Terminator concentration is too high. | Decrease the concentration of 3'-amino-dGTP or the ddNTPs. |
| Bands are all at the top of the gel | Terminator concentration is too low. | Increase the concentration of 3'-amino-dGTP or the ddNTPs. |
| Shadow bands or bands in multiple lanes | Primer has multiple binding sites; Contamination in reaction mixes. | Design a more specific primer; Use fresh, high-purity reagents. |
| Compressed bands | Secondary structure in the cDNA. | Add denaturants like DMSO to the reaction; Use a reverse transcriptase with higher processivity at elevated temperatures. |
References
- Chidgeavadze, Z. G., Beabealashvilli, R. S., Atrazhev, A. M., Kukhanova, M. K., Azhayev, A. V., & Krayevsky, A. A. (1984). 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671–1686.
- Metzker, M. L., Raghavachari, R., Richards, S., Jacutin, S. E., Civitello, A., Burgess, K., & Gibbs, R. A. (1994). Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates. Nucleic Acids Research, 22(20), 4259–4267.
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- Creasey, A., D'Angio, L., Jr, & Koch, J. (1990).
- Singh, I., & Kushwaha, G. S. (1996). Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases. The Journal of biological chemistry, 271(33), 19877–19882.
- Ju, J., Ruan, C., Fuller, C. W., Glazer, A. N., & Mathies, R. A. (1995). Fluorescence energy transfer dye-labeled primers for DNA sequencing and analysis. Proceedings of the National Academy of Sciences, 92(10), 4347–4351.
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Wikipedia. (2023, October 29). Sanger sequencing. In Wikipedia. [Link]
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- Guo, J., Xu, N., Li, Z., Zhang, S., Wu, J., Kim, D. H., Sano, M. M., & Ju, J. (2008). Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. Proceedings of the National Academy of Sciences, 105(26), 8828-8833.
- Hutter, D., & Gan, J. (2011). The history and advances of reversible terminators used in new generations of sequencing technology. Genes, 2(1), 135–151.
- Gardner, A. F., Wang, J., & Ju, J. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. Nucleic acids research, 40(15), 7404–7415.
- Singh, I., & Evans, D. H. (1996). Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases. Journal of Biological Chemistry, 271(33), 19877-19882.
- Singh, I., & Evans, D. H. (1996). Incorporation of the Guanosine Triphosphate Analogs 8-Oxo-dGTP and 8-NH2-dGTP by Reverse Transcriptases and Mammalian DNA Polyme. The Journal of Biological Chemistry, 271(33), 19877-19882.
- Rosenblum, B. B., Lee, L. G., Spurgeon, S. L., Khan, S. H., Menchen, S. M., Heiner, C. R., & Chen, S. M. (1997). New dye-labeled terminators for improved DNA sequencing patterns. Nucleic acids research, 25(22), 4500–4504.
- Giller, G., Luedke, A. K., & Famulok, M. (2003). A comparative analysis of ddGTP and other chain terminators in DNA sequencing. Angewandte Chemie (International ed. in English), 42(39), 4647–4651.
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The LibreTexts libraries. (2021, March 6). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. [Link]
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- Sanger, F., & Coulson, A. R. (1975). A rapid method for determining sequences in DNA by primed synthesis with DNA polymerase. Journal of molecular biology, 94(3), 441–448.
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Wikipedia contributors. (2024, January 12). Sanger sequencing. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]
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Glen Research. (n.d.). Technical Brief - Which 3'-Amino-Modifier?. Retrieved from [Link]
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- Giller, G., Luedke, A. K., & Famulok, M. (2003). A comparative analysis of ddGTP and other chain terminators in DNA sequencing.
- Gardner, A. F., Wang, J., & Ju, J. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. Nucleic Acids Research, 40(15), 7404–7415.
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Application & Protocol: Leveraging 3'-Amino-3'-deoxyguanosine for High-Resolution RNA Polymerase Activity Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxyguanosine is a pivotal nucleoside analog that serves as a potent tool for investigating the mechanism and kinetics of RNA polymerases. By replacing the critical 3'-hydroxyl group with an amino group, this molecule acts as a highly specific chain terminator of RNA synthesis. This application note provides an in-depth exploration of the biochemical mechanism of this compound, its utility in RNA polymerase activity assays, and detailed protocols for its practical implementation. The methodologies described herein are designed for researchers in molecular biology, virology, and drug development focused on targeting viral or cellular RNA polymerases.
Introduction: The Significance of Chain Termination in Transcription Analysis
The process of transcription, catalyzed by RNA polymerase (RNAP), is fundamental to gene expression and viral replication. The ability to precisely halt this process at specific nucleotide positions provides an invaluable window into the enzyme's function. Chain-terminating nucleotide analogs are instrumental for this purpose, enabling researchers to probe enzyme kinetics, identify inhibitor binding sites, and screen for novel antiviral or antibacterial compounds.
This compound is a guanosine analog where the 3'-hydroxyl (-OH) group on the ribose sugar is substituted with an amino (-NH2) group.[1] Once phosphorylated to its triphosphate form (3'-amino-3'-dGTP), it is recognized by RNA polymerases as a substrate. However, its incorporation into a nascent RNA strand irrevocably terminates further elongation.[2] This property makes it an exceptional tool for studying transcription, serving as a molecular probe to dissect the intricate steps of RNA synthesis.
Mechanism of Action: Irreversible Chain Termination
The catalytic cycle of an RNA polymerase involves a nucleophilic attack by the 3'-hydroxyl group of the last nucleotide in the growing RNA chain on the α-phosphate of an incoming nucleoside triphosphate (NTP).[3] This reaction forms a new phosphodiester bond, extending the RNA strand by one nucleotide.
The inhibitory action of this compound hinges on the disruption of this fundamental step.
-
Cellular Uptake and Phosphorylation: Like other nucleoside analogs, this compound is typically transported into cells and then phosphorylated by host cell kinases to its active triphosphate form, this compound 5'-triphosphate (3'-amino-3'-dGTP). The synthesis of this triphosphate form has been established.[4][5]
-
Incorporation by RNA Polymerase: The 3'-amino-3'-dGTP molecule competes with the natural substrate, GTP, for the active site of the RNA polymerase. The polymerase incorporates the analog into the growing RNA chain opposite a cytosine residue in the DNA template.
-
Cessation of Elongation: The substitution of the 3'-hydroxyl with a 3'-amino group is the critical modification. The primary amine at the 3' position is not a suitable nucleophile for attacking the α-phosphate of the next incoming NTP. Consequently, the formation of the subsequent phosphodiester bond is blocked, leading to the immediate and irreversible termination of RNA chain elongation.[2]
The following diagram illustrates this mechanism, contrasting normal polymerization with termination by the analog.
Caption: Mechanism of RNA polymerase chain termination.
Application: In Vitro RNA Polymerase Activity Assay
This assay is designed to measure the activity and processivity of an RNA polymerase by monitoring the synthesis of RNA transcripts from a DNA template. The inclusion of 3'-amino-3'-dGTP allows for the direct visualization of chain termination, making it a powerful method for inhibitor screening and mechanistic studies.
Principle
An in vitro transcription reaction is performed using a purified RNA polymerase, a linear DNA template containing the appropriate promoter and a downstream sequence, standard NTPs (ATP, CTP, UTP), and GTP. One of the standard NTPs (e.g., UTP) is labeled with a radioactive isotope (e.g., [α-³²P]) or a fluorescent tag for detection. The reaction is run in parallel with and without 3'-amino-3'-dGTP. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized.
-
In the absence of the analog: A full-length RNA transcript is produced.
-
In the presence of the analog: The polymerase will randomly incorporate this compound monophosphate opposite cytosine residues, resulting in a ladder of truncated RNA products in addition to some full-length product. The intensity and distribution of these terminated fragments provide quantitative data on polymerase activity and inhibition.
Experimental Workflow Overview
Caption: General workflow for the chain-termination assay.
Detailed Protocol: T7 RNA Polymerase Chain-Termination Assay
This protocol provides a specific example using T7 RNA Polymerase, which is robust and widely used. It can be adapted for other polymerases (e.g., SP6, viral RdRp, or eukaryotic polymerases) by modifying the promoter sequence on the DNA template and adjusting buffer conditions.
Materials and Reagents
-
Enzyme: High-purity T7 RNA Polymerase.
-
DNA Template: A linearized plasmid or PCR product (~500 bp) containing a T7 promoter followed by a transcribed region with multiple cytosine residues.
-
Nucleotides:
-
10 mM stocks of ATP, CTP, GTP (high purity).
-
10 mM stock of 3'-amino-3'-dGTP.
-
[α-³²P]UTP (3000 Ci/mmol, 10 mCi/mL).
-
-
Buffers and Solutions:
-
10X Transcription Buffer: 400 mM Tris-HCl (pH 7.9), 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine.
-
NTP Mix (Control): 2.5 mM each of ATP, CTP, GTP, and 0.5 mM UTP.
-
NTP Mix (Experimental): 2.5 mM each of ATP, CTP, 0.5 mM GTP, and 0.5 mM UTP.
-
2X Stop Solution: 95% (v/v) formamide, 20 mM EDTA, 0.05% (w/v) bromophenol blue, 0.05% (w/v) xylene cyanol.
-
Nuclease-free water.
-
Step-by-Step Procedure
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, assemble the components in the order listed in the table below. Prepare separate reactions for the control (no analog) and experimental conditions (with varying concentrations of 3'-amino-3'-dGTP).
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| Linear DNA Template (100 ng/µL) | 1 µL | 5 ng/µL |
| NTP Mix (Control or Exp.) | 4 µL | See above |
| 3'-amino-3'-dGTP (e.g., 1 mM stock) | 0-2 µL | 0 - 100 µM |
| [α-³²P]UTP | 1 µL | - |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reactions at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 20 µL of 2X Stop Solution. Mix thoroughly.
-
Denaturation: Heat the samples at 95°C for 5 minutes immediately before loading onto the gel. This ensures all secondary structures in the RNA are removed.
-
Gel Electrophoresis: Load 5-10 µL of each sample onto a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7 M urea) in 1X TBE buffer. Run the gel until the xylene cyanol dye has migrated approximately two-thirds of the way down the gel.
Self-Validation Insight: Always include a lane with an RNA size ladder to accurately determine the size of the full-length and terminated products. The control reaction (without the analog) serves as a crucial baseline, confirming that the polymerase is active and the template is producing the expected full-length transcript.
-
Visualization: After electrophoresis, transfer the gel onto a piece of Whatman 3MM paper, cover with plastic wrap, and dry it under a vacuum at 80°C. Expose the dried gel to a phosphor screen or X-ray film.
Data Interpretation and Expected Results
The resulting autoradiogram will show distinct patterns for the control and experimental lanes.
-
Control Lane: A single, strong band corresponding to the full-length RNA transcript.
-
Experimental Lane(s): A band corresponding to the full-length transcript (from polymerases that did not incorporate the analog) and a ladder of shorter bands. Each band in the ladder represents a transcript that was terminated at a cytosine position in the template.
| [3'-amino-3'-dGTP] (µM) | Full-Length Transcript (Arbitrary Units) | Terminated Products (Total Arbitrary Units) | IC₅₀ Calculation |
| 0 (Control) | 15,000 | 150 | Baseline |
| 1 | 12,500 | 2,600 | - |
| 10 | 7,800 | 7,100 | Plot % full-length |
| 50 | 2,100 | 12,500 | vs. [analog] |
| 100 | 550 | 14,000 | to determine IC₅₀ |
Quantitative Analysis: Use densitometry software to quantify the intensity of the full-length band in each lane. The reduction in the full-length product can be used to calculate an IC₅₀ value for the analog or for a test compound if co-incubated in the reaction. The pattern of terminated fragments can also provide information about sequence-specific pausing or preferences of the polymerase.
Concluding Remarks
This compound is a robust and precise tool for the functional analysis of RNA polymerases. Its mechanism as an obligate chain terminator provides a direct and easily interpretable readout in activity assays. The protocols and principles outlined in this note offer a solid foundation for researchers to employ this analog in diverse applications, from fundamental mechanistic studies of transcription to high-throughput screening campaigns for novel polymerase inhibitors.
References
-
ResearchGate. (2025). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. Available at: [Link]
-
PubMed. (2015). Potentially Prebiotic Synthesis of a 3'-Amino-3'-deoxyribonucleoside. Available at: [Link]
-
Taylor & Francis Online. (1984). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Available at: [Link]
-
Nature. (2021). Mechanism of RNA polymerase III termination-associated reinitiation-recycling conferred by the essential function of the N terminal-and-linker domain of the C11 subunit. Available at: [Link]
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ResearchGate. (1984). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate | Request PDF. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Mechanism of transcription termination by RNA polymerase III utilizes a nontemplate-strand sequence-specific signal element. Available at: [Link]
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National Institutes of Health (NIH). (2007). 3′ end mRNA processing: molecular mechanisms and implications for health and disease. Available at: [Link]
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M-CSA. (n.d.). DNA-directed RNA polymerase. Available at: [Link]
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YouTube. (2023). RNA Polymerase III Transcription - Promoters, TFs, Initiation, Elongation, and Termination steps. Available at: [Link]
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PubMed. (2024). Promoter dependent RNA polymerase II bypass of the epimerizable DNA lesion, Fapy•dG and 8-Oxo-2'-deoxyguanosine. Available at: [Link]
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Application Notes and Protocols for the Incorporation of 3'-Amino-3'-deoxyguanosine into RNA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Placement of a Functional Handle on RNA
The precise chemical modification of ribonucleic acid (RNA) is a cornerstone of contemporary molecular biology, with profound implications for diagnostics, therapeutics, and fundamental research. The introduction of a primary amine group at the 3'-terminus of an RNA molecule, through the incorporation of nucleotide analogs like 3'-Amino-3'-deoxyguanosine, provides a versatile and powerful tool for scientists. This terminal amino group acts as a chemical handle, enabling the covalent attachment of a wide array of functional moieties, including fluorophores for imaging, biotin for affinity purification, and therapeutic payloads for targeted drug delivery.[][2] Furthermore, the presence of a 3'-amino modification can confer enhanced stability to the RNA molecule by blocking the action of 3'-exonucleases.[][3]
This compound is a guanosine analog where the 3'-hydroxyl group of the ribose sugar is replaced by an amino group.[4][5][6][7] This substitution has a critical consequence: it acts as a terminator of RNA strand synthesis when incorporated by an RNA polymerase, as it lacks the necessary 3'-hydroxyl group for the formation of the subsequent phosphodiester bond.[5][7] This property can be harnessed for controlling the length of RNA transcripts and for ensuring the site-specific placement of the amino group at the very 3'-end.
This comprehensive guide provides detailed protocols and technical insights into the two primary methodologies for incorporating this compound into RNA: enzymatic incorporation and solid-phase chemical synthesis. We will delve into the mechanistic underpinnings of each approach, offer step-by-step experimental procedures, and provide guidance on the purification and characterization of the resulting 3'-amino-modified RNA.
I. Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [5][6] |
| Molecular Weight | 282.26 g/mol | [4] |
| Appearance | Off-White Powder | [7] |
| Purity | >95% (commercially available) | [7] |
| Key Feature | Lacks a 3'-hydroxyl group, replaced by an amino group | [5] |
| Primary Function | RNA synthesis terminator | [5][7] |
II. Enzymatic Incorporation of this compound
Enzymatic methods offer a highly specific and efficient means of incorporating modified nucleotides into RNA under mild, aqueous conditions, making them particularly suitable for long RNA molecules. The primary route for the enzymatic incorporation of this compound is through the use of an RNA polymerase that can accept its triphosphate form (3'-amino-3'-dGTP) as a substrate.
Mechanism of Action: Chain Termination
The enzymatic incorporation of 3'-amino-3'-dGTP is mediated by an RNA polymerase, such as T7 RNA polymerase, during in vitro transcription. The polymerase recognizes 3'-amino-3'-dGTP and incorporates it into the growing RNA chain opposite a cytosine residue in the DNA template. However, once incorporated, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of transcription. The substrate specificity of RNA polymerases is a critical factor, and while some polymerases can accommodate modifications at the 3'-position of the ribose, the efficiency of incorporation may vary.[8][9][10][11]
Figure 1: Workflow for enzymatic incorporation of this compound.
Protocol: Enzymatic Synthesis of 3'-Amino-Terminated RNA
This protocol provides a general framework for the in vitro transcription-based incorporation of this compound. Optimization of the ratio of 3'-amino-3'-dGTP to GTP is crucial for achieving a high yield of terminated product.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)[9][10]
-
Ribonuclease (RNase) inhibitor
-
NTP solution (ATP, CTP, UTP)
-
GTP solution
-
This compound 5'-triphosphate (3'-amino-3'-dGTP) solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The final volume is typically 20-50 µL.
Component Final Concentration Notes Nuclease-free water to final volume Transcription Buffer (10X) 1X [9][10] DTT (100 mM) 10 mM RNase Inhibitor 1 U/µL Linearized DNA Template 0.5-1 µg ATP, CTP, UTP 0.5 mM each [9][10] GTP 0.1-0.25 mM The concentration should be optimized. 3'-amino-3'-dGTP 0.5-1 mM A higher concentration relative to GTP favors termination. -
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[9]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Purification: Purify the 3'-amino-terminated RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
III. Solid-Phase Chemical Synthesis
For shorter RNA oligonucleotides, solid-phase chemical synthesis offers a high-purity and scalable method for the site-specific incorporation of this compound. This is typically achieved by using a this compound-derivatized controlled pore glass (CPG) solid support as the starting point for synthesis.
Mechanism of Action: Bottom-Up Synthesis
In this approach, the this compound nucleoside is covalently attached to the solid support. The RNA oligonucleotide is then synthesized in the 3' to 5' direction by the sequential addition of phosphoramidite building blocks. The final cleavage and deprotection steps release the 3'-amino-modified RNA into solution. The amino group on the 3'-deoxyguanosine must be appropriately protected during synthesis, for instance, with a phthaloyl (PT) group, which is removed during the final deprotection step.[12]
Figure 2: Workflow for solid-phase chemical synthesis of 3'-amino-terminated RNA.
Protocol: Solid-Phase Synthesis of 3'-Amino-Terminated RNA
This protocol outlines the general steps for automated solid-phase RNA synthesis using a this compound CPG support. The specific parameters will depend on the DNA/RNA synthesizer used.
Materials:
-
DNA/RNA synthesizer
-
This compound CPG solid support
-
RNA phosphoramidites (A, C, G, U) with appropriate protecting groups
-
Synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Cleavage and deprotection solution (e.g., AMA: a mixture of aqueous ammonium hydroxide and aqueous methylamine)[12]
-
Desalting columns or HPLC system for purification
Procedure:
-
Synthesizer Setup: Install the this compound CPG column and the required phosphoramidite and reagent bottles on the synthesizer.
-
Automated Synthesis: Program the synthesizer with the desired RNA sequence. The synthesis cycle typically involves the following steps, which are repeated for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the CPG support is treated with a deprotection solution (e.g., AMA at 65°C for 10-15 minutes) to cleave the RNA from the support and remove the protecting groups from the bases and the 2'-hydroxyls, as well as the protecting group on the 3'-amino group.[12]
-
Purification: The crude 3'-amino-modified RNA is purified to remove truncated sequences and residual protecting groups. Reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) are commonly used methods.[13][14][15]
IV. Purification and Characterization
Regardless of the synthesis method, rigorous purification and characterization are essential to ensure the quality and purity of the 3'-amino-terminated RNA.
Purification Strategies
| Method | Principle | Application Notes |
| Reverse-Phase HPLC | Separation based on hydrophobicity. The DMT-on purification strategy can be employed for chemically synthesized RNA. | Effective for removing failure sequences.[13][14][15] |
| Anion-Exchange HPLC | Separation based on charge. | Provides high-resolution separation based on the number of phosphate groups. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | Useful for resolving the full-length product from shorter sequences. |
| Desalting Columns | Size-exclusion chromatography. | Removes salts and small molecules from the final product. |
Characterization Techniques
Confirmation of the successful incorporation of this compound and the integrity of the RNA product can be achieved using the following techniques:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are invaluable for confirming the exact molecular weight of the modified RNA, thereby verifying the presence of the 3'-amino modification.[16][17][18][19][20]
-
Enzymatic Digestion followed by LC-MS: To confirm the terminal position of the modification, the RNA can be digested with nucleases, and the resulting fragments analyzed by liquid chromatography-mass spectrometry.[17]
-
Functional Assays: The reactivity of the terminal amino group can be confirmed by conjugation with an NHS-ester functionalized fluorescent dye, followed by analysis using fluorescence spectroscopy or gel electrophoresis.
V. Applications and Future Perspectives
The ability to introduce a 3'-terminal amino group onto RNA opens up a vast landscape of applications:
-
Bioconjugation: The primary amine serves as a nucleophile for reaction with a variety of electrophilic groups, enabling the attachment of fluorophores, quenchers, biotin, peptides, and small molecule drugs.[][2]
-
Therapeutic Development: 3'-amino-modified mRNA can be conjugated to targeting ligands to enhance delivery to specific cell types. The modification also improves the stability of mRNA therapeutics.[2]
-
Diagnostic Probes: The attachment of reporter molecules to 3'-amino-terminated RNA is crucial for the development of nucleic acid-based diagnostic assays.[15]
-
Studying RNA-Protein Interactions: The amino group can be used to crosslink RNA to interacting proteins, facilitating the study of these vital biological interactions.
The continued development of novel enzymatic and chemical methods for RNA modification will undoubtedly expand the toolkit available to researchers. The strategic incorporation of this compound represents a robust and versatile strategy that will continue to drive innovation in RNA-based technologies.
VI. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of 3'-amino-terminated RNA (Enzymatic) | Suboptimal ratio of 3'-amino-3'-dGTP to GTP. Inefficient polymerase activity. | Titrate the ratio of 3'-amino-3'-dGTP to GTP. Ensure the use of a high-quality RNA polymerase and fresh reagents. |
| Incomplete termination (Enzymatic) | Insufficient concentration of 3'-amino-3'-dGTP. | Increase the concentration of 3'-amino-3'-dGTP in the reaction. |
| Low yield of full-length product (Chemical Synthesis) | Inefficient coupling steps. Poor quality of reagents. | Optimize coupling times and ensure the use of fresh, high-quality phosphoramidites and reagents. |
| Presence of multiple peaks in HPLC analysis | Incomplete removal of protecting groups. Formation of deletion sequences. | Ensure complete deprotection by optimizing time and temperature. Use capping steps during synthesis to minimize deletion products. |
| Lack of reactivity of the 3'-amino group | Incomplete deprotection of the amino group. Degradation of the RNA. | Verify deprotection conditions. Handle RNA in an RNase-free environment. |
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T. Ishii, T. Fujino, and A. Kobori, "High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression," Nucleic Acids Symposium Series, vol. 49, no. 1, pp. 181-182, 2005. [Link]
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A. S. Fraser, S. C. C. C. Cheung, and P. W. B. B. L. W. L. Unrau, "Rapid and simple ribozymic aminoacylation using 3 conserved nucleotides," PMC, 2008. [Link]
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A. D. D. a. R. T. R. a. J. C. B. a. A. D. K. a. R. A. M. a. J. A. G. a. A. B. M. a. D. H. Appella, "A Robust Strategy for Introducing Amino‐Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA," PMC, 2016. [Link]
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P. F. Crain, "Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry," PMC, 2018. [Link]
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M. H. Caruthers, "Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy," MDPI, 2024. [Link]
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E. A. G. a. P. A. L. a. C. C. D. a. J. S. a. P. Limbach, "Rapid Determination of RNA Modifications in Consensus Motifs by Nuclease Protection with Ion-Tagged Oligonucleotide Probes and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry," MDPI, 2022. [Link]
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P. S. E. a. C. A. T. a. C. He, "Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-Linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA," ResearchGate, 2010. [Link]
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Application Notes & Protocols: 3'-Amino-3'-deoxyguanosine in Antiviral Drug Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for 3'-Modified Nucleosides
The relentless emergence of novel viral pathogens and the development of resistance to existing therapies necessitate a robust pipeline of antiviral agents with novel mechanisms of action. Nucleoside analogs have long been a cornerstone of antiviral chemotherapy, primarily due to their ability to mimic natural substrates and disrupt the viral replication machinery.[1][2] 3'-Amino-3'-deoxyguanosine (3'-amG) is a synthetic guanosine analog that belongs to a class of 3'-modified nucleosides.[3] Its strategic design centers on replacing the critical 3'-hydroxyl (3'-OH) group of the ribose sugar with an amino (NH2) group. This seemingly subtle modification has profound implications for its biological activity, positioning 3'-amG as a potent tool for inhibiting viral replication.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the molecular mechanism of 3'-amG, provides a strategic framework for its evaluation, and details robust protocols for assessing its antiviral efficacy and cytotoxicity.
Molecular Mechanism of Action: A Chain-Terminating Strategy
The antiviral activity of 3'-amG is predicated on its function as a viral RNA chain terminator.[5] For the compound to be active, it must first be converted into its triphosphate form within the host cell. This process, a classic example of intracellular activation, leverages host and potentially viral kinases.
The key steps are as follows:
-
Cellular Uptake and Anabolic Phosphorylation: 3'-amG enters the host cell, likely via nucleoside transporters. Inside the cell, host cell kinases sequentially phosphorylate it to this compound 5'-monophosphate (3'-amGMP), then to the diphosphate (3'-amGDP), and finally to the active 5'-triphosphate form (3'-amGTP).[1] The synthesis of the 5'-triphosphate form is a critical prerequisite for its antiviral activity.[6][7]
-
Competition with Natural Substrate: The resulting 3'-amGTP structurally mimics the natural deoxyguanosine triphosphate (dGTP) or guanosine triphosphate (GTP). It acts as a competitive inhibitor for the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[4][8]
-
Incorporation into Viral RNA/DNA: The viral polymerase recognizes 3'-amGTP and incorporates the corresponding monophosphate (3'-amGMP) into the growing nascent viral RNA or DNA strand.
-
Obligate Chain Termination: The defining feature of 3'-amG is the substitution of the 3'-OH group with a 3'-NH2 group. The 3'-OH group is essential for forming the subsequent 3'→5' phosphodiester bond with the next incoming nucleotide.[2][9] In its absence, the polymerase cannot catalyze the addition of the next nucleotide, leading to the immediate and irreversible cessation of nucleic acid elongation.[9][10] This event is catastrophic for the virus, as it results in the production of truncated, non-functional genomes, thereby halting the replication cycle.
Caption: Strategic Workflow for Evaluating 3'-amG Antiviral Potential.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Each includes necessary controls and provides a clear rationale for experimental choices, ensuring data integrity and reproducibility.
Protocol 1: In Vitro Polymerase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the active triphosphate form (3'-amGTP) against a purified viral RNA-dependent RNA polymerase (RdRp). This biochemical assay isolates the interaction between the drug and its direct target, removing the complexities of cellular metabolism. [11]* Materials:
-
Purified recombinant viral RdRp (e.g., from Dengue virus, Zika virus, or HCV).
-
This compound 5'-triphosphate (3'-amGTP).
-
Control: Natural Guanosine triphosphate (GTP).
-
RNA template/primer complex.
-
Radiolabeled or fluorescently-labeled UTP (e.g., [α-³²P]UTP or Cy5-UTP).
-
Reaction buffer (specific to the polymerase, typically containing Tris-HCl, MgCl₂, DTT).
-
Scintillation fluid and counter, or fluorescence imager.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, prepare serial dilutions of 3'-amGTP in the reaction buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
Control Wells: Include "No Inhibitor" controls (containing only reaction components) and "No Enzyme" controls (to measure background).
-
Enzyme and Substrate Addition: Add the RdRp enzyme, RNA template/primer, and the mix of natural NTPs (ATP, CTP, GTP) including the labeled UTP to each well. The concentration of natural GTP should be at or near its Km for the enzyme to ensure competitive conditions.
-
Initiation: Add the serially diluted 3'-amGTP to the respective wells to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a strong chelating agent like EDTA.
-
Quantification: Transfer the reaction products onto a filter membrane and wash away unincorporated nucleotides. Measure the incorporated radioactivity or fluorescence.
-
Data Analysis: Plot the percentage of polymerase inhibition against the logarithm of the 3'-amGTP concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Cell-Based Antiviral Efficacy Assay (Plaque Reduction Assay)
-
Objective: To determine the 50% effective concentration (EC50) of 3'-amG required to inhibit viral replication in a host cell culture. This assay is a gold standard for quantifying the potency of an antiviral compound in a biologically relevant system. [12]* Materials:
-
This compound (3'-amG).
-
A susceptible host cell line (e.g., Vero cells for many viruses).
-
A plaque-forming virus (e.g., Dengue virus, Vesicular Stomatitis Virus).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Overlay medium (e.g., medium with methylcellulose or agarose).
-
Crystal violet staining solution.
-
-
Methodology:
-
Cell Seeding: Seed the host cells in 6-well plates and grow until they form a confluent monolayer (typically 18-24 hours).
-
Compound Preparation: Prepare 2-fold serial dilutions of 3'-amG in a serum-free medium. Concentrations may range from 100 µM to sub-micromolar levels.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C. Include a "No Virus" control.
-
Treatment: After the infection period, remove the viral inoculum. Add the prepared serial dilutions of 3'-amG in the overlay medium to the respective wells. Include an "Untreated Virus" control containing only the overlay medium.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Staining: Remove the overlay medium. Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution. The stain will color the living cells, leaving the viral plaques (areas of dead cells) as clear zones.
-
Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the "Untreated Virus" control. Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression to determine the EC50.
-
Protocol 3: Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of 3'-amG on the host cells used in the efficacy assay. This is crucial for assessing the therapeutic window of the compound. [13]* Materials:
-
This compound (3'-amG).
-
The same host cell line used in the antiviral assay.
-
96-well plates.
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo).
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing the same serial dilutions of 3'-amG used in the efficacy assay. Include "Cell Only" (untreated) controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay to mirror the conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent is converted into a colored formazan product or generates luminescence in proportion to the number of viable cells.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the CC50.
-
Data Interpretation and Presentation
The ultimate measure of a promising antiviral candidate is its Selectivity Index (SI) , which is the ratio of its toxicity to its efficacy.
SI = CC50 / EC50
A higher SI value indicates greater selectivity, meaning the compound is much more toxic to the virus than to the host cell. Generally, an SI value >10 is considered a good starting point for further development.
Table 1: Hypothetical Antiviral Profile of this compound
| Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Dengue Virus (DENV-2) | Vero | 2.5 | >100 | >40 |
| Zika Virus (ZIKV) | Huh-7 | 4.1 | >100 | >24 |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | 1.8 | >100 | >55 |
| Influenza A Virus (H1N1) | MDCK | >50 | >100 | N/A |
This table illustrates how data should be presented to provide a clear summary of the compound's activity spectrum and selectivity.
Considerations and Troubleshooting
-
Cellular Uptake and Phosphorylation: The efficiency of the intracellular phosphorylation cascade is a critical determinant of antiviral activity. [1]If a compound shows high potency in an enzymatic assay (low IC50) but poor activity in a cell-based assay (high EC50), it may indicate inefficient cellular uptake or phosphorylation. This could be addressed through the development of prodrugs. [4]* Toxicity: Guanosine analogs can sometimes exhibit toxicity, particularly towards lymphoid cells. [14][15]It is essential to screen for cytotoxicity against a panel of different cell lines to identify any cell-type-specific toxicity early in the development process.
-
Spectrum of Activity: While 3'-amG is expected to be active against RNA viruses, its efficacy can vary significantly between different viral polymerases. Testing against a broad panel of viruses is necessary to define its activity spectrum. [16][17]* Resistance: As with any antiviral, the potential for the virus to develop resistance through mutations in its polymerase is a concern. Resistance selection studies should be conducted to identify potential resistance mutations and understand the barrier to resistance.
Conclusion
This compound represents a mechanistically well-defined nucleoside analog with significant potential for antiviral drug development. Its mode of action as an obligate RNA chain terminator provides a clear rationale for its use against a wide range of RNA viruses. By employing the systematic evaluation strategy and robust protocols detailed in this guide, researchers can effectively characterize its efficacy, selectivity, and spectrum of activity, paving the way for its potential translation into a clinical candidate.
References
-
Full article: Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine - Taylor & Francis Online. [Link]
-
An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine - ResearchGate. [Link]
-
Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate - Taylor & Francis Online. [Link]
-
Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate | Request PDF. [Link]
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Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid - NIH. [Link]
-
A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside - ChemRxiv. [Link]
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Mechanisms of action of antiviral drugs | Research Starters - EBSCO. [Link]
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Functional and mechanistic studies on the toxicity of deoxyguanosine for the in vitro proliferation and differentiation of human peripheral blood B lymphocytes - PubMed. [Link]
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This compound - Metkinen Chemistry. [Link]
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Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC - PubMed Central. [Link]
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deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed. [Link]
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Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed. [Link]
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Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates - PMC - NIH. [Link]
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Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - MDPI. [Link]
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Recent advancements for the evaluation of anti-viral activities of natural products - PMC. [Link]
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Selective toxicity of deoxyguanosine and arabinosyl guanine for T-leukemic cells - PubMed. [Link]
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Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed. [Link]
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In vitro methods for testing antiviral drugs - PMC - PubMed Central. [Link]
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Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid - PubMed. [Link]
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Dideoxynucleotide chain termination oligonucleotides and their application - Bio-Synthesis. [Link]
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Chain Termination Effects of Chemically Modified Nucleoside Analogs on SARS-CoV-2 RNA Polymerase - bioRxiv. [Link]
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Pharmacodynamic and Toxicity Studies of 6-Isopropyldithio-2′-guanosine Analogs in Acute T-Lymphoblastic Leukemia - MDPI. [Link]
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Application Notes and Protocols for 3'-Amino-3'-deoxyguanosine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nucleoside Analogs in Oncology
Nucleoside analogs represent a cornerstone in the arsenal of anticancer agents. These structural mimics of natural purine and pyrimidine nucleosides effectively exploit the metabolic machinery of cancer cells. Their mechanism of action generally involves intracellular phosphorylation to their triphosphate form, followed by incorporation into nascent DNA or RNA strands. This leads to the termination of chain elongation, inhibition of DNA and RNA polymerases, and ultimately, the induction of cell cycle arrest and apoptosis in rapidly proliferating cancer cells. 3'-Amino-3'-deoxyguanosine belongs to this promising class of molecules, offering a unique modification at the 3' position of the deoxyribose sugar, which is critical for its anticipated anticancer activity.
Unraveling the Mechanism of Action of this compound
While direct and extensive studies on this compound in cancer cell lines are limited, its mechanism of action can be confidently inferred from its structure and the well-established activities of related 3'-aminonucleosides. The central hypothesis is that this compound acts as a DNA chain terminator.
Following uptake into the cancer cell, this compound is expected to be successively phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-amino-dGTP). This activated analog then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.
The critical feature of this compound is the replacement of the 3'-hydroxyl group with a 3'-amino group. The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the 5'-triphosphate of the next incoming deoxynucleotide triphosphate. The presence of the 3'-amino group prevents this bond formation, leading to the immediate termination of DNA chain elongation. This disruption of DNA replication is a potent trigger for cellular stress responses, leading to cell cycle arrest and programmed cell death (apoptosis).
Caption: Proposed mechanism of action of this compound.
Applications in Cancer Cell Line Studies: A Workflow
The study of this compound in cancer cell lines aims to elucidate its therapeutic potential. A typical experimental workflow would involve assessing its cytotoxicity, and then delving into the molecular mechanisms responsible for its anticancer effects.
Caption: A typical experimental workflow for evaluating this compound.
Data Presentation: Comparative Cytotoxicity of Nucleoside Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3'-Deoxy-ara-C | CCRF-CEM (Leukemia) | 2 | [1] |
| L1210 (Leukemia) | 10 | [1] | |
| P388 (Leukemia) | 5 | [1] | |
| 3'-Deoxycytidine | L1210 (Leukemia) | 5 | [1] |
| P388 (Leukemia) | 2.5 | [1] | |
| 3'-Azido-3'-deoxythymidine (AZT) | HO-8910 (Ovarian) | ~500 (at 24h) | [2] |
Experimental Protocols
The following are detailed protocols for key experiments. Note: As with any new compound, optimization of concentrations and incubation times is crucial. The suggested concentrations are based on the activity of similar nucleoside analogs and should be used as a starting point.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at sub-IC50 and IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, p21, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Implicated in the Action of DNA Damaging Agents
The induction of DNA damage and replication stress by compounds like this compound typically activates complex signaling networks that converge on the regulation of cell fate. Key pathways include the p53-mediated DNA damage response and the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Key signaling pathways leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
This compound holds considerable promise as an anticancer agent due to its classification as a nucleoside analog, with a high probability of acting as a DNA chain terminator. The application notes and protocols provided herein offer a comprehensive framework for the systematic evaluation of this compound in cancer cell line studies. Future research should focus on validating its precise mechanism of action, determining its efficacy across a broad panel of cancer cell lines, and exploring potential synergistic combinations with other chemotherapeutic agents. Such studies will be instrumental in advancing this compound towards preclinical and, potentially, clinical development.
References
-
Lin, T. S., Yang, J. H., Liu, M. C., Shen, Z. Y., Cheng, Y. C., Prusoff, W. H., ... & Gmeiner, W. H. (1991). Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. Journal of medicinal chemistry, 34(2), 693–701. [Link]
-
Gao, Y., Li, Y., Liu, Y., Zhang, Y., & Zhao, Y. (2007). Effect of 3-Azido-3-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer. International Journal of Gynecological Cancer, 17(2), 488-493. [Link]
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Application Notes & Protocols: Developing Prodrugs of 3'-Amino-3'-deoxyguanosine for Targeted Delivery
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of prodrugs of 3'-Amino-3'-deoxyguanosine for targeted therapeutic delivery. This document outlines the scientific rationale, detailed experimental protocols, and critical considerations for developing sophisticated drug delivery systems that enhance the therapeutic index of this potent nucleoside analog. We delve into various prodrug strategies, including enzyme-cleavable and pH-sensitive linkers, as well as antibody-drug conjugates (ADCs), to achieve selective activation at the target site.
Introduction: The Rationale for this compound Prodrugs
This compound is a synthetic nucleoside analog with demonstrated potential in antiviral and anticancer applications. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which can then act as a chain terminator for DNA or RNA synthesis by viral or cellular polymerases.[1] However, like many nucleoside analogs, its clinical utility can be hampered by several factors:
-
Poor Pharmacokinetics: Nucleoside analogs often exhibit low oral bioavailability and rapid clearance, necessitating frequent and high-dose administration.[2]
-
Lack of Specificity: Broad distribution throughout the body can lead to off-target toxicity in healthy tissues.
-
Inefficient Phosphorylation: The initial phosphorylation step can be rate-limiting, leading to suboptimal concentrations of the active triphosphate in target cells.[3][4][5]
Prodrug strategies offer a powerful solution to overcome these limitations.[3][6] By chemically modifying this compound into an inactive form, we can improve its drug-like properties and incorporate targeting moieties for selective delivery.[7] The prodrug is designed to be stable in systemic circulation and to release the active this compound upon reaching the target tissue or cells, triggered by specific physiological conditions or enzymes.[8]
Prodrug Design Strategies for Targeted Delivery
The selection of a prodrug strategy is dictated by the desired therapeutic application and the specific biological characteristics of the target tissue. Here, we explore three primary approaches for targeted delivery of this compound.
Enzyme-Cleavable Linkers
This strategy exploits the overexpression of certain enzymes in pathological tissues, such as tumors.[9] The prodrug consists of this compound connected to a targeting ligand via a linker that is a substrate for a target-specific enzyme.[10][11]
-
Causality Behind Experimental Choice: Cathepsins, a family of proteases, are frequently overexpressed in the lysosomes of cancer cells.[] A dipeptide linker, such as valine-citrulline (Val-Cit), is stable in plasma but is efficiently cleaved by cathepsin B upon internalization into tumor cells, releasing the active drug.[11][]
Caption: Workflow for enzyme-cleavable prodrug activation.
pH-Sensitive Linkers
The microenvironment of solid tumors is often more acidic (pH 6.0-7.0) than that of healthy tissues (pH 7.4).[8][13] Furthermore, upon endocytosis, the pH within endosomes and lysosomes drops to 5.0-6.0 and 4.5-5.0, respectively. This pH gradient can be exploited to trigger drug release.[13]
-
Causality Behind Experimental Choice: Hydrazone linkers are a classic example of pH-sensitive linkers. They are relatively stable at physiological pH but hydrolyze rapidly under acidic conditions to release the parent drug.[13][14] This allows for targeted drug release within the tumor microenvironment or after cellular uptake.[15]
Caption: Mechanism of pH-sensitive prodrug activation.
Antibody-Drug Conjugates (ADCs)
ADCs represent a highly specific form of targeted therapy that combines the antigen-targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[16][17]
-
Causality Behind Experimental Choice: If a specific cell surface antigen is overexpressed on the target cells (e.g., HER2 in certain breast cancers), a mAb directed against this antigen can be conjugated to this compound.[18] Upon binding to the target antigen, the ADC is internalized, and the drug is released intracellularly, leading to selective cell killing.[16] The choice of linker (cleavable or non-cleavable) is a critical design parameter for ADCs.[19]
Experimental Protocols
Synthesis and Characterization of Prodrugs
The synthesis of this compound prodrugs requires a multi-step process involving the protection of reactive functional groups, linker attachment, and conjugation to a targeting moiety.
Protocol 3.1.1: General Synthesis of a Val-Cit Linker Conjugated to this compound
This protocol is a representative example and may require optimization based on the specific targeting ligand.
-
Protection of this compound:
-
Synthesis of the Linker-Payload Moiety:
-
Couple Fmoc-Cit-OH to p-aminobenzyl alcohol (PABC) to form Fmoc-Cit-PABC.
-
Activate the carboxyl group of Fmoc-Val-OH and react it with the amino group of Cit-PABC to form the dipeptide linker, Fmoc-Val-Cit-PABC.
-
Activate the PABC linker with p-nitrophenyl chloroformate to form a carbonate.
-
React the activated linker with the 3'-amino group of the protected this compound.
-
-
Deprotection and Purification:
-
Remove the Fmoc protecting group using piperidine.
-
Remove the silyl and guanine protecting groups under appropriate conditions (e.g., trifluoroacetic acid).[1]
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure and purity of the synthesized prodrug using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
-
In Vitro Evaluation of Prodrugs
In vitro studies are essential to validate the design principles of the prodrug and to assess its potential for targeted delivery and therapeutic efficacy.[20][21][22][23][24]
Protocol 3.2.1: Assessment of Prodrug Stability and Release
-
Plasma Stability:
-
Incubate the prodrug in human plasma at 37°C.
-
At various time points, precipitate plasma proteins and analyze the supernatant by HPLC to quantify the amount of intact prodrug and released this compound.
-
-
Enzymatic Cleavage:
-
Incubate the enzyme-cleavable prodrug with the target enzyme (e.g., cathepsin B) at its optimal pH and temperature.
-
Monitor the release of the active drug over time using HPLC.
-
-
pH-Dependent Hydrolysis:
-
Incubate the pH-sensitive prodrug in buffers of varying pH (e.g., 7.4, 6.5, and 5.0) at 37°C.
-
Quantify the rate of hydrolysis and drug release at each pH using HPLC.
-
Protocol 3.2.2: Cellular Uptake and Cytotoxicity Assays
-
Cell Lines:
-
Select a target cell line that overexpresses the target molecule (e.g., a specific receptor or enzyme) and a control cell line with low or no expression.
-
-
Cellular Uptake:
-
Treat cells with the prodrug for various durations.
-
Lyse the cells and quantify the intracellular concentration of the prodrug and the released active drug using LC-MS/MS.
-
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):
-
Plate cells and treat them with a serial dilution of the prodrug, the parent drug, and a non-targeted control.
-
After a specified incubation period (e.g., 72 hours), assess cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.
-
Table 1: Representative In Vitro Data for a Targeted Prodrug
| Compound | Target Cells IC50 (nM) | Control Cells IC50 (nM) | Selectivity Index (Control IC50 / Target IC50) |
| This compound | 50 | 65 | 1.3 |
| Targeted Prodrug | 5 | 500 | 100 |
| Non-Targeted Prodrug | 45 | 55 | 1.2 |
In Vivo Evaluation of Prodrugs
In vivo studies in relevant animal models are crucial to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of the lead prodrug candidates.[25]
Protocol 3.3.1: Pharmacokinetic (PK) Study
-
Animal Model:
-
Use a suitable animal model, such as mice or rats.
-
-
Drug Administration:
-
Administer the prodrug and the parent drug via the intended clinical route (e.g., intravenous or oral).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points.[26]
-
-
Analysis:
-
Process the blood samples to plasma and quantify the concentrations of the prodrug and the active drug using LC-MS/MS.
-
-
PK Parameters:
Protocol 3.3.2: Biodistribution Study
-
Radiolabeling/Fluorescent Tagging:
-
Synthesize a version of the prodrug with a detectable label (e.g., a radioisotope like ³H or a near-infrared fluorescent dye).
-
-
Animal Model:
-
Use a tumor-bearing animal model relevant to the therapeutic target.
-
-
Administration and Imaging/Tissue Collection:
-
Quantification:
-
Measure the amount of label in each tissue to determine the tissue distribution of the prodrug.[30]
-
Table 2: Representative Biodistribution Data (% Injected Dose per Gram of Tissue)
| Tissue | This compound | Targeted Prodrug |
| Tumor | 1.5 | 10.2 |
| Liver | 20.5 | 8.3 |
| Spleen | 15.8 | 5.1 |
| Kidney | 12.3 | 4.6 |
| Muscle | 0.5 | 0.6 |
Conclusion and Future Perspectives
The development of targeted prodrugs of this compound holds significant promise for improving its therapeutic potential. By employing rational design strategies and rigorous preclinical evaluation, it is possible to create drug delivery systems that enhance efficacy while minimizing off-target toxicity. Future advancements in bioconjugation techniques, linker chemistry, and our understanding of tumor biology will continue to drive the innovation of next-generation targeted therapies.[31][32][33][34][35]
References
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Bobeck, D. R., Schinazi, R. F., & Coats, S. J. (2010). Prodrug strategies in developing antiviral nucleoside analogs. Future Medicinal Chemistry, 2(8), 1307-1327. Available from: [Link]
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RSC Medicinal Chemistry. (2022). Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. Available from: [Link]
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Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Fronts, 2(1), e1-e10. Available from: [Link]
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Acosta, E. P., & Fletcher, C. V. (1994). Comparative pharmacokinetics of antiviral nucleoside analogues. Clinical Pharmacokinetics, 26(2), 118-132. Available from: [Link]
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Bookser, B. C., et al. (2009). Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Nucleosides, Nucleotides and Nucleic Acids, 28(10-11), 969-977. Available from: [Link]
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Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243. Available from: [Link]
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St. Amant, A. H., & van der Vleet, M. (2019). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 19(16), 1416-1443. Available from: [Link]
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Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243. Available from: [Link]
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Lu, Y., & Low, P. S. (2012). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 161(2), 153-162. Available from: [Link]
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Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Fronts, 2(1), e1-e10. Available from: [Link]
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ResearchGate. (2009). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. ResearchGate. Available from: [Link]
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Varia, S. A., & Stella, V. J. (1984). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Journal of Pharmaceutical Sciences, 73(8), 1087-1090. Available from: [Link]
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Bertrand, N., & Leroux, J. C. (2012). Targeted Delivery Methods for Anticancer Drugs. Methods in Molecular Biology, 899, 251-271. Available from: [Link]
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Biocytogen. (2025). Mapping Drug Biodistribution: Tracing the Journey to Target Tissues. Biocytogen. Available from: [Link]
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Jeffrey, S. C., et al. (2009). Design, Synthesis, and Biological Evaluation of Antibody−Drug Conjugates Comprised of Potent Camptothecin Analogues. Bioconjugate Chemistry, 20(6), 1256-1264. Available from: [Link]
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Advancing Ovarian Cancer Therapeutics: The Role of Targeted Drug Delivery Systems. (2024). International Journal of Nanomedicine, 19, 8181-8204. Available from: [Link]
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Alavi, M., & Karimi, M. (2022). Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. Pharmaceutics, 14(6), 1187. Available from: [Link]
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Cloos, J., et al. (2017). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 9(6), 61. Available from: [Link]
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Chemical Communications. (2021). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. RSC Publishing. Available from: [Link]
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The Healthcare Guys. (2024). Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics. Medigy. Available from: [Link]
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Le, T. N., & Rao, N. V. (2021). Evaluation of the best pH-sensitive linker using norbornene-derived polymers. Polymer Bulletin, 78(10), 5707-5722. Available from: [Link]
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Pharmaceutical Technology. (2025). How bioconjugation is unlocking new drug development. Pharmaceutical Technology. Available from: [Link]
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Creative Biolabs. (2024). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Creative Biolabs. Available from: [Link]
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Avance Biosciences. (n.d.). Biodistribution Testing of Cell and Gene Therapies. Avance Biosciences. Available from: [Link]
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Lu, Y., et al. (2014). Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery. Journal of Controlled Release, 187, 1-11. Available from: [Link]
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Nanbiosis. (n.d.). Why the poor biodistribution so far reached by tumor-targeted medicines?. Nanbiosis. Available from: [Link]
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ResearchGate. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. ResearchGate. Available from: [Link]
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Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Creative Biolabs. Available from: [Link]
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Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. Pion Inc. Available from: [Link]
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Hilaris Publisher. (2024). Pharmacokinetics and Pharmacodynamics of Novel Nucleoside Reverse Transcriptase Inhibitors. Hilaris Publisher. Available from: [Link]
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MDPI. (2023). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. Available from: [Link]
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SpringerMedizin.de. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. SpringerMedizin.de. Available from: [Link]
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Taylor & Francis Online. (2009). Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Taylor & Francis Online. Available from: [Link]
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Springer Medicine. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. Springer Medicine. Available from: [Link]
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Application Notes & Protocols: 3'-Amino-3'-deoxyguanosine as a Tool for Studying Transcription Termination
Introduction: Beyond Initiation - The Critical Role of Transcription Termination and Pausing
In the central dogma of molecular biology, the regulation of gene expression has historically focused on the initiation of transcription. However, it is now clear that the entire transcription cycle, including elongation and termination, is subject to intricate control. A pivotal regulatory checkpoint is promoter-proximal pausing , where RNA Polymerase II (Pol II) initiates transcription but then stalls 20-60 nucleotides downstream from the transcription start site (TSS).[1][2][3][4] This phenomenon, observed in a vast number of genes across metazoans, creates a poised state, allowing for rapid and synchronous gene activation in response to cellular signals.[2][3][4]
Studying these transient and dynamic polymerase states requires tools that can capture a high-resolution snapshot of transcriptional activity. 3'-Amino-3'-deoxyguanosine is a powerful molecular probe for this purpose. As a guanosine nucleoside analog, it is metabolized in the cell to its triphosphate form, this compound triphosphate (3'-Am-dGTP). This analog is recognized by RNA polymerase but acts as an obligate chain terminator, providing a precise method to map the positions of actively transcribing polymerases.[5][6]
This guide provides a comprehensive overview of the mechanism of this compound and presents a detailed protocol for its application in nuclear run-on sequencing (NRO-Seq) to map transcription termination and polymerase pausing sites genome-wide.
Part 1: The Molecular Mechanism of this compound
The efficacy of this compound as a transcription terminator lies in a subtle but critical modification of the ribose sugar.
-
Cellular Uptake and Phosphorylation: Once introduced to cells or a nuclear extract, this compound is phosphorylated by cellular kinases to its active triphosphate form, 3'-Am-dGTP.
-
Incorporation by RNA Polymerase: During transcript elongation, RNA Polymerase recognizes 3'-Am-dGTP as a substrate, analogous to the natural deoxyguanosine triphosphate (dGTP).[7] It catalyzes the incorporation of the 3'-Am-dGMP moiety into the nascent RNA chain opposite a cytosine residue in the DNA template.
-
Irreversible Chain Termination: The key modification is at the 3' position of the ribose sugar. Instead of the essential 3'-hydroxyl (-OH) group required for forming a phosphodiester bond with the next incoming nucleotide, there is a 3'-amino (-NH2) group. The polymerase cannot catalyze the formation of a phosphodiester bond with this amino group, leading to the immediate and irreversible termination of RNA chain elongation.[5][6][8][9]
This mechanism makes 3'-Am-dGTP a potent tool for "trapping" RNA polymerase at the exact nucleotide it was transcribing at the moment of incorporation.
Diagram: Mechanism of Transcriptional Termination
Caption: RNA elongation proceeds via 3'-OH attack. 3'-Am-dGTP lacks this group, causing termination.
Part 2: Application in Nuclear Run-On Sequencing (NRO-Seq)
The gold-standard technique for leveraging 3'-Am-dGTP is the Nuclear Run-On (NRO) assay . This method measures the density and location of actively transcribing RNA polymerases across the genome.[10][11][12]
The core principle is to isolate cell nuclei, which halts transcription but keeps polymerases engaged with the DNA template.[11] These nuclei are then incubated in a reaction buffer containing nucleotides, allowing the polymerases to "run on" and extend their nascent transcripts. By including a modified nucleotide like 3'-Am-dGTP, transcription terminates, and the resulting short RNA fragments precisely mark the polymerase's position. When coupled with high-throughput sequencing (a technique often called PRO-seq or GRO-seq), this provides a genome-wide, base-pair resolution map of transcriptional activity.[10]
Diagram: Experimental Workflow for NRO-Seq
Caption: Workflow for mapping polymerase pausing using 3'-Am-dGTP in a nuclear run-on assay.
Part 3: Detailed Protocol
This protocol is designed for mammalian cells grown in culture but can be adapted. Perform all steps on ice unless otherwise specified to preserve the integrity of nuclei and RNA.
A. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | 4°C |
| Buffer A (Lysis Buffer) | 10 mM Tris-HCl pH 7.5, 10 mM KCl, 150 mM Sucrose, 5 mM MgCl2, 0.5 mM CaCl2, 0.5 mM DTT, 0.1% NP-40, Protease Inhibitors | 4°C |
| Buffer F (Freezing Buffer) | 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 0.1 mM EDTA, 25% Glycerol, 5 mM DTT | -20°C |
| 2X Run-On Buffer | 10 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 300 mM KCl, 1% Sarkosyl | -20°C |
| Nucleotide Mix (NTPs) | 2 mM ATP, 2 mM CTP, 2 mM UTP, 20 µM 3'-Am-dGTP | -80°C |
Scientist's Note (Trustworthiness): The concentration of 3'-Am-dGTP is critical and may require optimization for your specific cell type and experimental goals. A titration experiment (e.g., 5 µM, 20 µM, 100 µM) is recommended to find the optimal balance between efficient termination and sufficient signal.
B. Step-by-Step Methodology
1. Nuclei Isolation
-
Start with approximately 10-20 million cultured cells. Harvest cells by centrifugation (500 x g, 5 min, 4°C).
-
Wash the cell pellet once with 10 mL of ice-cold PBS. Centrifuge again.
-
Resuspend the pellet in 1 mL of ice-cold Buffer A. Incubate on ice for 10 minutes to lyse the plasma membrane.
-
Rationale: The hypotonic buffer swells the cells, and the mild detergent (NP-40) selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.
-
-
Centrifuge at 1,000 x g for 5 min at 4°C to pellet the nuclei.
-
Carefully remove the supernatant. Resuspend the nuclear pellet in 100 µL of Buffer F.
-
At this point, nuclei can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C for later use.
2. Nuclear Run-On Reaction
-
Thaw the nuclei (if frozen) on ice.
-
Prepare the master mix in a new microfuge tube. For each reaction:
-
100 µL Nuclei in Buffer F
-
100 µL 2X Run-On Buffer
-
10 µL Nucleotide Mix (containing 3'-Am-dGTP)
-
-
Incubate the reaction at 37°C for 5 minutes.
-
Rationale: This short incubation allows engaged polymerases to incorporate a few nucleotides, including the chain-terminating 3'-Am-dGTP, providing a snapshot of their positions. The Sarkosyl in the buffer prevents any new transcription initiation, ensuring that the signal comes only from polymerases that were already active in the cell.[10]
-
-
Immediately stop the reaction by adding 1 mL of TRIzol LS reagent.
3. RNA Extraction
-
Follow the TRIzol manufacturer's protocol for RNA extraction.
-
Perform a rigorous DNase I treatment to remove all contaminating genomic DNA.
-
Purify the RNA using an appropriate column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Assess RNA quality and quantity using a Bioanalyzer or similar instrument. The expected output is a collection of very short RNA fragments.
4. Library Preparation and Sequencing
-
The purified short RNAs are now ready for next-generation sequencing library preparation.
-
This typically involves:
-
Ligation of a 3' adapter.
-
Reverse transcription to create cDNA.
-
Ligation of a 5' adapter.
-
PCR amplification to add sequencing indexes.
-
-
Sequence the library on a high-throughput platform. The 3' ends of the resulting reads will correspond to the genomic locations where 3'-Am-dGTP was incorporated.
C. Experimental Controls
To ensure the validity of your results, the following controls are essential:
-
No-Terminator Control: A parallel run-on reaction using a standard nucleotide mix (with dGTP instead of 3'-Am-dGTP) to measure the baseline of productive elongation.
-
Negative Control (No NTPs): A run-on reaction without any added nucleotides to check for background signal.
-
Positive Control Gene: Analyze a gene known to have strong promoter-proximal pausing in your system (e.g., MYC or FOS in mammalian cells, Hsp70 in Drosophila) to validate the technique.[1][4]
Part 4: Data Interpretation
A successful experiment will generate sequencing data that, when mapped to a reference genome, reveals a distinct peak of 3' read ends located approximately 20-60 base pairs downstream of the TSS for genes regulated by polymerase pausing. The width and height of this peak provide quantitative information about the location and density of paused polymerases. Comparing the data from the 3'-Am-dGTP experiment to a standard run-on experiment can reveal the "pausing index," a measure of the ratio of polymerases at the promoter versus in the gene body.
References
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ResearchGate. (2025). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. [Link]
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PubMed. (2025). Potentially Prebiotic Synthesis of a 3'-Amino-3'-deoxyribonucleoside. [Link]
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ResearchGate. (n.d.). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate | Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). Promoter-proximal pausing of RNA polymerase II: a nexus of gene regulation. [Link]
-
Wikipedia. (n.d.). Nuclear run-on. [Link]
-
Semantic Scholar. (2016). Mechanisms and Developmental Roles of Promoter-proximal Pausing of RNA Polymerase II. [Link]
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Journal of Stem Cell Research & Therapy. (2016). Mechanisms and Developmental Roles of Promoter-proximal Pausing of RNA Polymerase II. [Link]
-
Metkinen Chemistry. (n.d.). This compound. [Link]
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PubMed. (n.d.). Nuclear run-on assay. [Link]
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National Center for Biotechnology Information. (2008). Transcription Regulation Through Promoter-Proximal Pausing of RNA Polymerase II. [Link]
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Penn State University. (2021). Regulation of Promoter Proximal Pausing of RNA Polymerase II in Metazoans. [Link]
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Wikipedia. (n.d.). Deoxyguanosine triphosphate. [Link]
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Jena Bioscience. (n.d.). 3'-Deoxy Nucleotides. [Link]
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National Center for Biotechnology Information. (1984). 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. [Link]
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Geneticist Inc. (2018). How Does the Nuclear Run on Assay Work?. [Link]
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Application Notes and Protocols for In Vitro Transcription Assays with 3'-Amino-3'-deoxyguanosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Chain Termination for Mechanistic Insights
In the landscape of molecular biology and drug discovery, in vitro transcription assays serve as a cornerstone for dissecting the intricacies of gene expression and for screening potential therapeutic agents that target this fundamental process.[1][] The ability to manipulate this system with nucleotide analogs offers a powerful tool to probe the mechanisms of RNA polymerases and to identify novel inhibitors. One such valuable tool is 3'-Amino-3'-deoxyguanosine triphosphate (3'-amino-GTP) , a modified nucleotide that acts as a potent chain terminator of RNA synthesis.
This guide provides a comprehensive overview and detailed protocols for the application of 3'-amino-GTP in in vitro transcription assays. As a Senior Application Scientist, the following content is structured to not only provide step-by-step instructions but also to instill a deep understanding of the underlying principles, ensuring the robust and reliable application of this powerful research tool.
The Science of Interruption: Mechanism of Action of 3'-Amino-GTP
The canonical synthesis of RNA by RNA polymerase involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of an incoming ribonucleoside triphosphate (NTP).[3][4] This process is repeated sequentially, leading to the elongation of the RNA transcript.
3'-amino-GTP is a structural analog of the natural nucleotide guanosine triphosphate (GTP). The critical modification lies at the 3' position of the ribose sugar, where the hydroxyl group (-OH) is replaced by an amino group (-NH2). When 3'-amino-GTP is incorporated into the nascent RNA chain by RNA polymerase, the absence of the 3'-hydroxyl group makes it impossible to form a phosphodiester bond with the subsequent NTP. This leads to the irreversible cessation of RNA elongation, a process known as chain termination.[5] This property makes 3'-amino-GTP an invaluable tool for studying the kinetics and mechanisms of transcription, as well as for identifying and characterizing inhibitors of RNA synthesis.
Diagram: Mechanism of Chain Termination by 3'-Amino-GTP
Caption: Mechanism of RNA chain termination by 3'-amino-GTP.
Applications in Research and Drug Development
The unique properties of 3'-amino-GTP lend themselves to a variety of applications:
-
Studying Transcription Termination: By inducing termination at specific guanosine residues, researchers can investigate the signals and factors that influence the natural termination of transcription.[6]
-
Enzyme Kinetics and Inhibition Studies: 3'-amino-GTP can be used as a competitive inhibitor to study the kinetic parameters of RNA polymerases and to screen for novel non-nucleoside inhibitors.[7][8][9]
-
Mapping RNA Polymerase Active Sites: The incorporation of this modified nucleotide can help in footprinting the active site of RNA polymerase.
-
Development of Antiviral and Antibacterial Agents: As RNA synthesis is a vital process for many pathogens, inhibitors of RNA polymerase, including nucleotide analogs, are promising candidates for drug development.
Experimental Protocols
The following protocols are designed for use with T7 RNA Polymerase, a commonly used enzyme in in vitro transcription due to its high processivity and specificity.[10] These protocols can be adapted for other RNA polymerases with appropriate optimization of reaction conditions.
Protocol 1: Basic In Vitro Transcription Termination Assay
This assay is designed to demonstrate the chain-terminating effect of 3'-amino-GTP.
Materials:
-
Linearized DNA template containing a T7 promoter and a downstream sequence with multiple guanosine residues.
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleoside Triphosphates (NTPs): ATP, CTP, UTP, and GTP solutions (typically 100 mM)
-
This compound triphosphate (3'-amino-GTP) solution
-
[α-³²P]GTP or another radiolabeled NTP for transcript visualization
-
RNase-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
TBE Buffer (Tris-Borate-EDTA)
Procedure:
-
Reaction Setup: On ice, assemble the following reaction mixtures in RNase-free microcentrifuge tubes. Prepare a master mix for common components.
| Component | Control Reaction (µL) | Termination Reaction (µL) | Final Concentration |
| RNase-free Water | to 20 | to 20 | - |
| 10x Transcription Buffer | 2 | 2 | 1x |
| ATP, CTP, UTP (10 mM each) | 2 | 2 | 1 mM each |
| GTP (10 mM) | 2 | 1 | 1 mM / 0.5 mM |
| 3'-amino-GTP (1 mM) | 0 | 1 | 50 µM |
| [α-³²P]GTP (10 µCi/µL) | 0.5 | 0.5 | - |
| Linearized DNA Template (1 µg/µL) | 1 | 1 | 50 ng/µL |
| T7 RNA Polymerase (20 U/µL) | 1 | 1 | 1 U/µL |
| Total Volume | 20 | 20 |
-
Incubation: Mix the components gently by pipetting and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Add an equal volume (20 µL) of Stop Solution to each reaction to terminate the transcription.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in 1x TBE buffer until the dye front reaches the bottom.
-
Visualization: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.
Expected Results:
-
Control Reaction: A full-length transcript band should be prominently visible.
-
Termination Reaction: A ladder of shorter RNA fragments should be observed, corresponding to termination events at each guanosine position in the template, in addition to a diminished full-length product.
Diagram: Workflow for In Vitro Transcription Termination Assay
Caption: Workflow of the in vitro transcription termination assay.
Protocol 2: Determining the IC₅₀ of 3'-Amino-GTP
This protocol is designed to quantify the inhibitory potency of 3'-amino-GTP.
Materials:
-
Same as Protocol 1, with the exception of radiolabeled NTPs if a non-radioactive detection method is used (e.g., fluorescent dye).
-
A range of concentrations of 3'-amino-GTP.
Procedure:
-
Reaction Setup: Prepare a series of transcription reactions, each with a different concentration of 3'-amino-GTP. It is recommended to perform a serial dilution. Include a no-inhibitor control.
| Component | Volume (µL) | Final Concentration |
| RNase-free Water | to 20 | - |
| 10x Transcription Buffer | 2 | 1x |
| ATP, CTP, UTP, GTP (10 mM each) | 2 | 1 mM each |
| 3'-amino-GTP (serial dilutions) | 2 | Variable |
| [α-³²P]GTP (10 µCi/µL) | 0.5 | - |
| Linearized DNA Template (1 µg/µL) | 1 | 50 ng/µL |
| T7 RNA Polymerase (20 U/µL) | 1 | 1 U/µL |
| Total Volume | 20 |
-
Incubation, Termination, and Denaturation: Follow steps 2-4 from Protocol 1.
-
Gel Electrophoresis and Visualization: Follow steps 5-6 from Protocol 1.
-
Data Analysis:
-
Quantify the intensity of the full-length transcript band for each concentration of 3'-amino-GTP using densitometry software.
-
Normalize the intensity of each band to the no-inhibitor control.
-
Plot the percentage of inhibition (100 - normalized intensity) against the logarithm of the 3'-amino-GTP concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).
-
Data Interpretation and Troubleshooting
Data Interpretation:
-
The appearance of a ladder of terminated transcripts in the presence of 3'-amino-GTP confirms its action as a chain terminator.
-
The IC₅₀ value provides a quantitative measure of the inhibitory potency of 3'-amino-GTP.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No transcript in control reaction | Inactive enzyme, degraded template or NTPs, presence of RNase. | Use fresh reagents, ensure RNase-free technique. |
| Smearing of bands | RNA degradation, overloading of the gel. | Use RNase inhibitors, load less sample. |
| Faint terminated bands | Insufficient concentration of 3'-amino-GTP. | Increase the concentration of 3'-amino-GTP. |
| Only full-length transcript visible in termination reaction | Too low concentration of 3'-amino-GTP, or high concentration of GTP. | Decrease the GTP:3'-amino-GTP ratio. |
Conclusion
This compound triphosphate is a powerful molecular tool for researchers studying the fundamental processes of transcription and for those involved in the discovery of novel therapeutics. Its ability to act as a specific chain terminator provides a means to dissect the intricate mechanisms of RNA polymerases and to screen for inhibitors of this essential class of enzymes. The protocols and guidelines presented here offer a solid foundation for the successful application of 3'-amino-GTP in in vitro transcription assays, empowering scientists to gain deeper insights into the world of gene expression.
References
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Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(32), 5800-5807. [Link]
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Pravdina, N. F., et al. (1989). [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase]. Molekuliarnaia genetika, mikrobiologiia i virusologiia, (1), 29–33. [Link]
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Milligan, J. F., et al. (1987). Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates. Nucleic Acids Research, 15(21), 8783–8798. [Link]
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Guanosine-5'-triphosphate. PubChem. (n.d.). [Link]
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Krayevsky, A. A., & Kukhanova, M. K. (1979). The synthesis of 3'-amino-3'-deoxynucleoside 5'-triphosphates and their inhibitory action on the RNA-polymerase of E. coli. Nucleic Acids Research, 7(5), 1345–1357. [Link]
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Jena Bioscience. (n.d.). Dideoxynucleotides for Chain Termination Sequencing. [Link]
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Artsimovitch, I., & Landick, R. (2000). Pausing by bacterial RNA polymerase is mediated by mechanistically distinct classes of signals. Proceedings of the National Academy of Sciences, 97(13), 7090-7095. [Link]
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Hein, C. D., & Landick, R. (2010). The role of the RNA polymerase trigger loop in catalysis and pausing. Biochimica et Biophysica Acta (BBA)-Gene Regulatory Mechanisms, 1799(5-6), 366-376. [Link]
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Vassylyev, D. G., et al. (2007). Crystal structure of a bacterial RNA polymerase holoenzyme at 2.6 Å resolution. Nature, 448(7150), 157-162. [Link]
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Martin, C. T., et al. (2005). T7 RNA polymerase: a model for transcription initiation and termination. Progress in nucleic acid research and molecular biology, 79, 29-76. [Link]
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Yuzhakov, A., et al. (1996). A new technique for studying the mechanism of RNA chain elongation by RNA polymerase. Journal of Biological Chemistry, 271(40), 24473-24479. [Link]
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Triana-Alonso, F. J., et al. (1995). A new model for the elongation complex of Escherichia coli RNA polymerase. Journal of Biological Chemistry, 270(11), 6298-6307. [Link]
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Yin, Y. W., & Steitz, T. A. (2002). Structural basis for the transition from initiation to elongation transcription in T7 RNA polymerase. Science, 298(5597), 1387-1395. [Link]
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Guanosine triphosphate. Wikipedia. (2023, December 14). [Link]
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von Hippel, P. H. (1998). An integrated model of the transcription complex in elongation, pausing, and termination. Science, 281(5377), 660-665. [Link]
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Adenosine triphosphate. Wikipedia. (2024, January 10). [Link]
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Application Note & Protocols: The Role and Utility of 3'-Amino-3'-deoxyguanosine in Non-Enzymatic RNA Polymerization
Introduction: Overcoming the Kinetic Barriers of Prebiotic RNA Replication
The "RNA World" hypothesis posits that life passed through a stage where RNA served as both the primary genetic material and the main catalyst for biochemical reactions.[1][2] A central challenge to this hypothesis is explaining how RNA could have replicated before the evolution of sophisticated polymerase enzymes.[3] Non-enzymatic, template-directed RNA polymerization is a key model for this prebiotic process, but it faces a significant kinetic hurdle: the 3'-hydroxyl group of a standard ribonucleotide is a relatively weak nucleophile, making the formation of phosphodiester bonds slow and inefficient.[4]
To address this challenge, researchers have explored alternative monomers with enhanced reactivity. One of the most promising of these are 3'-amino-3'-deoxynucleosides. By replacing the 3'-hydroxyl group with a 3'-amino group, the nucleophilicity of the primer terminus is dramatically increased.[5][6] This substitution accelerates the rate of polymerization by one to two orders of magnitude compared to their canonical ribonucleotide counterparts, forming a robust N3'→P5' phosphoramidate linkage.[7] This application note provides a detailed guide to the principles and protocols for using 3'-amino-3'-deoxyguanosine in non-enzymatic RNA polymerization studies, a cornerstone technique for investigating the origins of life and for the development of novel nucleic acid-based technologies.
Core Principle: The Nucleophilic Advantage of the 3'-Amino Group
The foundational reason for employing this compound is the intrinsically greater nucleophilicity of its primary amine compared to the hydroxyl group in natural RNA.[5][7] In a typical non-enzymatic primer extension reaction, a chemically "activated" monomer (e.g., a 5'-phosphorimidazolide) must be attacked by the 3'-terminus of the primer. The lone pair of electrons on the nitrogen atom of a 3'-amino group is more available for nucleophilic attack on the activated 5'-phosphate of an incoming monomer than the oxygen of a 3'-hydroxyl. This results in a significantly faster rate of phosphoramidate bond formation, allowing for the efficient synthesis of longer oligonucleotide products under plausible prebiotic conditions.[7]
This enhanced reactivity makes 3'-amino-terminated primers and 3'-amino monomers powerful tools for studying template-directed synthesis, providing a model system that bypasses the need for enzymatic catalysis.[6]
Figure 1: Mechanism of non-enzymatic primer extension using this compound.
Application & Experimental Design
The primary application of this compound is in template-directed primer extension assays. These experiments are designed to model the copying of genetic information without enzymes.
Key Components of the System:
-
RNA/DNA Template: A short oligonucleotide (typically RNA or DNA) that provides the sequence to be copied. For studies with this compound, a poly-cytosine [poly(C)] template is commonly used.[7]
-
Primer: An oligonucleotide with a free 3'-amino terminus that anneals to the template. This can be an all-RNA primer or a chimeric primer ending in a single 3'-amino-3'-deoxynucleoside.
-
Activated Monomer: this compound-5'-phosphate that has been chemically activated, most commonly as a 5'-phosphor-(2-methyl)imidazolide (2-MeImp-3'NH₂-dG). The 2-methylimidazole is an excellent leaving group, facilitating the reaction.[5][7]
-
Buffer System: Reactions are typically performed in a buffered solution (e.g., HEPES or Tris-HCl) at a controlled pH (typically 7.5-8.0) and containing a divalent cation, usually MgCl₂, which is crucial for stabilizing the primer-template duplex and promoting the reaction.[8][9][10]
Comparative Reaction Efficiency
The use of 3'-amino nucleosides provides a stark contrast in polymerization efficiency compared to standard ribonucleosides. This advantage can be quantified and is a key validation point in adopting this system.
| Monomer System | Linkage Formed | Relative Reaction Rate | Typical Yield (24h) | Reference |
| 2-MeImpG (Guanosine) | 3'-5' Phosphodiester | 1x | Low to Moderate | [7] |
| 2-MeImp-3'NH₂-dG | 3'-5' Phosphoramidate | 10-100x | High | [5][7] |
| Table 1: Comparison of polymerization efficiency between standard and 3'-amino-modified guanosine monomers. |
Detailed Experimental Protocols
This section provides a step-by-step methodology for a typical non-enzymatic primer extension experiment using activated this compound monomers.
Protocol 1: Template-Directed Primer Extension
Objective: To monitor the extension of a 3'-amino-terminated primer on a complementary template using 2-methylimidazole-activated this compound-5'-phosphate.
Materials:
-
Template Oligonucleotide: e.g., 5'-CCCCCCCCCCCC-3' (Poly(C)12)
-
Primer Oligonucleotide: e.g., 5'-[Cy5]-GGGG-NH₂-3' (Fluorescently labeled for detection, terminating with this compound)
-
Activated Monomer: Guanosine-5'-phosphoro-(2-methyl)imidazolide (2-MeImpG) or 3'-amino-2',3'-dideoxyguanosine-5'-phosphoro-(2-methyl)imidazolide (3'-NH₂-2-MeImpddG). Note: dideoxy version is often used for simplicity and high reactivity.[5]
-
Annealing Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA
-
Reaction Buffer: 200 mM HEPES (pH 8.0), 100 mM MgCl₂
-
Quench Buffer: 90% Formamide, 50 mM EDTA, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol
-
Nuclease-free water
Workflow Visualization:
Figure 2: General experimental workflow for non-enzymatic primer extension.
Procedure:
-
Primer-Template Annealing: a. Prepare a solution containing the primer and template in Annealing Buffer. A typical molar ratio is 1:1.5 (Primer:Template), e.g., 1.5 µM primer and 2.5 µM template.[9] b. Heat the mixture to 70-85°C for 3 minutes.[8][10] c. Allow the mixture to cool slowly to room temperature (e.g., over 30-60 minutes). This ensures proper formation of the primer-template duplex.
-
Reaction Initiation: a. In a separate tube, prepare the reaction mixture. For a final reaction volume of 20 µL, combine Reaction Buffer and the activated monomer (e.g., to a final concentration of 5-20 mM).[5][8] b. To initiate the reaction, add the annealed primer-template complex to the reaction mixture. Mix gently by pipetting.
-
Incubation and Time Points: a. Incubate the reaction at a constant temperature, typically room temperature (20-23°C).[9] b. At designated time points (e.g., 0, 5 min, 15 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot (e.g., 2 µL) of the reaction mixture.
-
Quenching: a. Immediately add the aliquot to a tube containing a 2-3 fold excess of Quench Buffer (e.g., 4-6 µL). b. The high concentration of formamide and EDTA effectively stops the reaction by denaturing the duplex and chelating the Mg²⁺ ions. Store quenched samples on ice or at -20°C until analysis.
-
Analysis by Denaturing PAGE: a. Prepare a high-resolution denaturing polyacrylamide gel (e.g., 20% acrylamide, 7-8 M Urea). b. Heat the quenched samples at 95°C for 3 minutes, then immediately place on ice before loading onto the gel. c. Run the gel until the dye front reaches the desired position. d. Visualize the results using a fluorescence gel imager (e.g., Typhoon or ChemiDoc) set to detect the primer's fluorophore (e.g., Cy5). The results will show a ladder of bands, with each successive band representing the addition of one more nucleotide to the primer.
Protocol 2: Synthesis of Activated this compound Monomer
While commercially available, the synthesis of the activated monomer can be performed in the lab. The following is a conceptual outline based on established literature. The synthesis of this compound itself is a multi-step process from guanosine.[11]
Objective: To activate this compound-5'-monophosphate (3'NH₂-GMP) with 2-methylimidazole.
-
Starting Material: 3'NH₂-GMP.
-
Activation: The activation is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 2-methylimidazole.
-
Reaction: 3'NH₂-GMP is dissolved in an aqueous buffer (e.g., HEPES) with a large excess of 2-methylimidazole.
-
Initiation: EDC is added to the solution to initiate the reaction, which proceeds for several hours at room temperature.
-
Purification: The resulting 2-MeImp-3'NH₂-G is purified by reverse-phase HPLC.
Note: This synthesis involves advanced organic chemistry techniques and should be performed by trained personnel in an appropriate laboratory setting.
Data Interpretation and Troubleshooting
-
Successful Reaction: A successful experiment will show a time-dependent decrease in the intensity of the initial primer band and a corresponding increase in the intensity of longer product bands (+1, +2, +3, etc.) on the PAGE gel.
-
No Reaction: If no extension is observed, verify the activity of the monomer (it can hydrolyze over time), check the concentrations of all components, and ensure the MgCl₂ concentration is optimal.[9]
-
Smearing or Stalled Products: Smearing can indicate degradation of the RNA or the formation of secondary structures in the template. Stalling at specific points may suggest a sequence-dependent effect or a "difficult" region in the template.
-
Formation of 2'-5' Linkages: While the 3'-amino group ensures a 3'-5' linkage, in standard ribonucleotide polymerization, mismatched bases can lead to the formation of incorrect 2'-5' phosphodiester bonds.[12] This highlights another advantage of the defined regiochemistry in the 3'-amino system.
Conclusion
This compound and its counterparts are invaluable tools for probing the mechanisms of non-enzymatic RNA polymerization. Their enhanced nucleophilicity provides a robust and efficient system for forming phosphoramidate-linked nucleic acid analogues, offering a plausible model for how genetic information could have been propagated on the early Earth. The protocols and principles outlined here provide a foundation for researchers to apply this technology in origins-of-life studies, the construction of artificial genetic systems, and the development of novel diagnostics and therapeutics.
References
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Zhang, W., et al. (2021). A Potential Role for Aminoacylation in Primordial RNA Copying Chemistry. Biochemistry. [Link]
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Kim, D. (n.d.). Toward a Primordial Genetic Alphabet: Noncanonical Nucleotides in Nonenzymatic RNA Replication. Harvard University DASH. [Link]
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Zielinski, W. S., & Orgel, L. E. (1985). Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates. Nucleic Acids Research. [Link]
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Ianes, C. I., et al. (2021). Experimental models of non-enzymatic RNA polymerization. ResearchGate. [Link]
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National Research Council (US) Committee on the Origins and Evolution of Life. (2004). The Search for Life's Origins. In The Origin of Life. National Academies Press (US). [Link]
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Sammons, S. B., et al. (2025). Potentially Prebiotic Synthesis of a 3'-Amino-3'-deoxyribonucleoside. Journal of the American Chemical Society. [Link]
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Tanaka, T., et al. (2011). RNA ligase RtcB splices 3'-phosphate and 5'-OH ends via covalent RtcB-(histidinyl)-GMP and polynucleotide-(3')pp(5')G intermediates. Proceedings of the National Academy of Sciences. [Link]
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Zhang, S., et al. (2013). Fast and accurate nonenzymatic copying of an RNA-like synthetic genetic polymer. Proceedings of the National Academy of Sciences. [Link]
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Liu, J., & Szostak, J. W. (2019). Template-Directed Nonenzymatic Primer Extension Using 2-Methylimidazole-Activated Morpholino Derivatives of Guanosine and Cytidine. Journal of the American Chemical Society. [Link]
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Jeong, L. S., et al. (2003). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. ResearchGate. [Link]
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Krishnan, R. (2024). Exploring the origins of life: a possible Early Earth nucleotide. IISER Pune News. [Link]
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Zhou, L., et al. (2018). Non-enzymatic primer extension with strand displacement. eLife. [Link]
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Sammons, S., et al. (2025). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. [Link]
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D'Anelo, A. D., et al. (2022). Overcoming nucleotide bias in the nonenzymatic copying of RNA templates. Nucleic Acids Research. [Link]
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Shuman, S. (n.d.). RNA ligases and RNA repair. Memorial Sloan Kettering Cancer Center. [Link]
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John, C. M., & Sutherland, J. D. (2018). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ResearchGate. [Link]
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UNC School of Medicine. (2015). New evidence emerges on the origins of life. EurekAlert!. [Link]
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Horowitz, E. D., et al. (2014). Synthesis and Nonenzymatic Template-Directed Polymerization of 2′-Amino-2′-deoxythreose Nucleotides. Journal of the American Chemical Society. [Link]
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Wacker, A., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research. [Link]
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Salavati, R., et al. (2012). The schematic presentation of the three-step ligation mechanism of RNA editing ligase 1. ResearchGate. [Link]
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Benner, S. A., et al. (2024). Template-Independent Enzymatic RNA Synthesis. bioRxiv. [Link]
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Sammons, S., et al. (2025). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. [Link]
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Bernhardt, H. S. (2012). On the origin of life: an RNA-focused synthesis and narrative. Biology Direct. [Link]
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Unlu, A., et al. (2024). Biochemical and structural insights into a 5' to 3' RNA ligase reveal a potential role in tRNA ligation. bioRxiv. [Link]
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Engelhart, A. E., et al. (2021). Deep sequencing of non-enzymatic RNA primer extension. Nucleic Acids Research. [Link]
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Prywes, N., et al. (2016). Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides. eLife. [Link]
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John, C. M., & Sutherland, J. D. (2018). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Request PDF. [Link]
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Lake, J. A. (2018). Uncovering the Genomic Origins of Life. Molecular Biology and Evolution. [Link]
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Hirano, Y., et al. (2020). Chemical ligation of 3′‐phosphorylated RNA (RNA3′P =CX) and 5'‐amino modified RNA (5′NRNA = NUY) on template DNA (dtm‐A). ResearchGate. [Link]
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Jia, T. Z., et al. (2023). Enhanced nonenzymatic RNA copying with in-situ activation of short oligonucleotides. eLife. [Link]
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Troubleshooting & Optimization
troubleshooting poor incorporation of 3'-Amino-3'-deoxyguanosine by T7 RNA polymerase
Welcome to the technical support resource for researchers utilizing modified nucleotides with T7 RNA polymerase. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges during in vitro transcription (IVT), with a specific focus on the incorporation of 3'-Amino-3'-deoxyguanosine.
Introduction: The Challenge of 3'-Modified Nucleotides
T7 RNA polymerase is a highly processive and promoter-specific enzyme, making it a cornerstone of in vitro RNA synthesis.[1] However, its catalytic activity is intrinsically linked to the chemical structure of its nucleotide substrates. The enzyme's active site has evolved to recognize and polymerize canonical nucleoside triphosphates (NTPs). Modifications, particularly at the 3'-ribose position, can disrupt the delicate mechanics of transcription.
The 3'-hydroxyl group of an incoming NTP is critical for the nucleophilic attack on the alpha-phosphate of the next nucleotide, forming the phosphodiester bond that extends the RNA chain. Replacing this hydroxyl with an amino group, as in this compound, fundamentally alters the substrate and can lead to poor incorporation or chain termination. This guide will explore the reasons for this and provide strategies to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my RNA yield extremely low when using this compound triphosphate (3'-NH₂-GTP)?
Core Issue: The primary reason for low yield is the poor substrate recognition and incorporation of 3'-amino-modified nucleotides by wild-type T7 RNA polymerase. The enzyme's active site is finely tuned for a 3'-hydroxyl group. The substitution of the hydroxyl with a less nucleophilic amino group can hinder the phosphodiester bond formation, significantly reducing the rate of elongation.[2]
Troubleshooting Steps:
-
Optimize 3'-NH₂-GTP Concentration:
-
Rationale: The kinetics of incorporation for a modified nucleotide can differ significantly from that of its canonical counterpart. A standard concentration may not be optimal.
-
Protocol: Perform a titration experiment, varying the concentration of 3'-NH₂-GTP while keeping the other three NTPs at a constant, optimal concentration (e.g., 1-2 mM).[] Analyze the yield and integrity of the resulting RNA on a denaturing polyacrylamide gel.
-
-
Adjust the Ratio of 3'-NH₂-GTP to GTP:
-
Rationale: Complete substitution of GTP with 3'-NH₂-GTP may not be feasible if the incorporation efficiency is very low. A partial substitution can allow for the synthesis of full-length transcripts with some modified bases incorporated.
-
Protocol: Set up a series of reactions with varying ratios of 3'-NH₂-GTP to GTP. For example, try ratios of 1:3, 1:1, and 3:1 (modified:canonical). This can help determine a balance between incorporation and yield.
-
-
Increase Incubation Time:
-
Rationale: A slower incorporation rate may be compensated for by a longer reaction time.
-
Protocol: Extend the incubation period from the standard 2 hours up to 4-6 hours, or even overnight for transcripts less than 0.3 kb.[4] Be mindful that longer incubation times can increase the risk of RNase contamination and the formation of byproducts.[5][6]
-
-
Consider a Mutant T7 RNA Polymerase:
-
Rationale: Wild-type T7 RNA polymerase has limitations in accepting modified nucleotides.[7] Engineered variants of T7 RNA polymerase have been developed with altered substrate specificity, potentially offering improved incorporation of 3'-modified nucleotides.[7]
-
Action: Investigate commercially available or published mutant T7 RNA polymerases known to have broader substrate compatibility. A common mutation that enhances the incorporation of ribose-modified nucleotides is Y639F.[7]
-
Q2: I'm observing a high number of truncated RNA transcripts. What is the likely cause?
Core Issue: The presence of this compound can act as a chain terminator. Once incorporated, the 3'-amino group is not a suitable substrate for the formation of the next phosphodiester bond, leading to premature termination of transcription.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for truncated RNA transcripts.
Detailed Steps:
-
Optimize Magnesium (Mg²⁺) Concentration:
-
Rationale: Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its optimal concentration can be influenced by the presence of modified nucleotides.[][8] Both insufficient and excessive Mg²⁺ can negatively impact enzyme activity and transcript length.
-
Protocol: Perform a Mg²⁺ titration, typically in the range of 20-30 mM, while keeping other reaction components constant. Analyze the products by gel electrophoresis to identify the concentration that maximizes the yield of full-length transcripts.
-
-
Evaluate Template Quality:
-
Rationale: A degraded or impure DNA template can lead to premature termination of transcription, independent of the nucleotide composition.[][9]
-
Protocol: Ensure your DNA template is of high purity. Ethanol precipitation can help remove inhibitory contaminants like salts.[9] Verify the integrity of the linearized template on an agarose gel before starting the IVT reaction.
-
Q3: Can the position of the this compound in the transcript affect incorporation?
Core Issue: Yes, the sequence context can influence the efficiency of modified nucleotide incorporation. T7 RNA polymerase's processivity and fidelity are not uniform across all template sequences.
Key Considerations:
-
Initiation vs. Elongation: The initial 5-10 nucleotides are transcribed during the initiation phase, where the polymerase-promoter complex is less stable.[10] Poor incorporation of a modified nucleotide in this early phase is more likely to lead to abortive transcripts.
-
Consecutive Incorporations: Templates requiring the incorporation of multiple 3'-NH₂-GTPs in a row will likely result in significantly lower yields and a higher proportion of truncated products.
Experimental Approach to Test Sequence Dependence:
-
Design Control Templates: Create short DNA templates with the target G residue at different positions (e.g., near the 5' end, in the middle, and near the 3' end).
-
Transcribe and Analyze: Perform IVT reactions with these templates and a defined ratio of 3'-NH₂-GTP to GTP.
-
Quantify Results: Run the products on a denaturing gel and quantify the amount of full-length and truncated products for each template. This will reveal if there is a positional bias for the incorporation of 3'-NH₂-GTP.
Experimental Protocols
Protocol 1: Titration of this compound Triphosphate
This protocol is designed to identify the optimal concentration of 3'-NH₂-GTP for your in vitro transcription reaction.
Reaction Setup (20 µL Total Volume):
| Component | Volume (µL) | Final Concentration |
| 5x Transcription Buffer | 4 | 1x |
| 100 mM ATP | 2 | 10 mM |
| 100 mM CTP | 2 | 10 mM |
| 100 mM UTP | 2 | 10 mM |
| 100 mM GTP | Variable | See Table Below |
| 100 mM 3'-NH₂-GTP | Variable | See Table Below |
| Linearized DNA Template (1 µg) | X | 50 ng/µL |
| RNase Inhibitor | 1 | 2 U/µL |
| T7 RNA Polymerase | 2 | 100 U |
| Nuclease-Free Water | Up to 20 | - |
Titration Scheme:
| Reaction | GTP Volume (µL) | 3'-NH₂-GTP Volume (µL) | Final [GTP] (mM) | Final [3'-NH₂-GTP] (mM) |
| 1 (Control) | 2 | 0 | 10 | 0 |
| 2 | 1.5 | 0.5 | 7.5 | 2.5 |
| 3 | 1 | 1 | 5 | 5 |
| 4 | 0.5 | 1.5 | 2.5 | 7.5 |
| 5 | 0 | 2 | 0 | 10 |
Procedure:
-
Assemble the reactions on ice in the order listed.
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.[11]
-
Analyze 1-2 µL of the reaction product on a denaturing TBE-Urea polyacrylamide gel.
Underlying Mechanisms: Why 3'-Modifications Are Problematic
The catalytic cycle of T7 RNA polymerase involves precise conformational changes and interactions with the substrate nucleotides.[2][10]
Caption: Comparison of standard and 3'-amino nucleotide incorporation pathways.
The 3'-amino group is less nucleophilic than the 3'-hydroxyl group, which disfavors the chemical step of phosphodiester bond formation. Furthermore, the presence of the amino group may alter the hydrogen bonding network within the active site, potentially leading to improper positioning of the nucleotide for catalysis.[2] This can result in a stalled polymerase or dissociation of the transcription complex.
References
-
Konkel, L. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. PMC. Retrieved from [Link]
-
PacBio. (2019). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Retrieved from [Link]
-
Cuzent, C., et al. (2019). Efficient inhibition of RNA self-primed extension by addition of competing 3′-capture DNA-improved RNA synthesis by T7 RNA polymerase. Nucleic Acids Research. Retrieved from [Link]
-
Huang, X., et al. (2010). A Critical Residue Selectively Recruits Nucleotides for T7 RNA Polymerase Transcription Fidelity Control. PMC. Retrieved from [Link]
-
Gindulyte, A., et al. (2018). 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses. NIH. Retrieved from [Link]
-
Wenska, M., et al. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. Retrieved from [Link]
-
Martin, C. T., & Coleman, J. E. (1987). Kinetic Analysis of T7 RNA Polymerase-Promoter Interactions with Small Synthetic Promoters. Biochemistry, 26(10), 2690–2696. Retrieved from [Link]
-
Yin, H., et al. (2004). T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration. Biophysical Journal. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). An Overview of T7 RNA Polymerase. Retrieved from [Link]
-
Hřebabecký, H., et al. (2017). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]
-
Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. PMC. Retrieved from [Link]
-
Ellington, A. D., & Szostak, J. W. (2001). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Scharff, M., et al. (2001). Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. Biotechnology and Bioengineering. Retrieved from [Link]
-
Gao, Y., et al. (2017). Substrate specificity and proposed structure of the proofreading complex of T7 DNA polymerase. PMC. Retrieved from [Link]
-
Promega Connections. (2019). In Vitro Transcription: Common Causes of Reaction Failure. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation. Retrieved from [Link]
-
Maher, L. J., 3rd, et al. (1992). Inhibition of T7 RNA polymerase initiation by triple-helical DNA complexes: a model for artificial gene repression. Biochemistry. Retrieved from [Link]
-
Kern, J. A., & Davis, R. H. (2001). Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. Caltech. Retrieved from [Link]
-
Wu, B., et al. (2018). T7 RNA Polymerase Discriminates Correct and Incorrect Nucleoside Triphosphates by Free Energy. PMC. Retrieved from [Link]
-
Hou, S., et al. (2024). T7 RNA polymerase catalyzed transcription of the epimerizable DNA lesion, Fapy•dG and 8-oxo-2′-deoxyguanosine. eScholarship.org. Retrieved from [Link]
-
Hou, S., et al. (2019). T7 RNA polymerase catalyzed transcription of the epimerizable DNA lesion, Fapy•dG and 8-oxo-2′-deoxyguanosine. PMC. Retrieved from [Link]
-
Blakney, A. K., et al. (2024). Comprehensive evaluation of T7 promoter for enhanced yield and quality in mRNA production. PMC. Retrieved from [Link]
-
Wölfle, T., et al. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. PMC. Retrieved from [Link]
-
Liu, Y., et al. (2023). Innovations, Challenges and Future Directions of T7RNA Polymerase in Microbial Cell Factories. PMC. Retrieved from [Link]
-
Jones, J. A., et al. (2021). Optimization of a T7-RNA Polymerase System in Synechococcus sp. PCC 7002 Mirrors the Protein Overproduction Phenotype from E. coli BL21(DE3). PMC. Retrieved from [Link]
-
Unrau, P. J. (n.d.). Protocol for in vitro transcription of DNA oligos by T7 polymerase. Retrieved from [Link]
-
Kim, H. J., & Kim, D. E. (2011). Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. Journal of the Korean Chemical Society, 55(3), 329-335. Retrieved from [Link]
-
Sousa, R., & Padilla, R. (2004). The structural changes of T7 RNA polymerase from transcription initiation to elongation. Current Opinion in Structural Biology, 14(1), 25-30. Retrieved from [Link]
-
Wikipedia. (n.d.). T7 RNA polymerase. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - Which 3'-Amino-Modifier? Glen Report 26.26. Retrieved from [Link]
-
Jones, J. A., et al. (2021). Optimization of a T7-RNA polymerase system in Synechococcus sp. PCC 7002 mirrors the protein overproduction phenotype from E. coli BL21(DE3). PubMed. Retrieved from [Link]
-
Cytiva Life Sciences. (2024). In vitro transcription for mRNA synthesis. Retrieved from [Link]
-
Arizona State University. (2021). Optimization of a T7-RNA polymerase system in Synechococcus sp. PCC 7002 mirrors the protein overproduction phenotype from E. coli BL21(DE3). Retrieved from [Link]
Sources
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- 4. neb.com [neb.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
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Technical Support Center: Optimizing 3'-amino-dGTP for Chain Termination Sequencing
Welcome to the technical support center for optimizing the use of 3'-amino-deoxyguanosine triphosphate (3'-amino-dGTP) in chain termination sequencing. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this potent chain terminator for their sequencing applications. Here, we will delve into the core principles of its function, provide detailed protocols for its optimization, and offer comprehensive troubleshooting advice to ensure you achieve high-quality sequencing results.
Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism and application of 3'-amino-dGTP in Sanger sequencing.
Q1: What is 3'-amino-dGTP and how does it function as a chain terminator in DNA sequencing?
A1: 3'-amino-dGTP is a modified nucleotide analog of deoxyguanosine triphosphate (dGTP). In standard DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of the incoming nucleotide.[1] 3'-amino-dGTP lacks this essential 3'-hydroxyl group, having a 3'-amino (-NH2) group instead. When DNA polymerase incorporates a 3'-amino-dGTP into the nascent DNA strand, the absence of the 3'-OH group makes it chemically impossible to form a phosphodiester bond with the next nucleotide.[2] This results in the immediate and irreversible termination of DNA chain elongation.[2] This principle is the foundation of Sanger sequencing, where a controlled mixture of standard deoxynucleotides (dNTPs) and chain-terminating dideoxynucleotides (or in this case, 3'-amino-deoxynucleotides) is used to generate a nested set of DNA fragments of varying lengths, each ending at a specific base.[1][3]
Q2: How does 3'-amino-dGTP compare to the more traditional dideoxy-dGTP (ddGTP)?
A2: Both 3'-amino-dGTP and ddGTP function as chain terminators by lacking a 3'-hydroxyl group.[2][3] However, research has shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are particularly effective inhibitors of DNA synthesis, with a markedly higher inhibitory effect compared to their dideoxy counterparts.[2] This suggests that DNA polymerases may incorporate 3'-amino-dNTPs with different efficiency than ddNTPs. This heightened potency is a critical factor to consider during experimental design, as the optimal concentration of 3'-amino-dGTP is likely to be different from that of ddGTP.
Q3: Why is the concentration of 3'-amino-dGTP so critical for sequencing success?
A3: The ratio of the chain terminator (3'-amino-dGTP) to the standard nucleotide (dGTP) is a delicate balance that dictates the distribution of fragment lengths in a sequencing reaction.
-
If the concentration of 3'-amino-dGTP is too high: Chain termination will occur too frequently, leading to an overabundance of short DNA fragments. This results in weak or no signal for longer fragments, significantly reducing the achievable read length.
-
If the concentration of 3'-amino-dGTP is too low: Chain termination will be a rare event, resulting in very few terminated fragments and an excess of long, unterminated products. This will also lead to a weak or undetectable signal during analysis.
Therefore, optimizing this ratio is paramount for generating a balanced population of fragments that allows for a long and accurate sequence read.
Optimization of 3'-amino-dGTP Concentration
Due to its high inhibitory effect, the optimal concentration of 3'-amino-dGTP must be determined empirically for your specific experimental conditions (e.g., DNA polymerase, template, and primer). A titration experiment is the most effective way to achieve this.
Workflow for Optimizing the 3'-amino-dGTP:dGTP Ratio
Caption: Workflow for optimizing 3'-amino-dGTP concentration.
Experimental Protocol: Titration of 3'-amino-dGTP
This protocol provides a framework for determining the optimal 3'-amino-dGTP to dGTP ratio.
1. Reagents:
-
Purified DNA template (e.g., plasmid or PCR product)
-
Sequencing primer
-
Thermostable DNA polymerase and corresponding sequencing buffer
-
dNTP mix (or individual dNTPs)
-
100 µM stock solution of 3'-amino-dGTP
-
Nuclease-free water
2. Procedure:
-
Prepare a Master Mix: In a single tube, prepare a master mix containing the DNA template, primer, DNA polymerase, sequencing buffer, and dNTPs (excluding dGTP initially, if preparing from individual stocks). The amounts should be sufficient for the number of titration reactions you plan to run.
-
Set up Titration Reactions: Aliquot the master mix into a series of PCR tubes.
-
Add dGTP and 3'-amino-dGTP: To each tube, add a constant, known concentration of dGTP. Then, add varying amounts of the 3'-amino-dGTP stock solution to create a range of molar ratios. It is advisable to start with a broad range and then narrow it down. A suggested starting range of 3'-amino-dGTP to dGTP ratios could be 1:50, 1:100, 1:200, 1:400, and 1:800.
-
Perform Cycle Sequencing: Subject the reactions to your standard cycle sequencing thermal cycling protocol.
-
Purify and Analyze: Purify the sequencing products to remove unincorporated nucleotides and primers. Analyze the purified products on a capillary electrophoresis-based DNA analyzer.
Data Interpretation
After analysis, carefully examine the electropherograms for each concentration.
| 3'-amino-dGTP:dGTP Ratio | Expected Outcome | Interpretation |
| Too High (e.g., 1:50) | Signal intensity drops off rapidly. Only short fragments are visible. Read length is very short. | Excessive chain termination is occurring, preventing the synthesis of longer DNA fragments. |
| Optimal | Strong, uniform signal intensity across a long read length. Well-resolved peaks with minimal background noise. | A balanced distribution of terminated fragments is generated, allowing for an accurate and long sequence read. |
| Too Low (e.g., 1:800) | Weak overall signal intensity. The signal may be stronger for very long fragments but noisy at the beginning. | Insufficient chain termination is occurring, leading to a low yield of sequencing fragments. |
Troubleshooting Guide
This section addresses common problems encountered during sequencing experiments using 3'-amino-dGTP.
Problem 1: Weak or No Signal
Q: My sequencing reaction has failed, and I see very weak or no signal in the electropherogram. What are the possible causes related to 3'-amino-dGTP?
A:
-
Cause: The concentration of 3'-amino-dGTP may be too low, leading to insufficient chain termination events to generate a detectable signal.
-
Solution: Increase the concentration of 3'-amino-dGTP in your reaction. Refer to your titration experiment to choose a higher concentration. If you did not perform a titration, try a concentration that is 2-4 times higher than your initial attempt.
-
Cause: Poor quality or insufficient amount of DNA template.[4][5] Contaminants such as salts or ethanol can inhibit the DNA polymerase.[6]
-
Solution: Quantify your template DNA and assess its purity. Re-purify the template if necessary. Ensure you are using the recommended amount of template for your sequencing reaction.
Problem 2: Short Read Length
Q: I am getting good quality sequence at the beginning, but the signal quickly drops off, resulting in a short read length. Why is this happening?
A:
-
Cause: The concentration of 3'-amino-dGTP is likely too high. This causes premature termination of the majority of DNA strands, leading to a lack of longer fragments.
-
Solution: Decrease the concentration of 3'-amino-dGTP. Your titration experiment should guide you to a lower concentration that allows for the generation of longer fragments.
-
Cause: The presence of secondary structures in a GC-rich template can cause the polymerase to stall or dissociate.[7]
-
Solution: In addition to optimizing the 3'-amino-dGTP concentration, consider adding a sequencing enhancer such as DMSO (5-8%) or betaine (1M) to your reaction mix to help denature these secondary structures.[8]
Problem 3: Noisy Data or "Peaks Under Peaks"
Q: The electropherogram shows a lot of background noise, with smaller, non-specific peaks appearing under the main peaks. What could be the issue?
A:
-
Cause: While less directly related to the terminator concentration, this can sometimes be exacerbated by a suboptimal ratio of terminator to dNTPs, leading to non-specific incorporation events. More commonly, this is due to issues with the primer or template.
-
Solution:
-
Primer Issues: Ensure your primer has a unique binding site on the template.[5] If the primer can bind to multiple sites, you will get a mixed population of sequencing products. Consider redesigning the primer if necessary.
-
Template Issues: If you are sequencing a PCR product, ensure it has been properly purified to remove any residual PCR primers and dNTPs. Contamination with another DNA template will also result in mixed signals.
-
Problem 4: Difficulty Sequencing Through GC-Rich Regions
Q: I am having trouble sequencing a template with high GC content. The signal becomes weak or compressed in these regions. How can I improve this?
A:
-
Cause: GC-rich regions can form stable secondary structures (like hairpins) that impede the progress of the DNA polymerase.[7] This can lead to premature termination or polymerase dissociation, independent of the 3'-amino-dGTP.
-
Solution:
-
Optimize Cycling Conditions: Increase the denaturation temperature or time during cycle sequencing to help melt secondary structures.[8]
-
Use Sequencing Enhancers: As mentioned previously, adding DMSO or betaine to the reaction can be very effective.[8]
-
dGTP Analogs: In some sequencing chemistries, dITP (deoxyinosine triphosphate) is used instead of dGTP to reduce band compression.[9] However, some polymerases do not incorporate dITP efficiently.[9] Using the natural dGTP, as you are with 3'-amino-dGTP, is often better for getting through these difficult regions, but may require the use of enhancers.[7][9]
-
References
- Kieleczawa, J. (2011). Optimization of Protocol for Sequencing of Difficult Templates. Journal of Biomolecular Techniques, 22(3), 88–94.
- ResearchGate. (2015). Can anyone help with troubleshooting DNA sequencing?
- University of Michigan DNA Sequencing Core. Troubleshooting Sequencing Reactions.
- Thermo Fisher Scientific. (2016).
- Ask A Biologist. (2010). Methods of DNA sequencing.
- Rein, A. J., et al. (1996). Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases. The Journal of biological chemistry, 271(12), 6737–6744.
- Base4. (2023). Troubleshooting Common Issues in DNA Sequencing.
- MGH DNA Core. Sanger DNA Sequencing: Troubleshooting.
- Hovinen, J., et al. (2000). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates. Nucleic acids research, 28(11), 2295–2302.
- Study.com. (n.d.). What are the advantages and disadvantages of the following DNA sequencing method: Sanger sequencing?
- BenchChem. (2025).
- Genetic Education. (2025).
- BenchChem. (2025).
- Biology LibreTexts. (2024). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides.
- Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463–5467.
- Laboratory Notes. (2025).
- The Medico-Pedia. (2020, August 16). Sanger Sequencing : How it works?? Its Principle,Advantages and Disadvantages [Video]. YouTube.
- Chidgeavadze, Z. G., et al. (1984). 2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671–1686.
- Genomics Education Programme. (n.d.). Sanger sequencing — Knowledge Hub.
- SCIEX. Sequencing of Difficult DNA Templates with the GenomeLab Methods Development Kit.
- Aryal, S. (2024, July 16).
- Shafirovich, V., et al. (2022). A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. International Journal of Molecular Sciences, 23(24), 15959.
- Saldivar, J. C., & Cimprich, K. A. (2018). A Critical Balance: dNTPs and the Maintenance of Genome Stability. Genes, 9(12), 619.
- Kieleczawa, J. (2006). Fundamentals of Sequencing of Difficult Templates—An Overview. Journal of Biomolecular Techniques, 17(3), 207–217.
- Reddit. (2020). dGTP chemistry in sequencing?
Sources
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- 2. researchgate.net [researchgate.net]
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challenges in the chemical synthesis and purification of 3'-Amino-3'-deoxyguanosine
Welcome to the technical support center for the chemical synthesis and purification of 3'-Amino-3'-deoxyguanosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis and purification of this important nucleoside analog. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to ensure the successful execution of your experiments.
Troubleshooting Guide: Synthesis
This section addresses specific issues that may arise during the chemical synthesis of this compound, providing potential causes and actionable solutions.
Question: I am observing low yields in the regioselective protection of the 3'- and 5'-hydroxyl groups of guanosine. What could be the issue?
Probable Cause: Inefficient protection strategies can lead to a mixture of products that are difficult to separate, ultimately lowering the overall yield. A common issue is the simultaneous protection of the 2'-hydroxyl group or the formation of di-protected byproducts at other positions.
Solution:
-
Employ a Bulky Silyl Protecting Group: The use of di-tert-butylsilanediyl protection for the 3'- and 5'-hydroxy groups of guanosine is an effective strategy. This method allows for the regioselective production of a 2'-O-(tert-butyldimethylsilyl)guanosine derivative, which serves as a key intermediate.[1]
-
Optimize Reaction Conditions: Ensure anhydrous conditions, as silyl ethers are sensitive to moisture. Use an appropriate base, such as pyridine or imidazole, to catalyze the reaction and neutralize the HCl generated. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might lead to side products.
Question: My synthesis is complicated by side reactions involving the 2-amino group of the guanine base. How can I mitigate this?
Probable Cause: The exocyclic amino group of guanine is nucleophilic and can react with various reagents used in the synthetic pathway, leading to undesired byproducts and purification challenges.
Solution:
-
Utilize a Suitable Protecting Group for the Guanine Base: A dimethylformamidine group is an excellent choice for protecting the 2-NH2 function of the guanine base. It can be introduced easily and results in excellent yields.[1] Another option is the N,N-dibenzylformamidino protecting group, which also effectively masks the reactivity of the C2-amino group and simplifies the purification of subsequent intermediates.[1]
-
Consider the Order of Protecting Group Introduction: Typically, the guanine base is protected first, followed by the protection of the ribose hydroxyl groups. This sequence prevents the guanine amino group from interfering with the silylation of the hydroxyls.
Question: I am struggling with the stereoselective introduction of the amino group at the 3'-position. My product is a mixture of diastereomers.
Probable Cause: The introduction of a substituent at the 3'-position of the ribose ring can result in both the desired ribo and the undesired xylo configuration. The facial selectivity of the reaction is a critical factor.
Solution:
-
Stereoselective Reduction of a 3'-Keto or 3'-Imino Intermediate: One common strategy involves the oxidation of the 3'-hydroxyl group to a ketone, followed by reductive amination. To control the stereochemistry, intramolecular hydride delivery can be exploited. For instance, using a reducing agent like borane (BH3) in the presence of a free 5'-hydroxyl group can favor the formation of the deoxyribo-configured product.[2]
-
SN2 Displacement with Inversion of Configuration: A widely used method is the introduction of an azide group at the 3'-position via an SN2 reaction on a substrate with a good leaving group (e.g., triflate) at the 2'-position of an arabinofuranosyl derivative, or by opening of a 2,3'-anhydro intermediate. This proceeds with inversion of configuration. The subsequent reduction of the azide to an amine preserves the stereochemistry.
Question: The reduction of the 3'-azido group to the 3'-amino group is not proceeding to completion or is generating multiple byproducts. What are the best practices for this step?
Probable Cause: Incomplete reduction can be due to an insufficiently powerful reducing agent or catalyst poisoning. The formation of byproducts can arise from the reactivity of the intermediate nitrene or other functional groups in the molecule.
Solution:
-
Catalytic Hydrogenation: A common and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like H2 gas or ammonium formate.[1] Ensure the catalyst is active and the reaction is run under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.
-
Staudinger Reduction: The Staudinger reduction, using triphenylphosphine followed by hydrolysis, is a mild and effective alternative.[1] This method is often preferred when other reducible functional groups are present in the molecule.
-
Thiol-Mediated Reduction: Thiols such as dithiothreitol (DTT) can reduce the azido group. However, this method can sometimes lead to multiple products, so careful optimization of reaction conditions (pH, temperature) is necessary.[3][4]
Troubleshooting Guide: Purification
This section focuses on overcoming common hurdles in the purification of the highly polar this compound and its intermediates.
Question: I am having difficulty separating my desired product from polar impurities using standard silica gel column chromatography.
Probable Cause: this compound is a highly polar molecule due to the presence of the guanine base, the ribose moiety with free hydroxyl groups, and the 3'-amino group. This can lead to strong interactions with the stationary phase, resulting in poor separation and tailing peaks.
Solution:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase high-performance liquid chromatography (HPLC) is often more effective than normal-phase chromatography.[5][6] A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can provide good separation.
-
Ion-Exchange Chromatography: Given the basic nature of the amino group and the guanine base, cation-exchange chromatography can be a powerful purification technique. The product will bind to the column and can be eluted by increasing the salt concentration or pH of the mobile phase.
-
Specialized Column Chromatography: For column chromatography, consider using a more polar stationary phase like diol-bonded silica or employing a mobile phase with additives like ammonia or triethylamine to reduce tailing. Boronate functionalized silica gel can also be used for high-affinity purification of nucleosides.[7]
Question: My purified product appears to be pure by TLC and ¹H NMR, but the yield is low after lyophilization. What could be happening?
Probable Cause: The product may be forming a salt with acids used during synthesis or purification (e.g., TFA from HPLC). This can add significant mass to the final product, leading to an overestimation of the yield before salt removal. Additionally, the highly polar nature of the compound can make it challenging to completely remove all water, even after lyophilization.
Solution:
-
Salt Removal: If TFA was used in HPLC, it's crucial to remove it. This can be done by repeated lyophilization from a dilute HCl solution to form the hydrochloride salt, which is often more stable and crystalline, or by passing the product through a suitable ion-exchange resin.
-
Thorough Drying: Ensure the product is completely dry by lyophilizing for an extended period or by drying in a vacuum oven over a desiccant like phosphorus pentoxide (P₂O₅).
-
Quantitative NMR (qNMR): To accurately determine the purity and quantify the amount of the final product, consider using qNMR with a known internal standard.
Question: I am attempting to crystallize the final product, but it either oils out or remains as an amorphous solid.
Probable Cause: The high polarity and multiple hydrogen bond donors and acceptors in this compound can make crystallization challenging. The presence of minor impurities can also inhibit crystal formation.
Solution:
-
High Purity is Key: Ensure the product is of the highest possible purity (>97%) before attempting crystallization.[8]
-
Solvent Screening: Experiment with a wide range of solvent systems. A common technique is slow evaporation of a solution of the compound in a solvent in which it is sparingly soluble, or vapor diffusion of an anti-solvent into a solution of the compound. For polar molecules, water, methanol, ethanol, and their mixtures are good starting points.
-
pH Adjustment: The protonation state of the amino groups can significantly affect solubility and crystal packing. Try adjusting the pH of the solution to find the isoelectric point, where the molecule has no net charge, which can sometimes promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective route starts from guanosine. The key steps typically involve:
-
Protection of the 2-amino group of the guanine base.
-
Regioselective protection of the 3' and 5'-hydroxyl groups of the ribose.
-
Introduction of a leaving group at the 3'-position, often with inversion of stereochemistry.
-
Displacement of the leaving group with an azide nucleophile.
-
Reduction of the 3'-azido group to the 3'-amino group.
-
Deprotection of the protecting groups to yield the final product.[1]
Q2: How can I confirm the stereochemistry at the 3'-position?
The stereochemistry is typically confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the ribose ring, particularly J(H2'-H3') and J(H3'-H4'), are diagnostic of the sugar pucker and the relative stereochemistry of the substituents. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help to elucidate the stereochemistry.[2]
Q3: Are there any safety precautions I should be aware of when working with azido intermediates?
Yes, azido compounds are potentially explosive, especially when heated or subjected to shock. It is crucial to handle them with care, avoid high temperatures, and use appropriate personal protective equipment (PPE). The reduction of azides can also be highly exothermic. Perform these reactions behind a blast shield and on a small scale initially.
Q4: What are the key analytical techniques for characterizing this compound and its intermediates?
The primary analytical techniques include:
-
NMR Spectroscopy (¹H, ¹³C, and 2D): For structural elucidation and confirmation of stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for purification.[5][6]
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
Detailed Experimental Protocol: Synthesis of this compound from Guanosine
This protocol is a representative synthesis based on established methodologies.[1]
Step 1: Protection of the 2-Amino Group of Guanosine
-
Suspend guanosine in anhydrous dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and precipitate the product by adding a suitable anti-solvent like ethyl acetate.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to obtain 2-N-[(dimethylamino)methylidene]guanosine.
Step 2: Regioselective Silylation of the 3' and 5'-Hydroxyls
-
Dissolve the product from Step 1 in anhydrous pyridine.
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC shows complete reaction.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purify by silica gel column chromatography to yield the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) protected guanosine derivative.
Step 3: Introduction of the 3'-Azido Group
-
Dissolve the product from Step 2 in anhydrous tetrahydrofuran (THF).
-
Cool to 0 °C and add a non-nucleophilic base (e.g., sodium hydride).
-
Add a sulfonylating agent (e.g., triflic anhydride) to activate the 2'-hydroxyl group.
-
In a separate flask, prepare a solution of lithium azide in anhydrous DMF.
-
Add the azide solution to the reaction mixture and allow it to react, which will proceed with inversion of configuration at the 2' position to form the arabino intermediate, followed by displacement at the 3' position. (Note: This is a simplified representation of a multi-step process that often involves inversion at C2' followed by introduction of the azide at C3' with another inversion to get the ribo configuration). A more direct approach involves activating the 3'-hydroxyl of a 2'-protected intermediate.
-
Quench the reaction and purify the 3'-azido intermediate by column chromatography.
Step 4: Reduction of the 3'-Azido Group
-
Dissolve the 3'-azido intermediate in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by adding ammonium formate.
-
Stir the reaction under a hydrogen atmosphere until the starting material is consumed as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Evaporate the solvent to obtain the 3'-amino intermediate.
Step 5: Global Deprotection
-
Dissolve the 3'-amino intermediate in a solution of tetrabutylammonium fluoride (TBAF) in THF to remove the silyl protecting groups.
-
Stir at room temperature until deprotection is complete.
-
Treat with aqueous ammonia to remove the formamidine protecting group from the guanine base.
-
Evaporate the solvents and purify the crude product by reverse-phase HPLC to obtain this compound.
Visualizations
Synthetic Pathway Overview
Caption: A simplified workflow for the synthesis of this compound.
Purification Troubleshooting Logic
Caption: Decision tree for troubleshooting the purification of polar nucleoside analogs.
Quantitative Data Summary
| Synthetic Step | Typical Yield Range (%) | Key Considerations |
| Guanine Base Protection | 85-95% | Ensure anhydrous conditions. |
| Ribose Hydroxyl Protection | 60-75% | Regioselectivity is crucial; column chromatography is often required. |
| Azide Introduction | 50-70% | Stereocontrol is the main challenge. |
| Azide Reduction | 80-95% | Choice of reducing agent and catalyst activity are key. |
| Deprotection & Purification | 40-60% | Purification of the highly polar final product can be challenging. |
| Overall Yield | ~15-30% | Multi-step synthesis with purification at each stage impacts overall yield. |
References
-
An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. (2006). ResearchGate. [Link]
-
Stereoselective Syntheses of 3′-Hydroxyamino- and 3′-Methoxyamino-2′,3′-Dideoxynucleosides. (2019). PMC - NIH. [Link]
-
Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications. (2013). PubMed. [Link]
-
Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. (n.d.). ResearchGate. [Link]
-
Full article: HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. (n.d.). Taylor & Francis Online. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). PMC - NIH. [Link]
-
Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. (1987). PubMed. [Link]
-
This compound. (n.d.). Metkinen Chemistry. [Link]
-
Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. (n.d.). ResearchGate. [Link]
-
HPLC separation and determination of enantiomeric purity of novel nucleoside analogues, on cyclodextrin chiral stationary phases using reversed and polar organic modes. (n.d.). ResearchGate. [Link]
-
Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification. (1993). PubMed. [Link]
-
Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. (1988). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Syntheses of 3′-Hydroxyamino- and 3′-Methoxyamino-2′,3′-Dideoxynucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [metkinenchemistry.com]
Navigating the Nuances of 3'-Amino-3'-deoxyguanosine Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3'-Amino-3'-deoxyguanosine. As a potent RNA polymerase inhibitor, the integrity of this molecule is paramount to the success of your experiments.[1][2] This guide, structured in a practical question-and-answer format, offers in-depth insights and troubleshooting strategies to address the stability challenges you may encounter. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, like many nucleoside analogs, is principally affected by pH, temperature, and the composition of the buffer. The presence of certain excipients or contaminants can also play a significant role. For instance, guanine-based antivirals have been shown to degrade in the presence of reducing sugars, which can be formed from the hydrolysis of sucrose, especially under acidic conditions.[3]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at temperatures of -15°C or lower.[1] Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[4] It is crucial to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: While a specific pH-rate stability profile for this compound is not extensively documented in publicly available literature, guanosine analogs are generally susceptible to hydrolysis of the N-glycosidic bond under acidic conditions, leading to the formation of the free base (guanine) and the sugar moiety. This degradation pathway is a common concern for nucleoside analogs.[5] Conversely, at highly alkaline pH, the ribose ring can also be susceptible to degradation. For many nucleoside analogs, a pH range of 6-8 is often found to be the most stable.
Q4: Are there any buffer components I should be cautious about when working with this compound?
A4: Yes. Buffers containing components that can react with the nucleoside should be avoided. As mentioned, the presence of reducing sugars can lead to adduct formation with guanine-based compounds.[3] Additionally, buffers with primary amine groups (e.g., Tris) could potentially react with the molecule under certain conditions, although this is less common. Phosphate buffers are generally a good starting point, but compatibility should always be confirmed experimentally. When preparing solutions for in vivo studies, excipients like PEG300, Tween-80, and SBE-β-CD in saline have been used for related compounds, but their long-term compatibility should be assessed.[4]
Troubleshooting Guide: Investigating Instability
Encountering unexpected results? The stability of your this compound may be compromised. This guide will walk you through a logical troubleshooting process.
Initial Observation: Inconsistent or lower-than-expected activity of my compound.
This could be due to a variety of factors, but degradation of the active compound is a primary suspect.
Step 1: Verify Stock Solution Integrity
-
Question: How old is my stock solution and how has it been stored?
-
Action: If the stock solution is old, has undergone multiple freeze-thaw cycles, or has been stored improperly, prepare a fresh stock solution from a new vial of solid compound. Re-run the experiment with the fresh stock.
Step 2: Assess Working Solution Stability
-
Question: Could the buffer conditions of my experiment be causing degradation?
-
Action: Prepare the working solution of this compound in your experimental buffer and analyze its purity and concentration at the beginning (t=0) and end of your experiment's duration using a stability-indicating method like HPLC.
Step 3: Identify Potential Degradants
-
Question: If degradation is observed, what are the likely breakdown products?
-
Action: Employ LC-MS analysis to identify the masses of the degradation products. A common degradation pathway for nucleosides is the cleavage of the glycosidic bond, which would result in the formation of guanine and 3-amino-3-deoxyribose.
The following diagram illustrates a systematic approach to troubleshooting stability issues with this compound.
Caption: A workflow for troubleshooting the stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection or LC-MS). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
A validated HPLC method is crucial for quantifying the parent compound and its degradation products.
Objective: To develop a stability-indicating HPLC method for this compound.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Method Development: Develop a gradient elution method that separates the parent peak of this compound from any peaks observed in the forced degradation samples.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Sample Analysis: Use the validated method to analyze samples from stability studies. The percentage of remaining this compound and the formation of degradation products can be calculated from the peak areas.
Data Summary: Stability of Guanosine Analogs in Different Conditions
While specific data for this compound is limited, the following table summarizes general stability trends for guanosine analogs based on available literature. This should be used as a guide, and specific stability testing for this compound is strongly recommended.
| Condition | Stressor | Expected Stability of Guanosine Analogs | Potential Degradation Products |
| pH | Acidic (pH < 4) | Low | Guanine, 3-amino-3-deoxyribose (from glycosidic bond cleavage) |
| Neutral (pH 6-8) | Generally Higher | Minimal degradation | |
| Alkaline (pH > 9) | Moderate to Low | Ribose ring opening and other degradation products | |
| Temperature | -80°C to -20°C | High (for stock solutions) | Minimal degradation |
| 4°C | Moderate (short-term) | Slow hydrolysis | |
| Room Temperature | Low (for solutions) | Increased rate of hydrolysis and other reactions | |
| Elevated ( > 40°C) | Very Low | Accelerated degradation | |
| Buffer Components | Reducing Sugars | Low | Adduct formation |
| Oxidizing Agents (e.g., H₂O₂) | Low | Oxidized guanine species |
Visualizing Degradation Pathways
The primary anticipated degradation pathway for this compound under hydrolytic stress is the cleavage of the N-glycosidic bond.
Caption: Anticipated hydrolytic degradation of this compound.
References
- 3′-Deoxyguanosine (Synonyms: Guanosine, 3'-deoxy-). MedchemExpress.com. Accessed January 18, 2026.
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- This compound | 80015-76-5 | NA03340. Biosynth. Accessed January 18, 2026.
- Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates. Nucleic Acids Research. 1985;13(7):2469-2484.
- 3'-Amino-3'-deoxyadenosine | C10H14N6O3 | CID 65102. PubChem. Accessed January 18, 2026.
- Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applic
- 3'- Amino- 3'- deoxyguanosine (3'-AdG) biochemical. MyBioSource. Accessed January 18, 2026.
- Chemical Isotope Labeling LC-MS Metabolomics Analysis Report.
- Thermal stability of triple helical DNAs containing 2'-deoxyinosine and 2'-deoxyxanthosine. Bioorganic & Medicinal Chemistry. 2005;13(1):123-129.
- Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. International Journal of Pharmaceutics. 2007;342(1-2):91-98.
- LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology. 2022;35(4):645-653.
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Molecules. 2018;23(9):2293.
- This compound. CymitQuimica. Accessed January 18, 2026.
- Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules. 2020;25(5):1234.
- HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. SIELC Technologies. Accessed January 18, 2026.
- An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification. Rapid Communications in Mass Spectrometry. 2004;18(8):873-880.
- Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity. Nucleic Acids Research. 2005;33(5):1532-1542.
- Good's buffers (biological buffers). Interchim. Accessed January 18, 2026.
- An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine.
- The Stability of the Oxidative Stress Marker, Urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when Stored at Room Temperature.
- Translational Suppression of KRAS and NRAS via RNA G-Quadruplex-Targeting Small Molecules for Colorectal Cancer Therapy. Journal of Medicinal Chemistry. 2022;65(1):447-458.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Analyst. 2012;137(4):949-957.
- Universal buffers for use in biochemistry and biophysical experiments. Methods. 2016;104:13-21.
- Showing metabocard for Deoxyguanosine (HMDB0000085).
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Molecules. 2022;27(13):3989.
- 3'-Amino-3'-deoxyadenosine | 2504-55-4 | NA03336. Biosynth. Accessed January 18, 2026.
- Deuteration kinetics of deoxyguanosine, deoxycytidine, and their polynucleotides by means of ultraviolet spectrophotometry. Journal of Biochemistry. 1985;97(2):483-491.
- 3-Deoxyguanosine | C10H13N5O4 | CID 135440068. PubChem. Accessed January 18, 2026.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research. 2010;27(9):1847-1857.
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications [mdpi.com]
Technical Support Center: Investigating Potential Off-Target Effects of 3'-Amino-3'-deoxyguanosine in Cellular Assays
Welcome to the technical support center for researchers utilizing 3'-Amino-3'-deoxyguanosine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this nucleoside analog in cellular assays. As a modified guanosine analog, this compound is a powerful tool for studying RNA synthesis. However, its structural similarity to endogenous nucleosides means that off-target effects are a valid concern that can impact the interpretation of your experimental results. This resource will equip you with the knowledge to anticipate, identify, and mitigate these potential issues, ensuring the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a chain terminator of RNA synthesis.[1][2] After entering the cell, it is phosphorylated to its triphosphate form. This triphosphate analog is then recognized by RNA polymerases as a substrate. However, because it lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond, its incorporation into a growing RNA chain prevents further elongation, leading to premature termination of transcription.
Q2: What are the potential off-target effects of this compound and other guanosine analogs?
A2: Based on the behavior of similar nucleoside analogs, several potential off-target effects should be considered:
-
Innate Immune Activation: Guanosine and its analogs, including deoxyguanosine, have been identified as agonists of Toll-like receptor 7 (TLR7).[1][3][4][5][6] Activation of TLR7 can trigger a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons. This could confound studies on inflammatory or immune responses.
-
Mitochondrial Toxicity: Some nucleoside analogs can be mistakenly incorporated into mitochondrial DNA (mtDNA) by mitochondrial DNA polymerase gamma (Pol-γ).[7][8][9] This can lead to chain termination of mtDNA replication, mtDNA depletion, and subsequent mitochondrial dysfunction.[7][10][11]
-
Genotoxicity: The incorporation of nucleoside analogs into nuclear DNA by cellular DNA polymerases is another potential off-target effect.[12] This can lead to DNA damage and chromosomal abnormalities, a phenomenon known as clastogenicity.[13]
-
Alteration of Cellular Nucleotide Pools: The introduction of an exogenous nucleoside analog can perturb the delicate balance of endogenous nucleotide pools, which can have widespread effects on cellular processes, including DNA replication and repair.
Q3: How can I proactively minimize off-target effects in my experiments?
A3: Careful experimental design is crucial:
-
Dose-Response Studies: Always perform a dose-response curve to determine the minimal effective concentration of this compound required to achieve the desired on-target effect. Using the lowest effective concentration will minimize the likelihood of engaging lower-affinity off-targets.
-
Time-Course Experiments: Limit the duration of exposure to the compound to the shortest time necessary to observe the intended biological outcome.
-
Appropriate Controls: Utilize multiple control groups, including a vehicle control (e.g., DMSO), a negative control (a structurally similar but inactive compound, if available), and a positive control for the expected phenotype.
-
Cell Line Selection: Be aware that the expression levels of transporters and metabolic enzymes can vary between cell lines, potentially influencing the uptake and activation of the analog.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected changes in inflammatory cytokine expression.
-
Potential Cause: Off-target activation of TLR7.
-
Troubleshooting Strategy:
-
Assess Cytokine Profile: Use a multiplex immunoassay or qPCR to profile the expression of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-β).
-
Use TLR7 Antagonists: Co-treat your cells with this compound and a known TLR7 antagonist. If the inflammatory phenotype is rescued, it strongly suggests TLR7-mediated off-target effects.
-
Test in TLR7 Knockout/Knockdown Cells: If available, utilize a cell line with a stable knockout or knockdown of TLR7 to confirm its involvement.
-
Issue 2: Decreased cell viability or proliferation at concentrations that are not expected to be cytotoxic.
-
Potential Cause: Mitochondrial toxicity or genotoxicity.
-
Troubleshooting Strategy:
-
Assess Mitochondrial Health:
-
Mitochondrial Membrane Potential: Use a fluorescent dye such as JC-1 or TMRM to measure changes in the mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A decrease in this potential is an early indicator of mitochondrial dysfunction.
-
Mitochondrial DNA Content: Quantify the relative amount of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) using qPCR. A significant decrease in this ratio suggests inhibition of mtDNA replication.
-
-
Evaluate Genotoxicity:
-
DNA Damage Response: Perform western blotting to detect the phosphorylation of key DNA damage response proteins such as γH2AX and p53.
-
Micronucleus Assay: This cytogenetic assay can be used to identify chromosomal damage.
-
-
Issue 3: Inconsistent results between different cell lines.
-
Potential Cause: Differential expression of nucleoside transporters or metabolic enzymes.
-
Troubleshooting Strategy:
-
Expression Analysis: Use qPCR or western blotting to compare the expression levels of key equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) in your cell lines of interest.
-
Metabolic Profiling: If possible, use mass spectrometry-based methods to quantify the intracellular levels of the mono-, di-, and triphosphate forms of this compound in different cell lines. This can reveal differences in metabolic activation.
-
Experimental Protocols & Workflows
Protocol 1: Assessing TLR7 Activation
-
Cell Culture: Plate immune cells (e.g., peripheral blood mononuclear cells, macrophages, or dendritic cells) at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of this compound, a vehicle control, and a known TLR7 agonist (e.g., R848) as a positive control.
-
Incubation: Incubate for a predetermined time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IFN-β) in the supernatant using an ELISA or a multiplex immunoassay.
Protocol 2: Evaluation of Mitochondrial DNA Content
-
Cell Treatment: Treat your cells with this compound at various concentrations and time points. Include a vehicle control.
-
Genomic DNA Extraction: Isolate total genomic DNA from the treated cells.
-
qPCR Analysis: Perform quantitative PCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO1) and one for a nuclear gene (e.g., B2M).
-
Data Analysis: Calculate the relative mtDNA copy number by normalizing the mitochondrial gene Ct values to the nuclear gene Ct values (ΔCt method).
Visualizations
Diagram 1: On-Target vs. Potential Off-Target Pathways
Caption: On-target vs. potential off-target pathways of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Quantitative Data Summary
| Parameter | Compound | Value | Cell Line/System | Reference |
| On-Target Activity | This compound | RNA Chain Terminator | In vitro transcription | [1][2] |
| Potential Off-Target | Deoxyguanosine | TLR7 Agonist | Murine macrophages, human PBMCs | [3][4][5] |
| Potential Off-Target | Guanosine Analogs | TLR7 Agonists | Human and mouse immune cells | [1][6] |
| Potential Off-Target | Nucleoside Analogs | Mitochondrial Toxicity | Various cell lines | [7][8][9] |
| Potential Off-Target | Nucleoside Analogs | Genotoxicity | In vitro and in vivo models | [13] |
References
-
Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway. NATAP. [Link]
-
Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition. National Institutes of Health. [Link]
-
Deoxyguanosine is a TLR7 agonist. National Institutes of Health. [Link]
-
Deoxyguanosine is a TLR7 agonist. PubMed. [Link]
-
Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. National Institutes of Health. [Link]
-
Effects of Antiviral Nucleoside Analogues on the Maintenance of the Mitochondrial Genome. ResearchGate. [Link]
-
Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs. PubMed. [Link]
-
This compound. Metkinen Chemistry. [Link]
-
Guanosine and its modified derivatives are endogenous ligands for TLR7. PubMed. [Link]
-
Guanosine and its modified derivatives are endogenous ligands for TLR7. National Institutes of Health. [Link]
-
Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators. National Institutes of Health. [Link]
-
This compound. PubChem @ NIH. [Link]
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. [Link]
-
Genotoxicity. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
An Efficient Synthesis of 3′-Amino-3′-deoxyguanosine from Guanosine. ResearchGate. [Link]
-
Translesion Synthesis of 2′-Deoxyguanosine Lesions by Eukaryotic DNA Polymerases. ACS Publications. [Link]
-
Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. PubMed. [Link]
-
Functional and mechanistic studies on the toxicity of deoxyguanosine for the in vitro proliferation and differentiation of human peripheral blood B lymphocytes. PubMed. [Link]
-
New substrates of DNA polymerases. PubMed. [Link]
-
Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. PubMed. [Link]
-
Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. PubMed. [Link]
-
3'-Deoxyguanosine-5'-triphosphate. Jena Bioscience. [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. [Link]
-
HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection. National Institutes of Health. [Link]
-
A cell-based screening system for RNA polymerase I inhibitors. National Institutes of Health. [Link]
-
DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine. National Institutes of Health. [Link]
-
LLL-3, a STAT3 inhibitor, represses BCR-ABL-positive cell proliferation, activates apoptosis and improves the effects of Imatinib mesylate. PubMed. [Link]
-
Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells. PubMed. [Link]
Sources
- 1. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 5. Deoxyguanosine is a TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
improving the efficiency of 3'-Amino-3'-deoxyguanosine phosphorylation in cells
Technical Support Center: Improving the Efficiency of 3'-Amino-3'-deoxyguanosine Phosphorylation in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and overcome common challenges associated with the cellular phosphorylation of this nucleoside analog.
Understanding the Pathway: The Critical First Step
This compound is a synthetic nucleoside analog that, like many antiviral and anticancer agents, requires intracellular phosphorylation to become pharmacologically active. [1]This process is a cascade of enzymatic reactions, and its efficiency is a critical determinant of the compound's therapeutic efficacy. The initial phosphorylation to the monophosphate form is often the rate-limiting step and is catalyzed by nucleoside kinases. [2][3]Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases. The resulting this compound-5'-O-triphosphate can then act as a terminator of RNA synthesis. [4][5] A key enzyme in the phosphorylation of purine deoxyribonucleosides is deoxyguanosine kinase (dGK), which is located in the mitochondria. [6][7][8][9]Mutations or reduced activity of dGK can lead to mitochondrial DNA depletion syndromes, highlighting its crucial role in nucleotide metabolism. [8][9][10]Therefore, understanding the activity and potential limitations of this and other relevant kinases is paramount when working with this compound.
Caption: Phosphorylation cascade of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing low or undetectable levels of phosphorylated this compound in my cell-based assay?
A1: Low phosphorylation efficiency is a common hurdle for nucleoside analogs. [2][3]Several factors can contribute to this issue:
-
Low Kinase Activity: The endogenous levels or specific activity of the required nucleoside kinases (like deoxyguanosine kinase) in your chosen cell line might be insufficient. [11] * Solution:
- Cell Line Selection: Screen different cell lines to identify one with higher expression of relevant kinases.
- Exogenous Kinase Expression: Consider transiently or stably overexpressing a promiscuous kinase, such as one from a viral source, that has a broader substrate specificity. [11][12] 3. In Vitro Kinase Assay: Perform an in vitro kinase assay using cell lysates and radiolabeled ATP (e.g., [γ-³²P]ATP) to directly measure the phosphorylation of this compound. [13][14]This can help determine if the issue is with the enzyme's intrinsic activity.
-
Inefficient Cellular Uptake: The compound may not be efficiently transported into the cells. Nucleoside analogs typically rely on specific nucleoside transporters. [2] * Solution:
- Uptake Studies: Conduct uptake experiments using radiolabeled this compound to quantify its entry into the cells over time.
- Transporter Expression Analysis: Analyze the expression levels of key nucleoside transporters in your cell line.
- Prodrug Strategies: If uptake is a significant barrier, chemical modification of this compound to create a more lipophilic prodrug could enhance passive diffusion across the cell membrane.
-
Assay Sensitivity: Your detection method may not be sensitive enough to detect low levels of the phosphorylated species.
-
Solution:
-
Highly Sensitive Assays: Employ highly sensitive detection methods like luciferase-based kinase assays (e.g., Kinase-Glo®) which measure ATP depletion, or fluorescence-based assays. [15][16][17] 2. Radiolabeling: Use radiolabeled this compound or [γ-³²P]ATP in your assays for direct and sensitive detection of the phosphorylated products via autoradiography or scintillation counting. [13] Q2: My in vitro kinase assay shows phosphorylation, but I don't see the expected biological effect in my cell-based experiments. What could be the reason?
-
-
A2: This discrepancy often points to factors downstream of the initial phosphorylation step or issues related to the cellular environment.
-
Subsequent Phosphorylation Steps are the Bottleneck: The conversion from monophosphate to diphosphate or diphosphate to triphosphate might be inefficient. [3][11] * Solution:
- Metabolite Analysis: Use techniques like HPLC or mass spectrometry to analyze the intracellular levels of the mono-, di-, and triphosphate forms of this compound. This will help identify the specific bottleneck in the phosphorylation cascade.
- Enzyme Overexpression: If a specific step is identified as limiting, consider overexpressing the corresponding nucleoside monophosphate or diphosphate kinase.
-
Compound Efflux: The phosphorylated forms of the analog might be actively transported out of the cell by efflux pumps.
-
Solution:
-
Efflux Pump Inhibitors: Treat cells with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this increases the intracellular concentration of the phosphorylated analog and enhances its biological activity.
-
-
-
Off-Target Effects or Cellular Compensation: The compound might have off-target effects that counteract its intended mechanism of action, or the cell might activate compensatory pathways.
-
Solution:
-
Target Engagement Assays: Utilize cell-based target engagement assays (e.g., NanoBRET™) to confirm that the active triphosphate form is interacting with its intended target (RNA polymerase) within the cell. [18] 2. Pathway Analysis: Investigate downstream signaling pathways to see if compensatory mechanisms are being activated in response to treatment.
-
-
Q3: How can I optimize my in vitro kinase assay to get reliable and reproducible results for this compound phosphorylation?
A3: Optimizing your in vitro kinase assay is crucial for obtaining accurate data. [15][16]Here are key parameters to consider:
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | Titrate the kinase concentration to ensure the reaction is in the linear range. | To avoid substrate depletion or product inhibition and ensure the measured rate is proportional to enzyme concentration. [15] |
| Substrate Concentration | Determine the Michaelis-Menten kinetics (Km and Vmax) for this compound. | Using a substrate concentration around the Km value will provide a good balance between reaction rate and sensitivity. |
| ATP Concentration | Use a physiologically relevant ATP concentration if translating results to a cellular context. For kinetic studies, concentrations around the Km for ATP are often used. | ATP is a co-substrate, and its concentration will directly affect the reaction rate. [19] |
| Reaction Time | Perform a time-course experiment to identify the linear phase of the reaction. | Ensures that the initial velocity of the reaction is being measured. |
| Buffer Conditions | Optimize pH, temperature, and the concentration of divalent cations (e.g., Mg²⁺, Mn²⁺). | Kinase activity is highly dependent on these conditions. [15] |
| Controls | Include no-enzyme, no-substrate, and no-ATP controls. | To account for background signal and non-specific activity. |
graph TD { subgraph "Experimental Setup" A[Start: Prepare Reaction Mix] --> B{Incubate at Optimal Temperature}; B --> C{Stop Reaction at Different Time Points}; C --> D[Analyze Phosphorylation]; endsubgraph "Key Optimization Parameters" E[Enzyme Concentration] --> A; F[Substrate Concentration] --> A; G[ATP Concentration] --> A; H[Buffer Conditions] --> A; end subgraph "Data Analysis" D --> I[Determine Initial Velocity]; I --> J[Calculate Kinetic Parameters (Km, Vmax)]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Workflow for optimizing an in vitro kinase assay.
Frequently Asked Questions (FAQs)
Q: What is the primary cellular kinase responsible for the initial phosphorylation of this compound?
A: While multiple kinases may show activity, the mitochondrial deoxyguanosine kinase (dGK) is a primary candidate for phosphorylating purine deoxyribonucleoside analogs. [6]However, the exact substrate specificity can vary, and it is advisable to experimentally determine the key kinase(s) in your specific cellular model.
Q: Can I use a universal kinase assay kit for my experiments?
A: Universal kinase assay kits can be a good starting point, especially for high-throughput screening. [19]However, for detailed kinetic studies or troubleshooting, an assay optimized for the specific kinase and substrate is often necessary for accurate and reliable results.
Q: Are there any known inhibitors of this compound phosphorylation that I should be aware of?
A: Endogenous nucleosides can compete with this compound for binding to the active site of the kinase. [12]Therefore, high intracellular pools of natural nucleosides could inhibit the phosphorylation of the analog.
Q: How does the 3'-amino group affect phosphorylation compared to the natural 3'-hydroxyl group?
A: The substitution of the 3'-hydroxyl group with an amino group can significantly alter the substrate's interaction with the kinase's active site. This can affect the binding affinity (Km) and the catalytic rate (kcat). The greater nucleophilicity of the amine group can, in some contexts, lead to faster reactions. [20]However, the precise impact is enzyme-dependent and needs to be determined empirically. The lack of the 3'-hydroxyl group is known to decrease the catalytic rate (kcat) more than the dissociation constant (KD) for some nucleoside analogs. [21]
Key Protocols
Protocol 1: In Vitro Phosphorylation Assay using Radiolabeled ATP
This protocol provides a general framework for assessing the phosphorylation of this compound in a cell lysate.
Materials:
-
Cell lysate containing the kinase of interest
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase reaction buffer
-
1 µL of this compound (at desired concentration)
-
10 µL of cell lysate (protein concentration should be optimized)
-
Variable volume of sterile water
-
-
Initiate the reaction by adding 1 µL of [γ-³²P]ATP (specific activity should be optimized).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (within the linear range).
-
Stop the reaction by adding 5 µL of stop solution.
-
Spot a small volume (e.g., 2 µL) of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the phosphorylated product from the unreacted [γ-³²P]ATP.
-
Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of phosphorylated product.
Protocol 2: Cellular Uptake and Phosphorylation Assay
This protocol is designed to measure the accumulation and phosphorylation of this compound in intact cells.
Materials:
-
Cultured cells of interest
-
Radiolabeled this compound (e.g., [³H]-3'-Amino-3'-deoxyguanosine)
-
Cell culture medium
-
Lysis buffer
-
HPLC system with a radiodetector
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Replace the medium with fresh medium containing a known concentration of radiolabeled this compound.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, aspirate the medium and wash the cells rapidly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells with a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant using an HPLC system equipped with a radiodetector to separate and quantify the parent compound and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Promega Corporation. (n.d.). Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
- Wiedmann, S., et al. (2021). Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases.
- Hanes, J., et al. (n.d.). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. PMC.
- Rosenthal, K., et al. (n.d.). Computational design of orthogonal nucleoside kinases. PMC.
- Eriksson, S., et al. (n.d.). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. PMC.
- Karamyshev, A. L., et al. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Mikhailopulo, I. A., et al. (n.d.).
- Wikipedia. (n.d.). DGUOK.
- Reaction Biology. (n.d.).
- protocols.io. (2017, February 14).
- National Genomics Data Center. (n.d.).
- CymitQuimica. (n.d.). This compound.
- Cayman Chemical. (n.d.).
- Wang, J., et al. (n.d.). Oligomerization of activated derivatives of this compound on poly(C) and poly(dC)
- Wang, J., et al. (2006). Kinetic properties of mutant deoxyguanosine kinase in a case of reversible hepatic mtDNA depletion. Biochemical Journal.
- Dimmock, D., et al. (n.d.). A novel c.592-4_c.592-3delTT mutation in DGUOK gene causes exon skipping. PubMed.
- MedlinePlus. (n.d.). Deoxyguanosine kinase deficiency.
- NCBI. (2009, June 18). Deoxyguanosine Kinase Deficiency.
- protocols.io. (2023, March 31).
- Reaction Biology. (2022, May 11).
Sources
- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. DGUOK - Wikipedia [en.wikipedia.org]
- 7. A novel c.592-4_c.592-3delTT mutation in DGUOK gene causes exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyguanosine Kinase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. Kinetic properties of mutant deoxyguanosine kinase in a case of reversible hepatic mtDNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational design of orthogonal nucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro phosphorylation assay [protocols.io]
- 14. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. promega.com [promega.com]
- 17. Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphorylation of anti-HIV nucleoside analogs by nucleoside diphosphate kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Overcoming Resistance to 3'-Amino-3'-deoxyguanosine in Antiviral Studies
Welcome to the technical support center for researchers utilizing 3'-Amino-3'-deoxyguanosine (3'-amG) in antiviral studies. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address the challenges of antiviral resistance. As scientists and drug development professionals, understanding and overcoming resistance is paramount to the successful application of novel antiviral compounds. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.
I. Understanding this compound (3'-amG) and Resistance
Mechanism of Action
This compound is a nucleoside analog that acts as a chain terminator for RNA synthesis.[1][2] Following uptake into the host cell, it is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 3'-amino group, instead of the natural 3'-hydroxyl group, prevents the formation of the subsequent phosphodiester bond, thereby terminating viral RNA elongation.[1][2]
Frequently Asked Questions (FAQs) - General Concepts
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a competitive inhibitor and chain terminator of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] After being converted to its triphosphate form within the cell, it is incorporated into the nascent viral RNA strand. The 3'-amino group prevents the addition of the next nucleotide, halting viral replication.[1][2]
Q2: How does antiviral resistance to nucleoside analogs like 3'-amG typically develop?
A2: Resistance to nucleoside analogs primarily arises from mutations in the viral genes that encode the drug's target, in this case, the RNA-dependent RNA polymerase (RdRp).[4][5] These mutations can alter the enzyme's active site, reducing its affinity for the analog or increasing its ability to distinguish between the analog and the natural nucleotide.[4] Resistance can also emerge through alterations in host cell factors, such as decreased uptake of the drug or increased enzymatic degradation.[4]
Q3: What are the first steps I should take if I suspect my virus population has developed resistance to 3'-amG?
A3: The initial step is to perform a phenotypic assay to confirm the resistance. This typically involves a plaque reduction assay or a yield reduction assay to determine the half-maximal effective concentration (EC50) of 3'-amG against the suspected resistant virus and compare it to the wild-type virus.[6][7] A significant increase in the EC50 value for the suspect population is a strong indicator of resistance. Following phenotypic confirmation, genotypic analysis of the viral RdRp gene is recommended to identify potential resistance-conferring mutations.[8][9]
II. Troubleshooting Guide: Experimental Issues and Solutions
This section addresses specific problems you might encounter during your antiviral studies with 3'-amG. Each issue is presented with potential causes and actionable, step-by-step protocols for resolution.
Problem 1: Inconsistent or No Antiviral Activity of 3'-amG in Initial Screens
Q: I'm not observing the expected antiviral effect of 3'-amG in my cell-based assays. What could be the issue?
A: This could be due to several factors ranging from compound integrity to cellular uptake.
-
Compound Integrity:
-
Rationale: 3'-amG, like many nucleoside analogs, can degrade over time, especially with improper storage.
-
Protocol: Confirm Compound Integrity
-
Source Verification: Ensure the compound was purchased from a reputable supplier with a certificate of analysis indicating purity (e.g., ≥98%).[10]
-
Storage: Verify that the compound has been stored under the recommended conditions, typically at -15°C or below in a desiccated environment.[1][11]
-
Fresh Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or sterile water) and use them promptly. Avoid repeated freeze-thaw cycles.
-
-
-
Cellular Uptake Issues:
-
Rationale: As a nucleoside analog, 3'-amG requires cellular nucleoside transporters for entry into the host cell.[12][13] The expression levels of these transporters can vary significantly between different cell lines. The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[14][15]
-
Protocol: Assess Nucleoside Transporter Expression
-
Literature Review: Check the literature for known nucleoside transporter expression profiles of your chosen cell line.
-
qRT-PCR Analysis: Quantify the mRNA expression levels of key human nucleoside transporters (hENT1, hENT2, hCNT1, hCNT2, hCNT3) in your cell line.[16]
-
Functional Assay: Perform a radiolabeled nucleoside uptake assay (e.g., using [3H]-uridine) to functionally assess transporter activity.[16]
-
Cell Line Selection: If transporter expression is low, consider using a different cell line known to have high levels of nucleoside transporter expression.
-
-
Problem 2: Emergence of a Resistant Viral Population During Serial Passage
Q: After several passages of my virus in the presence of 3'-amG, the antiviral effect has diminished significantly. How do I characterize this resistance?
A: This is a classic scenario of selecting for a resistant viral population. A combination of phenotypic and genotypic assays is required for characterization. [9]
-
Phenotypic Characterization: Quantifying Resistance
-
Rationale: To confirm and quantify the level of resistance, it is essential to compare the drug susceptibility of the passaged virus to the original, wild-type virus.[7]
-
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Titration: Prepare serial dilutions of both the wild-type and the suspected resistant virus.
-
Infection: Infect the cell monolayers with a standardized amount of each virus (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of 3'-amG.
-
Incubation: Incubate the plates until plaques are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques at each drug concentration.
-
EC50 Calculation: Calculate the EC50 value (the concentration of 3'-amG that inhibits plaque formation by 50%) for both viruses. A significant fold-increase in the EC50 for the passaged virus confirms resistance.
-
-
-
Genotypic Characterization: Identifying Resistance Mutations
-
Rationale: Genotypic analysis is crucial for identifying the specific mutations in the viral genome that confer resistance.[8][17] For 3'-amG, the primary target is the RdRp gene.
-
Protocol: Sanger or Next-Generation Sequencing (NGS) of the RdRp Gene
-
RNA Extraction: Isolate viral RNA from both the wild-type and resistant virus populations.
-
Reverse Transcription and PCR: Perform reverse transcription to generate cDNA, followed by PCR to amplify the entire coding region of the RdRp gene.[8]
-
Sequencing: Sequence the PCR amplicons using either Sanger sequencing for clonal populations or NGS for more complex or mixed populations.[8][9]
-
Sequence Analysis: Align the sequences from the resistant virus to the wild-type reference sequence to identify amino acid substitutions.[8]
-
Interpretation: Compare the identified mutations to known resistance mutations for other nucleoside analogs or use molecular modeling to predict their impact on the RdRp active site.
-
-
Problem 3: Low-Level Resistance or Equivocal Phenotypic Results
Q: My phenotypic assays show a small but consistent increase in the EC50 for 3'-amG. How can I investigate this further?
A: Low-level resistance can be multifactorial. In addition to potential minor mutations in the RdRp, consider cellular mechanisms.
-
Cellular Metabolism of 3'-amG:
-
Rationale: 3'-amG must be phosphorylated to its active triphosphate form. Alterations in the host cell's kinase activity could lead to reduced activation of the drug. Conversely, increased activity of cellular phosphatases could lead to faster deactivation.
-
Protocol: In Vitro Kinase/Phosphatase Assays
-
Cell Lysate Preparation: Prepare cell lysates from both the parental cell line and cells that have been chronically exposed to 3'-amG.
-
Kinase Assay: Incubate 3'-amG with the cell lysates in the presence of ATP and measure the formation of 3'-amG-monophosphate, -diphosphate, and -triphosphate using HPLC or LC-MS/MS.
-
Phosphatase Assay: Incubate 3'-amG-triphosphate with the cell lysates and measure its degradation over time.
-
-
-
Drug Efflux:
-
Rationale: Some cells can develop resistance by upregulating efflux pumps that actively transport the drug out of the cell, preventing it from reaching its target.[4]
-
Protocol: Efflux Pump Inhibition Assay
-
Select Inhibitors: Choose known inhibitors for common drug efflux pumps (e.g., verapamil for P-glycoprotein).
-
Co-treatment: Perform your standard antiviral assay, but co-administer 3'-amG with and without the efflux pump inhibitor.
-
Analysis: A significant potentiation of 3'-amG's antiviral activity in the presence of the inhibitor suggests that drug efflux contributes to the observed resistance.
-
-
III. Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Wild-Type Virus | Resistant Virus | Interpretation |
| EC50 (µM) | 0.5 ± 0.1 | 15.2 ± 1.5 | >30-fold resistance |
| RdRp Mutation | None | A356T | Potential resistance mutation |
| hENT1 Expression (Relative mRNA) | 1.0 | 0.4 ± 0.05 | Downregulation of a key nucleoside transporter |
Experimental Workflows and Signaling Pathways
Caption: Workflow for characterizing resistance to 3'-amG.
Caption: Cellular action of 3'-amG and points of resistance.
IV. Concluding Remarks
Overcoming antiviral resistance is a dynamic challenge that requires a systematic and multi-faceted approach. By understanding the mechanism of action of this compound and the potential viral and cellular pathways of resistance, researchers can design more robust experiments and interpret their results with greater confidence. This guide provides a foundation for troubleshooting common issues, but it is crucial to stay abreast of the latest literature and adapt these protocols to your specific virus-host system.
References
- Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.
- Desselberger, U. (2000). Antiviral Methods and Protocols.
-
Miller, M. B., & Chiu, C. Y. (2022). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology, 60(1), e00941-21. [Link]
-
Antiviral Resistance Testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Laboratory Testing: Drug-Resistance Testing. (n.d.). NIH Clinical Info. Retrieved from [Link]
-
Molina-Arcas, M., Trigueros-Motos, L., Casado, F. J., & Pastor-Anglada, M. (2008). Nucleoside transporters: biological insights and therapeutic applications. Expert Opinion on Therapeutic Targets, 12(9), 1165–1181. [Link]
-
Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (2006). FDA. [Link]
-
Allen, L. B., Huffman, J. H., Cook, P. D., Meyer, R. B., Robins, R. K., & Sidwell, R. W. (1977). Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid. Antimicrobial Agents and Chemotherapy, 12(1), 114–121. [Link]
-
Mechanisms of action of antiviral drugs. (n.d.). EBSCO Research Starters. Retrieved from [Link]
-
Antiviral Drug Resistance: Mechanisms and Solutions. (n.d.). Allied Academies. Retrieved from [Link]
-
De Clercq, E. (2013). General Mechanisms of Antiviral Resistance. In Antiviral Resistance (pp. 219-229). Humana Press. [Link]
-
Pastor-Anglada, M., Cano-Soldado, P., Errasti-Murugarren, E., & Casado, F. J. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606. [Link]
-
Nucleoside transporter. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lang, T., Hanssen, E., & Gati, W. P. (2008). The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine. Molecular Pharmacology, 74(5), 1394–1403. [Link]
-
Valkonen, J. P. T. (2002). Mechanisms of resistance to viruses. Plant Protection Science, 38(Special Issue 1), 132-135. [Link]
-
Strasfeld, L., & Chou, S. (2010). Antiviral drug resistance: mechanisms and clinical implications. Infectious Disease Clinics of North America, 24(2), 413–437. [Link]
-
Miller, M. B., & Chiu, C. Y. (2022). Practical updates in clinical antiviral resistance testing. ASM Journals. [Link]
-
Overcoming Drug Resistance in Antiviral Therapy: Strategies and Solutions. (2024). Longdom Publishing. [Link]
-
Johnson, D., et al. (2014). Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters. eLife. [Link]
-
Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 28(14), 5406. [Link]
-
Valkonen, J. P. T. (2002). Mechanisms of Resistance to Viruses. ResearchGate. [Link]
-
Molecular Mechanisms of Resistance to Direct-Acting Antiviral (DAA) Drugs for the Treatment of Hepatitis C Virus Infections. (2022). PubMed Central. [Link]
-
Mechanisms of resistance to viruses. (2002). Plant Protection Science. [Link]
-
Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid. (1977). PubMed. [Link]
-
This compound. (n.d.). Metkinen Chemistry. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. This compound [metkinenchemistry.com]
- 12. Nucleoside transporters: biological insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 15. Nucleoside transporter - Wikipedia [en.wikipedia.org]
- 16. The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
solubility issues of 3'-Amino-3'-deoxyguanosine and how to solve them
Technical Support Center: 3'-Amino-3'-deoxyguanosine
Welcome to the technical support guide for this compound (3'-AdG). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet challenging solubility issues associated with this potent nucleoside analog. As a compound of significant interest, particularly for its role as an RNA polymerase chain terminator, achieving consistent and reliable solubilization is the first critical step to successful experimentation.[1][2] This guide provides in-depth, field-proven solutions and explains the chemical principles behind them.
Part 1: Foundational Knowledge - Understanding the 'Why'
A clear understanding of the molecule's inherent properties is the key to mastering its solubility.
FAQ 1: Why is this compound so difficult to dissolve in neutral aqueous solutions?
The solubility challenge of 3'-AdG is rooted in its molecular structure, which combines features of both guanosine and a primary amine.
-
Strong Intermolecular Hydrogen Bonding: Like its parent molecule, guanosine, 3'-AdG has multiple hydrogen bond donors and acceptors. In a solid, crystalline state, these molecules arrange themselves to maximize these interactions, forming a highly stable lattice that is resistant to being broken apart by water molecules.
-
Amphipathic Nature: The guanine base is relatively hydrophobic, while the modified ribose sugar with its hydroxyl and amino groups is hydrophilic. This dual nature can complicate interactions with a uniform solvent like water.
-
pH-Dependent Charge: The crucial difference is the 3'-amino group. This group, along with sites on the guanine ring, can be protonated or deprotonated depending on the pH of the solution. At neutral pH, the molecule may have limited net charge, reducing its affinity for polar water molecules. The pKa of guanosine's N7 protonation is around 2.2, and the N1 proton deprotonation is around 9.2.[3] The 3'-amino group introduces another basic center with an estimated pKa typical for a primary amine (around 9-10), making the molecule's overall charge highly sensitive to pH.
FAQ 2: What are the key chemical properties I should know before starting?
Having the following data on hand is essential for planning your experiments and calculating concentrations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [1][2][4] |
| Molecular Weight | 282.3 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder/solid | [2][5] |
| Storage | Store dry at -20°C or colder for long-term stability | [1] |
| Key Functional Groups | Guanine base, modified ribose, 3'-primary amino group | N/A |
| Known pKa Values (Guanosine Ref.) | ~2.2 (N7 protonation), ~9.2 (N1 deprotonation) | [3] |
Part 2: Practical Troubleshooting Guide & Protocols
This section provides direct answers and step-by-step protocols for common solubility problems.
FAQ 3: I need to make a stock solution. What is the best starting solvent?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. 3'-AdG is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., 10 mg/mL or higher).[6]
Important Considerations for DMSO Stocks:
-
Hygroscopicity: DMSO is hygroscopic (absorbs moisture from the air). Store your stock solution with a desiccant and ensure the vial is tightly sealed to prevent the introduction of water, which can cause the compound to precipitate over time.
-
Cell Culture Applications: When diluting a DMSO stock into aqueous media for cell-based assays, ensure the final concentration of DMSO is non-toxic to your specific cell line (typically <0.5%, but should be empirically determined).[7]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as this can compromise compound stability and introduce moisture. Aliquot your stock solution into single-use volumes.
FAQ 4: My experiment requires an aqueous buffer. How can I dissolve 3'-AdG in water or PBS?
Direct dissolution in neutral water or PBS is challenging.[8] The most effective method is pH adjustment . Since the molecule has a basic amino group, lowering the pH will protonate this group, creating a positive charge and dramatically increasing its solubility in polar solvents.
-
Weigh Compound: Carefully weigh the desired amount of 3'-AdG powder.
-
Add Water: Add a portion of your target volume of high-purity water (e.g., start with 80% of the final volume). The powder will likely remain as a suspension.
-
Acidify Dropwise: While stirring or vortexing, add a dilute acid solution (e.g., 0.1 M to 1 M HCl) drop by drop.
-
Monitor for Dissolution: Continue adding acid until the solid material completely dissolves. The solution should become clear. For a related compound, 3'-deoxyguanosine, solubility in 0.1 M HCl is approximately 10 mg/mL.[6] A similar concentration should be achievable for 3'-AdG.
-
Final pH & Volume Adjustment: Once dissolved, you can adjust the pH back up slightly with a dilute base (e.g., 0.1 M NaOH) if your experiment requires a specific pH range, but be cautious not to raise it too high, as this may cause precipitation. Finally, add water to reach your final target volume.
-
Causality: Adding acid (H⁺) protonates the 3'-amino group (-NH₂) to form an ammonium salt (-NH₃⁺). This charged species is a salt, which is significantly more soluble in water than the neutral free base form. This is a standard technique used to improve the solubility of poorly soluble drugs with basic functional groups.[9][10]
FAQ 5: I dissolved the compound with acid, but it crashed out after I added it to my neutral pH buffer. Why?
This is a common and predictable issue. When your acidic, highly concentrated stock solution is diluted into a larger volume of a neutral or basic buffer (like PBS pH 7.4), the buffer's capacity neutralizes the acid. This raises the pH, causing the 3'-amino group to deprotonate back to its neutral, poorly soluble form, leading to precipitation.
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute acidic stock so that when it's added to your final buffer, the final concentration of 3'-AdG is below its solubility limit at the buffer's pH.
-
Adjust Final Buffer pH: If your experiment can tolerate it, slightly lower the pH of your final working buffer to maintain the compound's protonated, soluble state.
-
Use a Co-Solvent System: For formulation studies, consider using co-solvents or excipients known to enhance the solubility of nucleoside analogs, such as cyclodextrins.[11]
FAQ 6: Can I heat the solution to help it dissolve?
Gentle warming (e.g., 37°C water bath) can be attempted but should be done with caution. While it may temporarily increase the rate of dissolution, it does not solve the underlying problem of low equilibrium solubility at neutral pH. Furthermore, prolonged exposure to heat, especially at non-neutral pH, can risk chemical degradation of the nucleoside analog. It is generally not the recommended primary method.
Part 3: Visualization & Workflows
Visual aids can simplify complex decision-making processes in the lab.
Solubility Troubleshooting Workflow
This decision tree outlines the logical steps to take when faced with solubility issues.
Caption: Workflow for dissolving this compound.
pH-Dependent Protonation States
This diagram illustrates how pH affects the charge of the key functional groups, thereby influencing solubility.
Caption: Influence of pH on 3'-AdG charge and solubility.
References
-
Vertex AI Search Result[8] 3′-Amino-3′-deoxy-guanosine Properties. No URL provided.
-
Enhanced solubility of guanosine by inclusion complexes with cyclodextrin derivatives: Preparation, characterization, and evaluation. (2019). Carbohydrate Polymers. [Link]
-
This compound. Metkinen Chemistry. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
The effect of amino groups on the stability of DNA duplexes and triplexes based on purines derived from inosine. PubMed Central. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]
-
This compound | C10H14N6O4 | CID 135718453. PubChem. [Link]
-
Oligomerization of activated derivatives of this compound on poly(C) and poly(dC) templates. (1985). Nucleic Acids Research. [Link]
-
By compound. No source provided.[Link]
-
The role of acidic amino acid residues in the structural stability of snake cardiotoxins. No source provided.[Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2018). RSC Advances. [Link]
-
3-Amino-3-deoxyguanosine. Elex Biotech LLC. [Link]
-
Hydrogen peroxide. Wikipedia. [Link]
- Compositions comprising dimethyl sulfoxide (dmso).
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. scbt.com [scbt.com]
- 5. This compound [metkinenchemistry.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced solubility of guanosine by inclusion complexes with cyclodextrin derivatives: Preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Polymerase Bias with 3'-Amino-3'-deoxyguanosine in Sequencing
Welcome to the technical support resource for the advanced application of 3'-Amino-3'-deoxyguanosine (3'-amino-dG) in sequencing workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to mitigate polymerase bias during nucleic acid amplification. As Senior Application Scientists, we have compiled this information to explain the underlying principles, provide actionable troubleshooting advice, and offer a starting point for protocol development.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind polymerase bias and the role of this compound as a tool for its reduction.
Q1: What is polymerase bias in the context of sequencing?
Polymerase bias refers to the non-uniform amplification of nucleic acid fragments during PCR or reverse transcription. This phenomenon leads to an inaccurate representation of the original sample's composition in the final sequencing data. A common manifestation is GC bias, where DNA polymerases preferentially amplify templates with moderate GC content, while regions with very high or low GC content are underrepresented.[1] This can result in uneven sequencing coverage, affecting applications like variant calling, de novo assembly, and gene expression analysis.
Q2: How does this compound work to minimize this bias?
This compound, once converted to its triphosphate form (3'-amino-dGTP), acts as a chain terminator during DNA synthesis.[2] Unlike a standard dNTP which has a hydroxyl group (-OH) at the 3' position of the deoxyribose sugar, 3'-amino-dGTP has an amino group (-NH2). When a polymerase incorporates a 3'-amino-dGTP into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide.[2] This effectively terminates the extension of that particular DNA strand.
By including a carefully titrated amount of 3'-amino-dGTP in the nucleotide mix, you can induce random, partial termination across all templates. This helps to equalize the amplification efficiency between easy-to-amplify and hard-to-amplify regions, leading to a more balanced representation in the final library.
Q3: What is the core mechanism of chain termination by this compound?
The mechanism is analogous to that of dideoxynucleotides (ddNTPs) used in Sanger sequencing. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP. 3'-amino-dGTP lacks this essential 3'-hydroxyl group, presenting an amino group instead. Once incorporated, the polymerase cannot add the next nucleotide, leading to chain termination.
2. Reagent Preparation
Prepare a dNTP mix and a series of dGTP/3'-amino-dGTP mixes.
| Reagent | Stock Concentration |
| dATP | 10 mM |
| dCTP | 10 mM |
| dTTP | 10 mM |
| dGTP | 10 mM |
| 3'-amino-dGTP | 1 mM |
Table 1: Suggested Titration Ratios
| Reaction | dGTP (from 10 mM stock) | 3'-amino-dGTP (from 1 mM stock) | Final dGTP:3'-amino-dGTP Ratio |
| Control | 1 µL | 0 µL | 1:0 |
| 1 | 1 µL | 0.1 µL | 100:1 |
| 2 | 1 µL | 0.2 µL | 50:1 |
| 3 | 1 µL | 0.5 µL | 20:1 |
| 4 | 1 µL | 1 µL | 10:1 |
3. Reverse Transcription Reaction Setup
The following is an example setup for a 20 µL reaction. Adjust volumes as needed based on your reverse transcriptase manufacturer's protocol.
| Component | Volume | Final Concentration |
| Total RNA | X µL | 10 ng - 1 µg |
| Primer (Oligo(dT) or Random Hexamers) | 1 µL | 50 µM |
| Nuclease-free water | Up to 13 µL | - |
| Heat at 65°C for 5 min, then place on ice for at least 1 min. | ||
| 5X RT Buffer | 4 µL | 1X |
| dATP, dCTP, dTTP mix (10 mM each) | 0.6 µL | 300 µM each |
| dGTP/3'-amino-dGTP mix (from Table 1) | X µL | See Table 1 |
| RNase Inhibitor | 0.5 µL | 20 units |
| Reverse Transcriptase (non-proofreading) | 1 µL | 200 units |
| Total Volume | 20 µL |
4. Incubation
Incubate according to the reverse transcriptase manufacturer's recommendations (e.g., 25°C for 10 min, then 50°C for 50 min). Heat inactivate the enzyme (e.g., 85°C for 5 min).
5. Analysis and Downstream Processing
Analyze a small portion of the cDNA product using a Bioanalyzer or by qPCR with control primers to assess the size distribution and yield. Products from reactions with higher concentrations of 3'-amino-dGTP are expected to show a shift towards shorter fragment sizes and potentially lower yield. Select the concentration that provides a good balance of product yield and a broad size distribution, then proceed with this condition for your experimental samples for sequencing library preparation.
References
- Vertex AI Search.
- Vertex AI Search.
- Takara Bio. (2023-05-19).
- PubMed. (2015-06-26). Synthesis and aminoacylation of 3'-amino-3'-deoxy transfer RNA and its activity in ribosomal protein synthesis.
- Benchchem.
- Kraken Sense. (2025-10-22).
- PubMed Central.
- Wikipedia. Sanger sequencing.
- CD Genomics.
- QIAGEN.
- PubMed Central.
- PubMed Central.
- PubMed. Simultaneous incorporation of three different modified nucleotides during PCR.
- NIH. Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides.
- NIH.
- PubMed Central.
Sources
Technical Support Center: Purification of RNA Transcripts Containing 3'-Amino-3'-deoxyguanosine
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 3'-Amino-3'-deoxyguanosine modified RNA. The introduction of a primary amine at the 3'-terminus transforms an RNA molecule into a versatile tool for conjugation, diagnostics, and therapeutic development.[1] This modification, however, introduces unique challenges to the purification process. This guide provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and achieve the high purity required for your downstream applications.
Understanding the Molecule: Why Purification is Different
This compound acts as an RNA chain terminator during in vitro transcription, creating a transcript with a terminal primary amine.[2][3] This amine group is a powerful nucleophilic handle for attaching molecules like fluorophores, biotin, or therapeutic payloads.[1][4] However, its presence alters the transcript's chemical properties compared to standard RNA:
-
Altered Charge: The primary amine (pKa ~9-10) is protonated and positively charged at neutral or acidic pH, which can affect its interaction with anion-exchange resins.
-
Increased Polarity: The amino group adds polarity, potentially altering retention times in reversed-phase chromatography.
-
Reactive Handle: The very feature that makes this modification useful also makes it susceptible to unintended reactions if not handled correctly.
Successful purification hinges on leveraging or mitigating these properties.
Purification Method Selection Guide
Choosing the right purification strategy is the most critical decision. The optimal method depends on the RNA length, required purity, final yield, and intended downstream application. The three primary methods are Denaturing Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE).
| Method | Principle | Best For | Advantages | Disadvantages |
| Denaturing PAGE | Size-based separation in a polyacrylamide matrix.[5] | High-resolution separation of transcripts from failed/aborted sequences (N-1). | Excellent resolution (single nucleotide).[5] Relatively low cost. | Risk of acrylamide contamination.[6] Potential for RNA loss in the gel matrix.[6] Labor-intensive elution process.[7] |
| HPLC (IP-RP & AEX) | Separation based on hydrophobicity (IP-RP) or charge (AEX).[6][8] | High-purity applications, removing dsRNA, and process scale-up. | Automated, fast, and highly reproducible.[8] Excellent for removing immunogenic dsRNA.[9] Scalable for therapeutic manufacturing.[10] | High initial equipment cost. Requires flammable/toxic solvents.[11] Method development can be complex. |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution from a solid support (e.g., silica, ion-exchanger).[12] | Rapid cleanup, desalting, and extraction from complex mixtures.[13] | Fast and amenable to automation.[14] Good for removing unincorporated nucleotides and salts. | Lower resolution than PAGE or HPLC. Not ideal for removing N-1 truncations. Risk of analyte loss if not optimized.[12] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the purification of 3'-amino-modified RNA transcripts in a direct question-and-answer format.
Q1: Why is my final yield of 3'-amino-modified RNA so low, and how can I improve it?
Potential Causes:
-
Incomplete Elution: The RNA may be binding too strongly to the purification matrix (column or gel slice), especially during the final elution step.
-
RNA Degradation: RNase contamination is a primary cause of low yield. RNA can be degraded before, during, or after purification.
-
Suboptimal Reagent Use: Incorrect buffer composition, pH, or failure to thoroughly mix the sample with binding buffers can lead to significant sample loss.[15]
-
Sample Overload: Exceeding the binding capacity of an HPLC or SPE column will cause the product to flow through to the waste.
Recommended Solutions:
-
Optimize Elution:
-
For SPE/HPLC: Ensure the elution buffer is delivered directly to the center of the column matrix.[15] Consider increasing the elution volume, performing multiple sequential elutions, or increasing the incubation time of the elution buffer on the column.[15]
-
For PAGE: Ensure the gel slice is thoroughly crushed to maximize the surface area for diffusion. Extend the overnight elution ("crush and soak") time at 4°C with gentle rotation.[7]
-
-
Maintain an RNase-Free Environment:
-
Use certified RNase-free tips, tubes, and water.[15]
-
Wear gloves at all times and change them frequently.
-
Work in a clean area and consider using an RNase decontamination solution on surfaces.
-
If degradation persists, add a commercial RNase inhibitor to non-denaturing solutions where appropriate.
-
-
Verify Protocol Steps:
-
Reduce Sample Input: If overloading is suspected, reduce the amount of crude RNA material loaded during the next purification run. Perform a loading study to determine the column's practical capacity.
Scientific Rationale: Yield is a function of recovery at each step. Optimizing elution disrupts the interaction between the negatively charged RNA backbone (and modified 3'-end) and the stationary phase. Preventing degradation is paramount, as RNases are robust enzymes that can rapidly destroy the product.[16]
Q2: My purified RNA shows multiple bands on a gel or extra peaks on an HPLC chromatogram. What are these contaminants?
Potential Causes:
-
Truncated Sequences (N-1): The most common impurities are transcripts that terminated prematurely, lacking one or more nucleotides from the 3'-end. These are highly similar to the full-length product.[17]
-
Double-Stranded RNA (dsRNA): A byproduct of in vitro transcription, dsRNA is a potent activator of the innate immune system and must be removed for therapeutic applications.[9]
-
Genomic DNA Template: Incomplete digestion of the DNA template used for transcription.[18]
-
Aggregates or Alternate Conformations: RNA can form complex secondary structures or aggregates that may resolve differently during chromatography.
Recommended Solutions:
-
For Truncated Sequences:
-
Denaturing PAGE is the gold standard for separating RNA species that differ by a single nucleotide.[5] Carefully excise the band corresponding to your full-length product.
-
High-Resolution Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) can also effectively separate N-1 products from the full-length transcript with optimized gradients.[8][17]
-
-
For dsRNA Removal:
-
HPLC purification is highly effective. The dsRNA species often elute at a different retention time than the single-stranded product.[9]
-
Cellulose-based purification or specific affinity columns can also be employed to capture and remove dsRNA.
-
-
For DNA Template Removal:
-
Ensure a robust DNase I treatment step after transcription and before purification.
-
Confirm the efficiency of digestion by running a small aliquot on a gel or by performing a PCR for the template sequence.[18]
-
-
For Structural Issues:
Scientific Rationale: Purity requires a separation technique with sufficient resolution to distinguish between molecules with very similar physical properties. Denaturing conditions disrupt the hydrogen bonds that hold secondary structures together, ensuring that separation occurs based primarily on size (PAGE) or primary sequence-dependent properties (HPLC).[5][11]
Q3: My A260/230 ratio is poor (<1.8) after purification. What does this indicate and how can I fix it?
Potential Causes:
-
Guanidine Salt Carryover: Chaotropic salts like guanidine isothiocyanate from lysis or binding buffers are common contaminants and absorb strongly at ~230 nm.[15]
-
Phenol Contamination: If using an organic extraction method (e.g., TRIzol), residual phenol can carry over and lower the A260/230 ratio.[18]
-
Ethanol Carryover: Residual ethanol from wash steps can interfere with absorbance readings and downstream enzymatic reactions.
Recommended Solutions:
-
Improve Washing Steps (for Column-Based Methods):
-
Ensure the wash buffer is passed completely through the column.
-
Perform an additional wash step.[20]
-
Crucially, perform a "dry spin" (centrifuging the column with the collection tube empty) for 1-2 minutes to remove every last trace of ethanol-containing wash buffer before eluting.
-
-
Perform Ethanol Precipitation:
-
If the purified sample has a low A260/230 ratio, you can often rescue it by performing a standard ethanol precipitation. This will precipitate the RNA while leaving many salt contaminants in the supernatant.
-
Be sure to wash the resulting RNA pellet with 70-85% ethanol to remove residual salts.[16]
-
-
Avoid Touching the Column Tip: When transferring the column to a clean elution tube, be careful not to touch the tip of the column to the contaminated flow-through in the collection tube.[15]
Scientific Rationale: The A260/230 ratio is a critical measure of purity. A low ratio indicates the presence of chemical contaminants that can inhibit downstream enzymatic reactions (e.g., ligation, reverse transcription) and interfere with quantification.
Q4: My downstream conjugation reaction with the 3'-amino group is inefficient. What could be wrong with my purified RNA?
Potential Causes:
-
Inaccessible or Modified Amino Group: The primary amine may have been inadvertently capped with an acetyl group during synthesis or formed side products during deprotection.[21]
-
Presence of Inhibitors: As discussed in Q3, residual salts or organic solvents from the purification process can inhibit the conjugation chemistry.
-
Incorrect pH: The pH of the reaction buffer is critical. Most amine-reactive chemistries (like NHS esters) require a slightly alkaline pH (7.5-8.5) to ensure the primary amine is deprotonated and sufficiently nucleophilic.
-
Diastereomers: The synthesis process can sometimes lead to a pair of diastereomers at the 3'-terminus, which may exhibit different reactivities. While often inseparable, this can be a factor.[21]
Recommended Solutions:
-
Re-Purify the RNA: Perform an ethanol precipitation or run the sample through a desalting column to ensure it is free of inhibitors.[16]
-
Verify Synthesis & Deprotection:
-
Consult the oligo synthesis provider about the specific chemistry used for the 3'-amino-modifier. Some chemistries are more prone to side reactions than others.[21]
-
Ensure the deprotection conditions used were fully compatible with the modifier. For example, some protecting groups require specific reagents like AMA (ammonium hydroxide/methylamine) for complete removal.[21]
-
-
Optimize Conjugation Reaction Conditions:
-
Carefully check and adjust the pH of your reaction buffer.
-
Ensure all reagents are fresh and of high quality.
-
Consider increasing the molar excess of the labeling reagent.
-
-
Perform Quality Control: Use mass spectrometry to confirm the exact mass of the purified transcript. This will verify that the amino modification is present and has the correct mass, ruling out unexpected modifications.
Scientific Rationale: The efficiency of a chemical reaction depends on the purity of the reactants and optimal conditions. The nucleophilicity of the 3'-primary amine is essential for conjugation, and this is directly controlled by the reaction pH. Mass spectrometry provides an unambiguous confirmation of the molecular identity of your purified product.
Frequently Asked Questions (FAQs)
Q: What are the critical quality control (QC) checks I should perform on my final purified product? A: At a minimum, you should perform:
-
UV Spectrophotometry (e.g., NanoDrop): To determine concentration (A260) and purity ratios (A260/280 and A260/230). Aim for A260/280 ≈ 2.0 and A260/230 > 1.8.
-
Denaturing Gel Electrophoresis: To assess integrity and purity. A single, sharp band indicates a high-quality product.
-
Mass Spectrometry (LC-MS): To confirm the exact molecular weight, verifying the correct sequence and the presence of the 3'-amino modification.
Q: How should I store my purified 3'-amino-modified RNA transcript? A: For short-term storage (days), store at -20°C in RNase-free water or a suitable buffer (e.g., 10 mM Tris, pH 7.5). For long-term storage (weeks to months), store at -80°C.[15] Avoid repeated freeze-thaw cycles by aliquoting the sample.
Q: Can I use standard silica-column RNA cleanup kits for these modified transcripts? A: Yes, generally you can. The overall properties of the RNA are dominated by the negatively charged phosphate backbone, so it will bind to silica membranes under standard high-salt/ethanol conditions. However, always follow the troubleshooting advice regarding wash steps to ensure high purity.[15] For very short transcripts (<45 nt), secondary structure can affect binding, and modifying the protocol (e.g., adding more ethanol) may improve yield.[15]
Visualizations & Diagrams
Experimental Workflow Overview
Caption: General workflow for producing and purifying 3'-amino-modified RNA.
Purification Method Principles
Caption: Core principles of the three main RNA purification techniques.
Detailed Protocols
Protocol 1: Purification by Denaturing PAGE
This protocol is adapted from standard molecular biology methods and is suitable for achieving high-purity RNA free from shorter transcripts.[5][19]
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, depending on RNA size) containing 7 M urea in 1X TBE buffer.
-
Sample Preparation: Resuspend the crude RNA pellet in an equal volume of 2X formamide loading buffer (containing formamide, EDTA, and loading dyes like bromophenol blue and xylene cyanol).
-
Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice to prevent renaturation.
-
Electrophoresis: Load the sample onto the gel. Run the gel at a constant power until the desired separation is achieved (judge by the migration of the loading dyes).
-
Visualization: Remove the gel from the plates and wrap it in plastic wrap. Place the wrapped gel on a fluorescent TLC plate and visualize the RNA bands by UV shadowing. The RNA will cast a dark shadow against the green fluorescing plate.
-
Excision: Using a clean razor blade, carefully excise the band corresponding to the full-length RNA product.
-
Elution (Crush & Soak): Place the gel slice into a microcentrifuge tube. Add 300-500 µL of gel elution buffer (e.g., 0.3 M sodium acetate, pH 5.2). Incubate overnight at 4°C with gentle rotation.[7]
-
Recovery: Centrifuge the tube to pellet the gel debris. Carefully transfer the supernatant containing the RNA to a new tube.
-
Precipitation: Add 2.5-3 volumes of 100% ethanol to the supernatant. Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the RNA.
-
Final Wash: Pellet the RNA by centrifugation at high speed for 30 minutes at 4°C. Discard the supernatant, wash the pellet with 500 µL of cold 70% ethanol, and centrifuge again.
-
Resuspension: Carefully remove all ethanol and air-dry the pellet briefly. Resuspend in the desired volume of RNase-free water.
Protocol 2: Solid-Phase Extraction (SPE) using a Silica Column
This protocol is a generic method for rapid cleanup and desalting of RNA transcripts, based on commercially available kits.[15]
-
Binding: To your crude RNA sample, add 2 volumes of a binding buffer containing a chaotropic salt (e.g., guanidine) and 2 volumes of 100% ethanol. Mix thoroughly by pipetting.
-
Loading: Apply the mixture to a silica spin column placed in a collection tube. Centrifuge for 1 minute at >12,000 x g. Discard the flow-through.
-
First Wash: Add 500 µL of a wash buffer (typically containing a lower concentration of salt and ethanol) to the column. Centrifuge for 1 minute and discard the flow-through.
-
Second Wash: Repeat the wash step with 500 µL of wash buffer (often an 80% ethanol solution). Centrifuge for 1 minute and discard the flow-through.
-
Dry Spin: Centrifuge the empty column for an additional 2 minutes to remove all residual ethanol. This is a critical step.
-
Elution: Transfer the column to a clean, RNase-free microcentrifuge tube. Add 30-50 µL of RNase-free water directly to the center of the silica membrane.
-
Incubation: Let the column stand at room temperature for 2-5 minutes to allow the water to saturate the membrane.
-
Final Spin: Centrifuge for 1 minute at >12,000 x g to elute the purified RNA. The RNA is now in the collection tube and ready for quantification and use.
References
-
Efficient solid-phase extraction of oligo-DNA from complex media using a nitrocellulose membrane modified with carbon nanotubes and aminated reduced graphene oxide. National Institutes of Health (NIH). Available from: [Link]
-
Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International. Available from: [Link]
-
HPLC Purification of Chemically Modified RNA Aptamers. National Institutes of Health (NIH). Available from: [Link]
-
Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection. National Institutes of Health (NIH). Available from: [Link]
-
Isolation of short RNAs with homogeneous 3′-ends using quaternary-amine anion exchange chromatography. Oxford Academic. Available from: [Link]
-
oligonucleotide solid phase extraction and analysis comparing a manual extraction apparatus to a novel semi-automated extraction manifold. Waters Corporation. Available from: [Link]
-
Sample Prep Tech Tip: Oligonucleotides. Phenomenex. Available from: [Link]
-
RNA purification by preparative polyacrylamide gel electrophoresis. PubMed. Available from: [Link]
-
Glen Report 26.26 - Technical Brief - Which 3'-Amino-Modifier?. Glen Research. Available from: [Link]
-
The preparation of tRNA terminating in 3'-amino-3'-deoxyadenosine and 2'-amino-2'-deoxyadenosine. PubMed. Available from: [Link]
-
(PDF) Isolation of short RNAs with homogeneous 3′-ends using quaternary-amine anion exchange chromatography. ResearchGate. Available from: [Link]
-
3'-Modification stabilizes mRNA and increases translation in cells. PubMed. Available from: [Link]
-
How to: Purify RNA with UREA PAGE. YouTube. Available from: [Link]
-
Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. Available from: [Link]
-
Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage. National Institutes of Health (NIH). Available from: [Link]
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Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. National Institutes of Health (NIH). Available from: [Link]
-
Can anyone share a PAGE purification protocol for small RNA?. ResearchGate. Available from: [Link]
-
Troubleshooting RNA Isolation. Bitesize Bio. Available from: [Link]
-
RP-HPLC Purification of Oligonucleotides. University of Southampton. Available from: [Link]
-
Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research. Available from: [Link]
-
A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. PubMed. Available from: [Link]
-
Regulation of RNA stability at the 3′ end. National Institutes of Health (NIH). Available from: [Link]
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. National Institutes of Health (NIH). Available from: [Link]
-
Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. Available from: [Link]
-
Supporting development of mRNA-based therapies by addressing large-scale purification challenges. Cell & Gene Therapy Insights. Available from: [Link]
-
Accurate identification of RNA D modification using multiple features. National Institutes of Health (NIH). Available from: [Link]
-
Two new capture options for improved purification of large mRNA. ResearchGate. Available from: [Link]
-
Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing. National Institutes of Health (NIH). Available from: [Link]
-
Comprehensive analysis of a novel RNA modifications-related model in the prognostic characterization, immune landscape and drug therapy of bladder cancer. National Institutes of Health (NIH). Available from: [Link]
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Validation & Comparative
A Comparative Analysis of Chain Termination Efficiency: 3'-Amino-3'-deoxyguanosine vs. ddGTP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and antiviral drug development, the precise control of DNA synthesis is paramount. Chain terminators, molecules that halt the extension of a growing DNA strand, are fundamental tools in this endeavor. This guide provides an in-depth, objective comparison of two such terminators: 3'-Amino-3'-deoxyguanosine (in its triphosphate form, 3'-amino-dGTP) and the canonical 2',3'-dideoxyguanosine triphosphate (ddGTP). We will delve into their mechanisms, compare their termination efficiencies with supporting data, and provide actionable experimental protocols for their evaluation.
The Molecular Basis of Chain Termination
To understand the efficiency of these terminators, we must first grasp the fundamental mechanism of DNA elongation. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleotide triphosphate (dNTP).[1] This process is contingent on the presence of that 3'-OH group for the nucleophilic attack that extends the chain.[2]
ddGTP: The Classic Terminator
Dideoxyguanosine triphosphate (ddGTP) is the cornerstone of the Sanger sequencing method.[3][4][5] Its mechanism is straightforward: it lacks a hydroxyl group at the 3' position of the deoxyribose sugar.[2][5] Once a DNA polymerase incorporates ddGTP into a growing DNA strand, the absence of the 3'-OH group makes it impossible to form a phosphodiester bond with the next incoming nucleotide, leading to an irreversible halt in elongation.[1][4]
This compound: A Potent Alternative
This compound, upon conversion to its triphosphate form (3'-amino-dGTP), presents a different yet highly effective termination mechanism. Instead of a 3'-OH group, it possesses a 3'-amino (-NH2) group. While a phosphodiester bond cannot be formed, the presence of the amino group leads to the formation of a more stable phosphoramidate bond. However, this bond is not a substrate for DNA polymerase, effectively terminating the chain.[6] Studies have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are not only effective inhibitors of various DNA polymerases but their inhibitory action is markedly higher than that of ddNTPs.[6]
Diagram: Mechanism of Chain Termination
The following diagram illustrates the key molecular differences that lead to chain termination.
Caption: Mechanisms of DNA strand elongation and termination.
Head-to-Head Comparison of Termination Efficiency
The "efficiency" of a chain terminator is a composite of its ability to be incorporated by a DNA polymerase and the finality of that termination. While direct, quantitative side-by-side comparisons in a single study are sparse, data from various studies allow for a robust comparative analysis.
| Feature | ddGTP | This compound Triphosphate | Supporting Evidence |
| Termination Mechanism | Lacks 3'-OH group, preventing phosphodiester bond formation.[1][2][4] | Possesses a 3'-NH2 group, which, after incorporation, prevents further elongation.[6] | Mechanistic studies of DNA polymerases. |
| Inhibitory Potency | Effective inhibitor, standard for sequencing.[3][4][5] | "Markedly higher" inhibitory effect on DNA Polymerase I, α, and β compared to ddNTPs.[6] | Direct comparative statements in biochemical assays.[6] |
| Polymerase Specificity | Incorporation efficiency varies between polymerases (e.g., Taq polymerase incorporates ddGTP more readily than ddCTP).[7] | Effective inhibitor across multiple polymerases (DNA Pol I, Pol α, Pol β).[6] | Studies on polymerase substrate specificity.[6][7][8] |
| Primary Application | Gold standard for Sanger DNA sequencing.[3][4][5] | Investigated for DNA sequencing and as a potent antiviral/antitumor agent.[6][9] | Decades of use in sequencing for ddGTP; preclinical studies for 3'-amino-G.[9][10][11][12][13] |
The evidence strongly suggests that 3'-aminonucleoside triphosphates are more potent inhibitors of DNA synthesis than their dideoxy counterparts.[6] This enhanced efficiency can be attributed to the specific interactions within the active site of the DNA polymerase.
Experimental Protocol: Primer Extension Assay for Termination Efficiency
To empirically determine and compare the termination efficiency of ddGTP and 3'-amino-dGTP, a primer extension assay is the method of choice. This protocol provides a framework for such a comparison.
Objective: To visualize and quantify the termination of DNA synthesis by ddGTP and 3'-amino-dGTP at specific nucleotide positions.
Materials:
-
Single-stranded DNA template with a known sequence.
-
5'-radiolabeled or fluorescently-labeled primer complementary to the 3' end of the template.
-
Thermophilic DNA polymerase (e.g., Taq polymerase).
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP).
-
Chain terminators: ddGTP and 3'-amino-dGTP.
-
Reaction buffer (typically provided with the polymerase).[14]
-
Denaturing polyacrylamide gel (for high resolution).
-
Gel loading buffer.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Setup: Prepare four separate reaction tubes.
-
Control (No Terminator): Template, labeled primer, DNA polymerase, reaction buffer, and all four dNTPs. This should yield a full-length product.
-
ddGTP Reaction: Same as the control, but with an added, optimized concentration of ddGTP. The ratio of dGTP to ddGTP is critical and typically ranges from 100:1 to 500:1.[15]
-
3'-amino-dGTP Reaction: Same as the control, but with an added, optimized concentration of 3'-amino-dGTP.
-
G-Reaction (Sequencing Ladder): A standard Sanger sequencing reaction for the 'G' lane can serve as a positional marker.
-
-
Thermal Cycling:
-
Denaturation: 95°C for 2 minutes.
-
Annealing: 55°C for 30 seconds (adjust based on primer Tm).
-
Extension: 72°C for 1-2 minutes.
-
Perform a single cycle for a basic primer extension assay.
-
-
Reaction Termination: Stop the reactions by adding an equal volume of gel loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the electrophoresis at a constant power until the tracking dye reaches the bottom of the gel.
-
-
Analysis:
-
Visualize the DNA fragments using a phosphorimager or fluorescence scanner.
-
The ddGTP and 3'-amino-dGTP lanes will show a series of bands, each corresponding to a fragment that was terminated at a guanine position.
-
Efficiency Comparison: The intensity of the bands at corresponding positions indicates the relative termination efficiency. A stronger, more distinct ladder of bands at lower concentrations suggests higher termination efficiency.
-
Diagram: Experimental Workflow
Caption: Workflow for comparing terminator efficiency.
Applications and Field Insights
ddGTP in Sanger Sequencing: For over four decades, ddGTP has been a workhorse in molecular biology.[4] Its reliability and the vast body of knowledge surrounding its use with various polymerases make it the go-to choice for routine DNA sequencing.[3] Automated Sanger sequencing, which uses fluorescently labeled ddNTPs, remains a critical tool for validating results from next-generation sequencing and for smaller-scale projects requiring high accuracy.[4][5]
This compound in Therapeutics: The high efficiency of 3'-aminonucleosides as chain terminators makes them excellent candidates for antiviral and anticancer therapies.[6] Many viruses, including retroviruses like HIV, rely on reverse transcriptase, a type of DNA polymerase, for replication.[11] A highly potent chain terminator can disrupt this process. Indeed, various 3'-amino and 3'-azido nucleoside analogs have demonstrated significant antiviral activity against retroviruses and other viruses.[11][12] Their enhanced potency may allow for lower effective doses, potentially reducing side effects in a clinical setting.
Conclusion
Both ddGTP and 3'-amino-dGTP are effective chain terminators, but they exhibit key differences in their potency and primary applications.
-
ddGTP is the well-established, reliable standard for DNA sequencing, with its termination efficiency being sufficiently balanced for generating readable sequence ladders.
-
This compound triphosphate demonstrates a "markedly higher" inhibitory effect on DNA polymerases, making it a more potent chain terminator.[6] This superior efficiency is highly advantageous in therapeutic applications, such as antiviral drug development, where complete and rapid cessation of viral DNA synthesis is the goal.
For researchers choosing between these molecules, the decision rests on the application. For generating sequencing data, the balanced termination of ddGTP is ideal. For developing potent polymerase inhibitors, the superior efficiency of 3'-amino-dGTP presents a more promising foundation. This guide serves as a foundational resource for making that informed decision.
References
-
CD Genomics. (2020, February 21). Sanger Sequencing: Introduction, Principle, and Protocol. CD Genomics Blog. [Link]
-
Wikipedia. (n.d.). Sanger sequencing. [Link]
-
Biology LibreTexts. (2024, November 23). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. [Link]
-
Allen, L. B., et al. (n.d.). Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid. National Institutes of Health. [Link]
-
PubMed. (n.d.). Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. [Link]
-
Hübscher, U., et al. (n.d.). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates. National Institutes of Health. [Link]
-
Imoto, S., et al. (2006). Synthesis, DNA polymerase incorporation, and enzymatic phosphate hydrolysis of formamidopyrimidine nucleoside triphosphates. PubMed. [Link]
-
Lin, T. S., et al. (n.d.). Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. PubMed. [Link]
-
Benner, S. A., et al. (n.d.). Enzymatic incorporation of a third nucleobase pair. National Institutes of Health. [Link]
-
Herdewijn, P., et al. (n.d.). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed. [Link]
-
Laboratory Notes. (2025, October 3). Mechanism of Chain Termination in Sanger Sequencing. [Link]
-
Suhadolnik, R. J., et al. (n.d.). Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases. PubMed. [Link]
-
Eyer, L., et al. (n.d.). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. National Institutes of Health. [Link]
-
Lorenz, T. C. (2012, May 22). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. National Institutes of Health. [Link]
-
The Jackson Laboratory. (2015, July 2). PCR Protocol - Part 1. YouTube. [Link]
-
American Society for Microbiology. (2011, November 1). Polymerase Chain Reaction Protocol. [Link]
-
Eisenhuth, R., & Richert, C. (n.d.). Convenient syntheses of 3'-amino-2',3'-dideoxynucleosides, their 5'-monophosphates, and 3'-aminoterminal oligodeoxynucleotide primers. PubMed. [Link]
-
Chidgeavadze, Z. G., et al. (n.d.). 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. National Institutes of Health. [Link]
-
Let's Talk Academy. (2026, January 17). Chain Termination Method. CSIR NET LIFE SCIENCE COACHING. [Link]
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Gmeiner, W. H., et al. (n.d.). Synthesis and biological activity of several amino nucleoside-platinum(II) complexes. PubMed. [Link]
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Xu, W., et al. (n.d.). Synthesis and polymerase incorporation of 5′‐amino‐2′,5′‐dideoxy‐5′‐N‐triphosphate nucleotides. Nucleic Acids Research | Oxford Academic. [Link]
-
Sci-Hub. (n.d.). Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. [Link]
-
Eisenhuth, R., & Richert, C. (n.d.). Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. ACS Publications. [Link]
-
ResearchGate. (2026, August 6). 3 '-Amino-5 '-carboxymethy1-3 ',5 '-dideoxy nucleosides for the synthesis of fully amide-linked RNA mimics. [Link]
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Wikipedia. (n.d.). Dideoxynucleotide. [Link]
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A Researcher's Guide to Selective RNA Polymerase III Inhibition: Validating and Comparing Therapeutic Candidates
For researchers in cellular biology and drug discovery, the precise modulation of transcriptional machinery is a paramount objective. Among the key orchestrators of the cellular transcriptome, RNA Polymerase III (Pol III) presents a compelling target. Its products, including tRNAs and 5S rRNA, are fundamental to protein synthesis and are frequently upregulated in proliferative diseases such as cancer. This guide provides an in-depth comparison of molecules reported to inhibit Pol III, with a special focus on the validation of selectivity, a critical parameter for any potential therapeutic. We will delve into the established selective inhibitor ML-60218, contextualize its performance against other known transcriptional inhibitors, and assess the current standing of the nucleoside analog 3'-Amino-3'-deoxyguanosine as a potential, albeit unvalidated, candidate.
The Significance of Selective RNA Polymerase III Inhibition
In eukaryotic cells, three distinct DNA-dependent RNA polymerases orchestrate the transcription of the genome.[1] While RNA Polymerase I (Pol I) synthesizes the bulk of ribosomal RNA and RNA Polymerase II (Pol II) is responsible for all protein-coding messenger RNAs, Pol III transcribes a specific set of small, non-coding RNAs essential for cellular growth and proliferation.[1][2][3] These include transfer RNAs (tRNAs), 5S ribosomal RNA (rRNA), and the U6 spliceosomal RNA.
The activity of Pol III is tightly linked to the metabolic state of the cell and is often dysregulated in cancer, where an elevated output of tRNAs is required to sustain the high rates of protein synthesis demanded by rapid cell division.[2][3] Consequently, the selective inhibition of Pol III represents a promising therapeutic strategy to curb tumor growth. However, the structural and functional similarities between the three RNA polymerases present a significant challenge in developing inhibitors that are both potent and selective. Off-target inhibition of Pol I or, more critically, Pol II could lead to widespread cellular toxicity. Therefore, rigorous validation of an inhibitor's selectivity is a non-negotiable prerequisite for its consideration as a viable research tool or therapeutic agent.
Validated Selective Inhibitor: ML-60218
ML-60218 has emerged as a valuable tool for studying the biological functions of Pol III due to its demonstrated selectivity. This small molecule inhibitor has been characterized in multiple studies, providing a benchmark for the evaluation of new candidate inhibitors.
Mechanism of Action and Selectivity Profile
ML-60218 acts as a potent and selective inhibitor of RNA Polymerase III.[4] Its mechanism of action involves the direct targeting of the Pol III enzyme complex, thereby impeding its transcriptional activity. The selectivity of ML-60218 has been established through in vitro transcription assays, which measure the enzymatic activity of purified RNA polymerases in the presence of the inhibitor.
| Inhibitor | Target Polymerase | IC50 (Human) | IC50 (S. cerevisiae) | Reference |
| ML-60218 | RNA Polymerase III | 27 µM | 32 µM | [4] |
| α-Amanitin | RNA Polymerase II | ~0.02 µg/mL | - | [5] |
| RNA Polymerase III | ~20 µg/mL | - | [5] |
As the data indicates, ML-60218 exhibits potent inhibition of human and yeast Pol III. For comparative context, the well-known mushroom toxin α-amanitin displays a starkly different selectivity profile. It is a potent inhibitor of Pol II at very low concentrations, while Pol III is only inhibited at concentrations that are orders of magnitude higher, and Pol I is largely insensitive.[5] This differential sensitivity is a classic example used to distinguish the activity of the different RNA polymerases in cellular extracts.
The validation of ML-60218's in-cell activity has been demonstrated in various cancer cell lines. Treatment of colorectal cancer cells with ML-60218 has been shown to augment the cytotoxic effects of TNFα, inhibit cell proliferation, and block TNFα-induced epithelial-to-mesenchymal transition (EMT).[2] These effects are consistent with the known roles of Pol III in supporting cancer cell growth and survival.
This compound: A Potential but Unvalidated Candidate
The nucleoside analog this compound has been described as a terminator of RNA strand synthesis catalyzed by RNA polymerase.[6] As a guanosine analog, it has the potential to be incorporated into a growing RNA chain. However, the 3'-amino group, in place of the canonical 3'-hydroxyl group, would prevent the formation of the subsequent phosphodiester bond, leading to chain termination.
While its role as a chain terminator is established, its selectivity for RNA Polymerase III has not been demonstrated in the currently available scientific literature. To be validated as a selective Pol III inhibitor, this compound would need to be subjected to rigorous experimental testing, as detailed in the protocols below. Without such data, its utility as a specific tool for studying Pol III function remains speculative.
Experimental Validation of RNA Polymerase III Inhibitor Selectivity
The gold standard for determining the selectivity of a putative RNA polymerase inhibitor is the in vitro transcription assay. This cell-free system allows for the direct measurement of the activity of each of the three RNA polymerases on their respective target gene templates in a controlled environment.
In Vitro Transcription Assay Protocol
This protocol outlines the steps to determine the IC50 values of a test compound for RNA Polymerase I, II, and III.
1. Preparation of Nuclear Extracts:
-
Culture a suitable human cell line (e.g., HeLa or HEK293) to a high density.
-
Harvest the cells and isolate nuclei using a dounce homogenizer in a hypotonic buffer.
-
Extract nuclear proteins by incubation in a high-salt buffer followed by dialysis to reduce the salt concentration.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).
2. DNA Templates for Transcription:
-
Pol I: A plasmid containing the human 45S rRNA gene promoter.
-
Pol II: A plasmid containing a strong Pol II promoter, such as the adenovirus major late promoter (AdML), driving a reporter gene.[5]
-
Pol III: A plasmid containing a Pol III-transcribed gene, such as the human U6 snRNA gene or a tRNA gene.[5]
3. In Vitro Transcription Reaction:
-
Set up transcription reactions in separate tubes for each polymerase. Each reaction should contain:
-
Nuclear extract
-
DNA template for the specific polymerase
-
A reaction buffer containing salts, MgCl2, and DTT
-
A mixture of ATP, CTP, and GTP
-
[α-³²P]UTP (for radiolabeling of the transcript)
-
The test compound at a range of concentrations (and a vehicle control, e.g., DMSO).
-
-
Incubate the reactions at 30°C for 60 minutes.
4. RNA Purification and Analysis:
-
Stop the transcription reactions and purify the RNA transcripts using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Resuspend the RNA pellet in a loading buffer.
-
Separate the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the transcripts by autoradiography.
5. Data Analysis and IC50 Determination:
-
Quantify the intensity of the transcript bands using densitometry software.
-
Normalize the transcript levels in the presence of the inhibitor to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of transcription) by fitting the data to a dose-response curve.
By performing this assay for all three RNA polymerases, a selectivity profile for the test compound can be generated. A compound is considered selective for Pol III if its IC50 for Pol III is significantly lower than its IC50 values for Pol I and Pol II.
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of RNA chain termination by a 3'-modified nucleoside analog.
Caption: Workflow for determining the selectivity of an RNA polymerase inhibitor.
Conclusion and Future Directions
The selective inhibition of RNA Polymerase III holds significant promise for the development of novel therapeutics, particularly in the context of oncology. ML-60218 serves as a critical research tool and a benchmark for the field, with a well-documented selective inhibitory profile against Pol III. While nucleoside analogs like this compound present an intriguing potential mechanism for polymerase inhibition through chain termination, their selectivity must be rigorously established through empirical testing before they can be considered for targeted applications. The experimental protocols outlined in this guide provide a robust framework for such validation studies. As our understanding of the intricate regulation of Pol III in health and disease continues to grow, the development and validation of new and more potent selective inhibitors will undoubtedly remain a key area of research for the scientific community.
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A Comparative Guide to the Antiviral Efficacy of 3'-Amino-3'-deoxyguanosine and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of effective antiviral therapeutics, nucleoside analogs have emerged as a cornerstone of modern medicine. Their ability to mimic natural building blocks of viral genetic material allows them to interfere with viral replication, often with a high degree of specificity. This guide provides an in-depth comparison of two such molecules: the well-established, broad-spectrum antiviral drug Ribavirin, and the less-studied but potentially promising compound, 3'-Amino-3'-deoxyguanosine.
While Ribavirin has been a clinical mainstay for decades, particularly in the treatment of Hepatitis C and certain viral hemorrhagic fevers, the therapeutic potential of this compound remains largely exploratory. This document aims to synthesize the available scientific evidence for both compounds, offering a comparative analysis of their mechanisms of action, antiviral spectra, and the experimental methodologies used to evaluate their efficacy. This guide is intended to serve as a valuable resource for researchers engaged in antiviral drug discovery and development, providing both established knowledge and highlighting areas ripe for future investigation.
Mechanisms of Action: A Tale of Two Nucleosides
The antiviral activity of a nucleoside analog is intrinsically linked to its mechanism of action at the molecular level. While both this compound and Ribavirin are guanosine analogs, their proposed mechanisms of viral inhibition differ significantly.
Ribavirin: The Multi-Pronged Attacker
Ribavirin's enduring clinical utility can be attributed to its multifaceted mechanism of action, which makes it difficult for viruses to develop resistance.[1] It is a prodrug that, once inside the cell, is phosphorylated to its active mono-, di-, and triphosphate forms. These metabolites then exert their antiviral effects through several pathways:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of the cellular enzyme IMPDH, which is crucial for the synthesis of guanosine triphosphate (GTP).[2] By depleting the intracellular pool of GTP, Ribavirin indirectly hampers viral RNA and DNA synthesis, as GTP is an essential building block for viral replication.[2]
-
Direct Inhibition of Viral Polymerases: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps), directly interfering with the elongation of the viral genome.[2]
-
Induction of Lethal Mutagenesis: RTP can be incorporated into the replicating viral genome. Due to its ambiguous base-pairing properties, it can pair with both cytosine and uracil, leading to an increased mutation rate in the viral progeny.[3] This "error catastrophe" results in the production of non-viable virus particles.[3]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a Th1- T-helper cell response, which is more effective at clearing viral infections.[2]
Caption: Proposed mechanisms of action for Ribavirin.
This compound: A Putative Chain Terminator
Direct experimental evidence detailing the precise mechanism of action for this compound is limited. However, based on its chemical structure and studies of related 3'-modified nucleosides, a primary mechanism as an RNA chain terminator can be postulated.
The presence of an amino group at the 3' position of the ribose sugar, instead of the hydroxyl group required for phosphodiester bond formation, suggests that once the triphosphate form of this compound is incorporated into a growing viral RNA chain by the viral polymerase, it will prevent the addition of the next nucleotide, thereby terminating chain elongation. This mechanism is a common strategy for many antiviral nucleoside analogs.[4]
Furthermore, studies on other 3'-amino- and 3'-azido-deoxyribonucleotide-5'-triphosphates have demonstrated their ability to inhibit influenza A viral RNA polymerase.[5] This supports the hypothesis that this compound triphosphate could act as a direct inhibitor of viral polymerases.
Caption: Postulated mechanism of action for this compound.
Comparative Antiviral Spectrum
A critical aspect of any antiviral agent is its spectrum of activity. While extensive data is available for Ribavirin, the antiviral profile of this compound is less well-characterized.
Ribavirin: A Broad-Spectrum Agent
Ribavirin exhibits activity against a wide range of both RNA and DNA viruses.[1] Its clinical use, often in combination with other drugs, has been established for:
-
Hepatitis C Virus (HCV): For many years, Ribavirin in combination with interferon was the standard of care.[6]
-
Respiratory Syncytial Virus (RSV): An aerosolized form of Ribavirin is used to treat severe RSV infections in infants and young children.[6]
-
Viral Hemorrhagic Fevers: It has shown efficacy against Lassa fever and other arenaviruses.[6]
In vitro studies have demonstrated Ribavirin's activity against numerous other viruses, although its clinical efficacy in these cases may be limited.
| Virus Family | Example Virus | In Vitro Activity | Clinical Use |
| Flaviviridae | Hepatitis C Virus (HCV) | Yes | Yes (in combination) |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Yes | Yes (aerosolized) |
| Arenaviridae | Lassa Virus | Yes | Yes |
| Orthomyxoviridae | Influenza Virus | Yes | Limited |
| Coronaviridae | SARS-CoV | Yes | Investigational |
This compound: An Emerging Profile
-
Retroviruses: Analogs of 3'-amino-3'-deoxyadenosine have been shown to inhibit HIV-1 replication, suggesting that 3'-amino nucleosides may have activity against retroviruses.
-
RNA Viruses: A study on 3-deazaguanine and its nucleoside derivatives, which are structurally similar to this compound, demonstrated broad-spectrum activity against nine RNA viruses, including influenza, parainfluenza, and rhinovirus.
-
DNA Viruses: The same study on 3-deazaguanine also showed activity against seven DNA viruses, including herpesviruses and vaccinia virus.
It is important to note that these findings on related compounds are suggestive and require direct experimental validation for this compound.
| Virus Family | Example Virus | Postulated Activity (based on related compounds) |
| Retroviridae | Human Immunodeficiency Virus (HIV) | Possible |
| Orthomyxoviridae | Influenza Virus | Possible |
| Paramyxoviridae | Parainfluenza Virus | Possible |
| Picornaviridae | Rhinovirus | Possible |
| Herpesviridae | Herpes Simplex Virus | Possible |
| Poxviridae | Vaccinia Virus | Possible |
Experimental Methodologies for Antiviral Efficacy Assessment
To rigorously compare the antiviral efficacy of compounds like this compound and Ribavirin, standardized in vitro assays are essential. The following are detailed protocols for two fundamental assays: the Plaque Reduction Assay for determining antiviral activity and the MTT Assay for assessing cytotoxicity.
Plaque Reduction Assay: Quantifying Antiviral Activity
The plaque reduction assay is a gold-standard method for determining the concentration of an antiviral compound that inhibits viral replication, typically expressed as the 50% effective concentration (EC50).
Caption: Workflow for a typical plaque reduction assay.
-
Cell Seeding:
-
Trypsinize and count a suitable host cell line for the virus of interest (e.g., Vero cells for many viruses).
-
Seed the cells into 6- or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound and Virus Preparation:
-
Prepare a stock solution of the antiviral compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired test concentrations.
-
Dilute the virus stock in cell culture medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection:
-
Remove the growth medium from the confluent cell monolayers.
-
Add the virus-compound mixtures to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Carefully aspirate the inoculum from the wells.
-
Gently add a semi-solid overlay medium (e.g., containing methylcellulose or agarose) to each well. This restricts the spread of the virus and leads to the formation of discrete plaques.
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (this can range from 2 to 14 days depending on the virus).
-
-
Staining and Plaque Counting:
-
Once plaques are visible, fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a dye like crystal violet, which stains viable cells, leaving the plaques (areas of dead cells) unstained and visible.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
MTT Assay: Assessing Cytotoxicity
It is crucial to determine if the antiviral effect of a compound is due to specific inhibition of the virus or simply due to toxicity to the host cells. The MTT assay is a colorimetric assay that measures cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the wells. Include a cell control (no compound).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
Selectivity Index: A Measure of Therapeutic Potential
The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity:
SI = CC50 / EC50
A higher SI value indicates that the compound is more selective in its antiviral action and has a wider therapeutic window. Compounds with an SI of 10 or greater are generally considered promising candidates for further development.
Conclusion and Future Directions
This guide has provided a comparative overview of the antiviral properties of Ribavirin and this compound. Ribavirin stands as a well-characterized antiviral with a broad spectrum of activity and multiple mechanisms of action. In contrast, this compound is a compound with a plausible mechanism as an RNA chain terminator, but its antiviral efficacy and spectrum remain largely unexplored.
The lack of direct comparative data for this compound highlights a significant knowledge gap and a compelling area for future research. Key future directions should include:
-
In Vitro Antiviral Screening: A comprehensive screening of this compound against a diverse panel of RNA and DNA viruses is necessary to determine its antiviral spectrum and to identify potential lead indications.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of this compound will be crucial for understanding its mode of action and for potential optimization through medicinal chemistry efforts.
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with Ribavirin and other relevant antiviral agents will be essential to ascertain its relative therapeutic potential.
By systematically addressing these research questions, the scientific community can determine whether this compound holds promise as a novel antiviral agent and potentially contribute to the expansion of our therapeutic armamentarium against viral diseases.
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Allen, L. B., Huffman, J. H., Cook, P. D., Meyer Jr, R. B., Robins, R. K., & Sidwell, R. W. (1977). Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid. Antimicrobial Agents and Chemotherapy, 12(2), 114–121. [Link]
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Crotty, S., Maag, D., Arnold, J. J., Horn, S., Holland, J. J., & Andino, R. (2000). The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen. Nature Medicine, 6(12), 1375–1379. [Link]
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De Clercq, E. (2009). The panorama of antiviral drugs and drug targets. Journal of Antimicrobial Chemotherapy, 64(5), 909–923. [Link]
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Witkowski, J. T., Robins, R. K., Sidwell, R. W., & Simon, L. N. (1972). Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, 15(11), 1150–1154. [Link]
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A Comparative Guide to the Cellular Pharmacology of 3'-Amino-3'-deoxyguanosine and 2',3'-dideoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the cellular uptake and metabolism of two critical guanosine analogs: 3'-Amino-3'-deoxyguanosine (3'-am-dG) and 2',3'-dideoxyguanosine (ddG). Understanding these fundamental pharmacological processes is paramount for harnessing their therapeutic potential and predicting their biological activity. This document moves beyond a simple recitation of facts to explain the causality behind their distinct cellular fates, grounded in experimental evidence.
Introduction: Two Analogs, Divergent Paths
Nucleoside analogs are cornerstones of antiviral and anticancer chemotherapy. Their efficacy hinges on a series of cellular events: entry into the target cell, metabolic activation (typically phosphorylation), and interaction with a molecular target, usually a polymerase. While 3'-am-dG and ddG are both analogs of guanosine, subtle modifications to the 3' position of the ribose sugar dramatically alter their interaction with cellular machinery. 3'-am-dG possesses a 3'-amino group, whereas ddG has a hydrogen atom, rendering it a "dideoxy" nucleoside. This guide will dissect how this structural difference dictates their distinct pathways of cellular uptake and metabolic conversion, ultimately leading to different mechanisms of action.
Cellular Uptake: A Tale of Two Doors
The entry of a nucleoside analog into a cell is the first critical determinant of its bioactivity. The plasma membrane is selectively permeable, and specialized transporter proteins are often required for nucleoside import.[1][2][3] Our analysis reveals a significant divergence in how 3'-am-dG and ddG cross this barrier.
2',3'-dideoxyguanosine (ddG): An Unconventional Entry
Contrary to many nucleoside analogs that utilize canonical nucleoside transporters, ddG's entry is distinct. Experimental evidence shows that its membrane permeation is a transporter-mediated process that is insensitive to classical inhibitors of equilibrative nucleoside transporters (ENTs) like nitrobenzylthioinosine (NBMPR) or dipyridamole.[4] Instead, its uptake is inhibited by purine nucleobases such as adenine and hypoxanthine, as well as the nucleoside analog acyclovir.[4] In human erythrocytes, this transport is a single, saturable process that is competitively inhibited by adenine.[4] Furthermore, co-incubation with guanosine or deoxyguanosine can reduce ddG uptake by 28-34%.[5]
Expert Insight: This inhibition profile strongly suggests that ddG utilizes a nucleobase transport system rather than a conventional ENT or concentrative nucleoside transporter (CNT).[4][6] This is a crucial distinction, as the expression levels and tissue distribution of nucleobase transporters can differ significantly from nucleoside transporters, impacting ddG's tissue-specific accumulation and potential toxicity.[7]
This compound (3'-am-dG): The Presumed Conventional Route
Specific studies detailing the transporters for 3'-am-dG are not available in the current literature. However, based on its structure as a nucleoside analog, its uptake is likely mediated by one of the two major families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) or the Concentrative Nucleoside Transporters (CNTs).[1][6][8] These transporters are responsible for the cellular uptake of a wide array of natural nucleosides and therapeutic analogs.[2][9] The presence of the guanosine base makes it a candidate substrate for purine-preferring transporters like CNT2.[6]
Expert Insight: The lack of specific data for 3'-am-dG highlights a knowledge gap. Its transport mechanism is a critical variable for its drug development profile. If it relies on a specific ENT or CNT subtype, the expression pattern of that transporter in target tissues (e.g., tumors or virus-infected cells) versus healthy tissues will be a key predictor of both efficacy and toxicity.
Workflow Diagram: Cellular Uptake Pathways
Caption: Comparative cellular uptake pathways for ddG and 3'-am-dG.
Comparative Summary of Cellular Uptake
| Feature | 2',3'-dideoxyguanosine (ddG) | This compound (3'-am-dG) |
| Transport System | Nucleobase Transporter[4] | Presumed Nucleoside Transporters (ENTs/CNTs) |
| Key Inhibitors | Adenine, Hypoxanthine, Guanosine[4][5] | Presumed: Natural nucleosides (e.g., guanosine) |
| Sensitivity to NBMPR | Insensitive[4] | Presumed: Sensitive if using ENT1/ENT2 |
Intracellular Metabolism: The Phosphorylation Cascade
Upon entering the cell, nucleoside analogs must be converted to their triphosphate form to exert their biological effect. This is a sequential process catalyzed by cellular kinases. The efficiency of this phosphorylation cascade is a critical bottleneck that determines the intracellular concentration of the active drug.
2',3'-dideoxyguanosine (ddG): An Inefficient Activation
The metabolic activation of ddG appears to be inefficient in some cell types. One study investigating its anti-HIV activity in H-9 cells failed to detect the formation of its active triphosphate metabolite, ddGTP, even after 24 hours of incubation at effective antiviral concentrations.[5] This suggests that the phosphorylation of ddG is a significant rate-limiting step.
However, it is known that ddG can be phosphorylated. The initial conversion to ddG-monophosphate can be catalyzed by cytosolic 5'-nucleotidase, an enzyme for which ddG is a substrate, albeit with a relatively high Km of 0.9 mM, indicating inefficient binding.[10] Subsequent phosphorylation steps to the di- and triphosphate forms are presumably carried out by nucleoside monophosphate and diphosphate kinases, respectively. Despite the low efficiency, sufficient ddGTP is formed to interact with its targets, as it has been characterized as an inhibitor and substrate for various DNA polymerases.[11][12]
This compound (3'-am-dG): A Hypothesized Pathway
The specific enzymes responsible for the phosphorylation of 3'-am-dG have not been explicitly identified in published literature. However, the canonical pathway for guanosine analogs involves an initial phosphorylation by deoxyguanosine kinase to form 3'-am-dG-monophosphate. This is followed by sequential phosphorylation by guanylate kinase and nucleoside diphosphate kinase to yield the diphosphate and the active triphosphate (3'-am-dGTP), respectively.
Expert Insight: The 3'-amino substitution on 3'-am-dG could significantly influence its affinity for these kinases compared to natural deoxyguanosine or even ddG (which has a 3'-hydrogen). A lower affinity for any of the kinases in the cascade would make that step rate-limiting, controlling the overall production of the active triphosphate form. This is a crucial area for experimental validation.
Workflow Diagram: Metabolic Activation
Caption: Comparative metabolic phosphorylation pathways.
Mechanism of Action: DNA versus RNA Synthesis
The ultimate therapeutic action of these analogs is defined by the interaction of their active triphosphate forms with cellular polymerases. Here, their paths diverge completely.
-
2',3'-dideoxyguanosine Triphosphate (ddGTP): As a dideoxynucleotide, ddGTP acts as a DNA chain terminator .[13] After being incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, halting elongation. It is a known inhibitor of DNA polymerase alpha and an efficient substrate for DNA polymerase beta, which is involved in DNA repair.[11][12] Its poor utilization by retroviral reverse transcriptase in some studies raises questions about its antiviral mechanism, which may not solely rely on the triphosphate form.[5][12]
-
This compound Triphosphate (3'-am-dGTP): In contrast, 3'-am-dG is described as a terminator of RNA strand synthesis catalyzed by RNA polymerase.[14][15] Once its triphosphate form is incorporated by an RNA polymerase, the 3'-amino group is incapable of forming a stable phosphodiester bond with the subsequent nucleotide, thus terminating transcription.
Diagram: Divergent Molecular Targets
Caption: Distinct molecular targets of the active triphosphate analogs.
Experimental Protocols for In-House Validation
To empower researchers to validate these findings and characterize novel analogs, we provide the following self-validating experimental frameworks.
Protocol 1: Cellular Uptake Assay
This protocol quantifies the rate of analog entry into cells and helps identify the class of transporter involved.
Principle: Cells are incubated with a radiolabeled analog ([³H]-ddG or [³H]-3'-am-dG). The amount of radioactivity accumulated inside the cells over time reflects the uptake rate. Co-incubation with known inhibitors can elucidate the transport mechanism.
Methodology:
-
Cell Culture: Plate cells (e.g., CCRF-CEM, H-9) in 24-well plates and grow to mid-log phase.
-
Preparation: Wash cells twice with a pre-warmed transport buffer (e.g., PBS with 1 mM MgCl₂, 2 mM CaCl₂, 5.6 mM glucose).
-
Inhibition (Optional): For mechanism validation, pre-incubate a subset of cells with potential inhibitors for 15 minutes:
-
Uptake Initiation: Add the radiolabeled analog (e.g., 1 µM [³H]-ddG) to all wells and incubate at 37°C. Take samples at various time points (e.g., 0, 1, 5, 15, 30 minutes).
-
Uptake Termination: Stop the reaction by adding 1 mL of ice-cold transport buffer containing a high concentration of an inhibitor (e.g., 100 µM dipyridamole) to prevent efflux.
-
Washing: Rapidly wash the cells three times with ice-cold buffer to remove extracellular radioactivity.
-
Lysis & Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH or 1% Triton X-100). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize radioactivity counts to the total protein content of each sample. Plot uptake (pmol/mg protein) against time.
Protocol 2: Intracellular Metabolism Assay by HPLC
This protocol separates and quantifies the parent analog and its phosphorylated metabolites.
Principle: Following incubation with a radiolabeled analog, intracellular metabolites are extracted and separated based on their charge and polarity using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Cell Incubation: Incubate a high density of cells (e.g., 1-5 x 10⁶ cells/mL) with the radiolabeled analog (e.g., 10 µM [³H]-ddG) for a set time (e.g., 2, 8, or 24 hours).
-
Metabolite Extraction:
-
Pellet the cells and wash with ice-cold PBS.
-
Extract the acid-soluble fraction by adding 200 µL of ice-cold 0.5 M perchloric acid.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Neutralize the supernatant (containing the nucleotides) by adding a calculated volume of 2.5 M KOH.
-
Centrifuge again to remove the KClO₄ precipitate.
-
-
HPLC Analysis:
-
Column: A strong anion-exchange (SAX) column is typically used.
-
Mobile Phase: A gradient of ammonium phosphate or potassium phosphate buffer with increasing salt concentration (e.g., from 10 mM to 750 mM).
-
Detection: Inject the neutralized extract. Use an in-line radioactivity detector to quantify the eluting peaks corresponding to the parent drug, monophosphate, diphosphate, and triphosphate forms. Their retention times will be determined using non-radioactive standards.
-
-
Data Analysis: Integrate the area under each radioactive peak to determine the intracellular concentration of each metabolite, typically expressed as pmol per 10⁶ cells.[16][17]
Conclusion
While both this compound and 2',3'-dideoxyguanosine are derived from the same natural nucleoside, their cellular pharmacology is strikingly different.
-
2',3'-dideoxyguanosine (ddG) enters cells via a nucleobase transporter, undergoes inefficient phosphorylation that can be initiated by cytosolic 5'-nucleotidase, and its active triphosphate form acts as a DNA chain terminator.[4][5][10][12]
-
This compound (3'-am-dG) is presumed to use conventional nucleoside transporters, and its active form has been identified as a terminator of RNA, not DNA, synthesis.[14][15]
These differences have profound implications for their potential therapeutic applications, including their spectrum of activity, tissue distribution, and mechanisms of resistance. The experimental frameworks provided herein offer a robust methodology for further investigating these and other nucleoside analogs, paving the way for more rational drug design and development.
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Ahluwalia, G. S., et al. (1989). Cellular pharmacology and anti-HIV activity of 2',3'-dideoxyguanosine. AIDS Research and Human Retroviruses, 5(2), 199-208. [Link]
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Parker, W. B., et al. (1998). Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro. Antiviral Research, 38(2), 109-118. [Link]
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Johnson, M. A., & Fridland, A. (1989). Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells. Molecular Pharmacology, 36(2), 291-295. [Link]
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Karlsson, A., et al. (1991). The metabolism of 3'-azido-2',3'-dideoxyguanosine in CEM cells. Molecular Pharmacology, 39(6), 805-810. [Link]
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Ono, K., et al. (1987). Utilization of 2',3'-dideoxyguanosine 5'-triphosphate as an inhibitor and substrate for DNA polymerase alpha. Biochemical and Biophysical Research Communications, 147(3), 1272-1278. [Link]
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Ono, K., et al. (1988). Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. Biochemical Pharmacology, 37(13), 2561-2565. [Link]
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Cooney, D. A., et al. (1990). Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. Clinical Pharmacology & Therapeutics, 48(2), 167-174. [Link]
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Paterson, A. R., et al. (1996). Nucleobase transporter-mediated permeation of 2',3'-dideoxyguanosine in human erythrocytes and human T-lymphoblastoid CCRF-CEM cells. Journal of Pharmacology and Experimental Therapeutics, 276(2), 806-811. [Link]
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Choi, J. S., & Berdis, A. J. (2012). Nucleoside transporters: biological insights and therapeutic applications. Future Medicinal Chemistry, 4(12), 1545-1562. [Link]
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Ho, H. T., & Hitchcock, M. J. (1989). Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. Antimicrobial Agents and Chemotherapy, 33(6), 844-849. [Link]
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Back, D. J., et al. (1992). Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. British Journal of Clinical Pharmacology, 33(3), 319-322. [Link]
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Back, D. J., et al. (1992). Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. British Journal of Clinical Pharmacology, 33(3), 319-322. [Link]
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Hart, G. J., et al. (1992). The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma. AIDS Research and Human Retroviruses, 8(9), 1619-1627. [Link]
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Liu, X., et al. (2007). 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells. Nucleic Acids Research, 35(21), 7140-7149. [Link]
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Decoding the Selectivity of 3'-Amino-3'-deoxyguanosine: A Potent Tool Against Viral RNA Polymerases
For Immediate Release
A deep dive into the specificity of 3'-Amino-3'-deoxyguanosine for viral RNA polymerases over host polymerases, offering a comparative guide for researchers, scientists, and drug development professionals.
In the ongoing battle against viral diseases, the ability to selectively target viral machinery while sparing host cells is the hallmark of a successful antiviral agent. Nucleoside analogs have long been a cornerstone of antiviral therapy, primarily by targeting viral polymerases—the enzymes responsible for replicating the viral genome.[1][2][3] This guide focuses on this compound, a promising nucleoside analog, and dissects the molecular basis for its preferential inhibition of viral RNA-dependent RNA polymerases (RdRps) over host DNA-dependent RNA polymerases.
The Molecular Gambit: Exploiting a Subtle Structural Difference
At the heart of this compound's selectivity lies a key structural modification: the replacement of the 3'-hydroxyl (-OH) group on the ribose sugar with an amino (-NH2) group. In standard RNA synthesis, the 3'-OH group of the growing RNA chain launches a nucleophilic attack on the incoming nucleoside triphosphate (NTP), forming a new phosphodiester bond.[4][5]
Viral RNA-dependent RNA polymerases, the core engines of replication for many RNA viruses, are structurally distinct from the host's DNA-dependent RNA polymerases.[4][6] While both enzyme classes catalyze the same fundamental reaction, subtle differences in their active sites create a window of opportunity for selective inhibition.
The active site of viral RdRps can accommodate the 3'-amino modification of this compound triphosphate, allowing for its incorporation into the nascent viral RNA strand. However, the presence of the 3'-amino group, instead of the crucial 3'-hydroxyl, acts as a "chain terminator." The amino group is a much weaker nucleophile than the hydroxyl group, effectively halting further elongation of the RNA chain. This premature termination of viral genome replication is a fatal blow to the virus.
In contrast, host DNA-dependent RNA polymerases, such as RNA Polymerase II, exhibit a much lower tolerance for this modification at the 3' position. Their more stringent active site architecture discriminates against the 3'-amino-substituted nucleotide, preventing its efficient incorporation and thus sparing host cell transcription. While some studies have shown that 3'-modified ribonucleotides can inhibit cellular RNA polymerases, the key is the differential inhibition.[7] Viral polymerases are often more promiscuous and therefore more susceptible to such analogs.
Visualizing the Mechanism of Selective Inhibition
The following diagram illustrates the core principle of chain termination by this compound triphosphate within the active site of a viral RNA polymerase.
Caption: Mechanism of selective inhibition of viral RNA polymerase by this compound.
Comparative Efficacy: A Data-Driven Perspective
The true measure of a selective inhibitor lies in its differential activity against viral and host targets. This is typically quantified by comparing the 50% inhibitory concentration (IC50) for the viral polymerase with the IC50 for host polymerases or the 50% cytotoxic concentration (CC50) in host cells. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
While specific IC50 values for this compound against a wide range of viral and host polymerases are not extensively consolidated in the public domain, the principle of its selectivity is supported by studies on similar 3'-modified nucleosides. For instance, research on 3'-amino and 3'-azido modified ribonucleotides has demonstrated selective inhibition of influenza A viral RNA polymerase over cellular RNA polymerase II.[7]
| Compound | Target Enzyme | IC50 (µM) | Host Cell Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| This compound | Viral RdRp (e.g., Influenza A) | Hypothetical ~5-20 | Hypothetical >100 | >5-20 | [7] |
| This compound | Host RNA Polymerase II | Hypothetical >100 | - | - | [7] |
| Remdesivir (prodrug) | SARS-CoV-2 RdRp | ~0.3-5 | >10 | >2-33 | [8] |
| Sofosbuvir (prodrug) | HCV NS5B RdRp | ~0.1-1 | >27 | >27-270 | [9] |
Note: The values for this compound are hypothetical and presented for illustrative purposes based on the known behavior of similar compounds. Actual values would need to be determined experimentally for specific viral and host polymerases.
Experimental Validation: A Guide to In Vitro Polymerase Inhibition Assays
To empirically determine the specificity of this compound, a robust in vitro polymerase inhibition assay is essential. The following protocol outlines a standard primer-extension assay, a widely used method for this purpose.[10][11]
Experimental Workflow: In Vitro Primer-Extension Assay
Caption: Workflow for an in vitro primer-extension polymerase inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Enzymes: Purify recombinant viral RNA-dependent RNA polymerase and a representative host DNA-dependent RNA polymerase (e.g., human RNA Polymerase II).
-
Template-Primer: Design and synthesize or purchase a suitable RNA or DNA template with a complementary labeled (e.g., fluorescent or radioactive) primer.
-
Nucleotides: Prepare stocks of natural ribonucleoside triphosphates (rNTPs) or deoxyribonucleoside triphosphates (dNTPs) as appropriate for the polymerase being tested. Prepare a stock solution of this compound triphosphate.
-
Reaction Buffer: Prepare a buffer optimized for the activity of the specific polymerase being assayed.
-
-
Reaction Assembly:
-
In a series of microcentrifuge tubes, combine the polymerase, template-primer, and reaction buffer.
-
Add increasing concentrations of this compound triphosphate to the respective tubes. Include a no-inhibitor control.
-
Pre-incubate the mixture to allow the polymerase to bind to the template-primer.
-
Initiate the reaction by adding the mixture of natural (d)NTPs.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reactions by adding a quenching solution, such as a formamide-based loading buffer containing EDTA.
-
-
Product Analysis:
-
Denature the samples by heating.
-
Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Data Quantification and IC50 Determination:
-
Visualize the labeled RNA or DNA products using an appropriate imaging system.
-
Quantify the intensity of the bands corresponding to the full-length product.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
This compound represents a compelling example of rational drug design, where a subtle chemical modification exploits the structural and functional differences between viral and host polymerases. Its mechanism as a chain terminator, coupled with its potential for selective uptake and activation in virus-infected cells, underscores its promise as an antiviral lead compound. The experimental framework provided in this guide offers a clear path for researchers to quantitatively assess its specificity and further explore its therapeutic potential. As the landscape of viral threats continues to evolve, the development of such targeted inhibitors remains a critical endeavor in the field of drug discovery.
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Ju, J., Kumar, S., Li, X., Jockusch, S., & Russo, J. J. (2020). Nucleotide Analogues as Inhibitors of Viral Polymerases. bioRxiv. [Link]
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- Gorbalenya, A. E., Pringle, F. M., & Zeddam, J. L. (2010). The expanding realm of viral polymerases. Current opinion in virology, 1(5), 412–420.
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- Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Bavari, S. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
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A Senior Application Scientist's Guide to Assessing DNA Polymerase Fidelity with 3'-Amino-dGTP
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Frontier of Modified Nucleotides
The enzymatic synthesis of DNA is the cornerstone of molecular biology, with the fidelity of DNA polymerases being paramount for applications ranging from next-generation sequencing (NGS) to gene synthesis and diagnostics.[1][2] High-fidelity replication ensures that the genetic information is copied with minimal errors.[3][4] However, the expanding world of synthetic biology and advanced therapeutic modalities increasingly relies on the incorporation of modified nucleotides, which present unique challenges to the polymerase's catalytic and proofreading machinery.
This guide focuses on a particularly challenging substrate: 3'-amino-deoxyguanosine triphosphate (3'-amino-dGTP) . The substitution of the critical 3'-hydroxyl group with an amino group fundamentally alters the chemistry of phosphodiester bond formation. While this modification makes it a potent chain terminator, its potential incorporation by specialized or engineered polymerases opens avenues for novel sequencing, labeling, and therapeutic strategies.
Here, we provide a comprehensive framework for assessing and comparing the fidelity of various DNA polymerases when tasked with incorporating this unconventional nucleotide. We will explore the mechanistic hurdles, compare polymerase families, and provide detailed, self-validating experimental protocols to empower researchers to make informed decisions for their specific applications.
Section 1: The Mechanistic Hurdle of a 3'-Amino Modification
The canonical mechanism of DNA synthesis involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[5] This reaction, catalyzed within the polymerase's active site, extends the DNA strand by one base.
Replacing the 3'-OH with a 3'-NH2 group alters this process significantly:
-
Nucleophilicity: The amino group is a competent nucleophile, but its reactivity profile and pKa differ from the hydroxyl group, potentially affecting the rate and efficiency of the catalytic step.
-
Bond Geometry: The resulting phosphoramidate bond has different bond angles and lengths compared to a standard phosphodiester bond, which can cause steric strain and distort the DNA backbone.
-
Proofreading Recognition: High-fidelity polymerases possess a 3'-5' exonuclease domain that excises mismatched nucleotides.[3][6][7] The altered chemistry of the phosphoramidate linkage may be recognized as an error, leading to immediate excision, or it may resist cleavage, locking a potential error in place.
This fundamental chemical difference is why most high-fidelity polymerases are expected to be strongly inhibited by 3'-amino-dNTPs.
Section 2: A Comparative Guide to DNA Polymerase Candidates
The ability to incorporate a modified nucleotide like 3'-amino-dGTP is not uniform across all DNA polymerases. The enzyme's family, structural features, and proofreading capability are key determinants.
-
High-Fidelity Proofreading Polymerases (Family B, e.g., Pfu, KOD, Q5®): These enzymes are engineered for maximum accuracy.[8][9] They feature a compact active site that meticulously checks the geometry of the incoming base pair and a potent 3'-5' exonuclease domain that removes errors.[6][7]
-
Expected Performance with 3'-amino-dGTP: Extremely low to no incorporation. The modified nucleotide is likely to be rejected sterically by the active site. If incorporation does occur, the resulting phosphoramidate linkage would likely be identified as a distortion and be subject to immediate proofreading, causing the enzyme to stall.
-
-
Non-Proofreading Polymerases (Family A, e.g., Taq): Taq polymerase is the workhorse of routine PCR. It lacks a 3'-5' proofreading domain, making it inherently more error-prone.[10] Its active site is also generally more permissive than high-fidelity enzymes.
-
Expected Performance with 3'-amino-dGTP: Low but possible incorporation. The absence of a proofreading domain means that if the modified nucleotide is accepted by the active site, it is more likely to remain. However, efficiency is expected to be poor, and the fidelity of base-pairing opposite the template will likely be reduced.
-
-
Translesion Synthesis (TLS) Polymerases (Family Y, e.g., Pol η, Pol ι, Rev1): TLS polymerases are the cell's specialists for bypassing DNA damage.[11][12] To achieve this, they possess highly flexible and spacious active sites that can accommodate bulky lesions and distorted DNA structures.[13][14][15] This flexibility comes at the cost of significantly lower fidelity on undamaged templates.[14]
-
Expected Performance with 3'-amino-dGTP: Highest potential for incorporation. The accommodating nature of the TLS active site makes this class the most likely to accept a 3'-amino-modified substrate. However, this incorporation is also likely to be highly error-prone, with a significant risk of mispairing the guanine base with non-cytosine bases on the template strand.
-
-
Engineered Polymerases: Researchers have successfully engineered polymerases to improve their ability to incorporate various modified nucleotides for applications like sequencing and aptamer selection.[16][17][18] An engineered polymerase, perhaps derived from a TLS or Family A enzyme, represents a promising avenue for achieving efficient and potentially more accurate incorporation of 3'-amino-dGTP.
Table 1: Predicted Performance Comparison of DNA Polymerase Classes with 3'-amino-dGTP
| Polymerase Class | Key Features | Predicted Incorporation Efficiency | Predicted Fidelity | Primary Application |
| High-Fidelity (e.g., Pfu, Q5®) | 3'-5' Exonuclease (Proofreading), Tight Active Site | Very Low / None | N/A (Stalls) | Cloning, NGS, Mutagenesis[8] |
| Non-Proofreading (e.g., Taq) | No Proofreading, Moderately Permissive Active Site | Low | Low to Moderate | Routine PCR, Diagnostics |
| Translesion Synthesis (TLS) | No Proofreading, Open/Flexible Active Site | Moderate to High | Very Low | DNA Damage Bypass[11][14] |
| Engineered Polymerases | Optimized for Modified Substrates | Variable (Potentially High) | Variable (Potentially Moderate) | Specialized Enzymatic Synthesis[18] |
Section 3: A Validated Workflow for Fidelity Assessment
To empirically determine the fidelity of a polymerase with 3'-amino-dGTP, a robust and self-validating experimental workflow is required. Modern NGS-based methods provide unparalleled depth and accuracy, far surpassing traditional Sanger sequencing of individual clones.[19][20][21][22] These high-throughput approaches allow for the precise calculation of error rates and the characterization of mutational spectra.[19][23]
Our proposed workflow adapts principles from established NGS fidelity assays to specifically interrogate the incorporation of 3'-amino-dGTP.[19][24] The core principle is to use unique molecular identifiers (UMIs) to distinguish true polymerase errors from errors introduced during PCR amplification or sequencing.[20]
Detailed Experimental Protocol: NGS-Based Fidelity Assay
This protocol is designed as a self-validating system. The use of a high-fidelity polymerase for the final amplification ensures that the vast majority of errors detected originate from the initial incorporation step by the test polymerase.
1. Materials Preparation
-
DNA Template: A synthetic oligonucleotide (e.g., 80-100 nt) containing a single cytosine (C) base at a defined position, which will template the incorporation of dGTP or its modified analog. The surrounding sequence should be complex and lack homopolymer repeats.
-
Upstream Primer: A primer complementary to the 3' end of the template, containing a central block of random nucleotides (e.g., 10-12 Ns) to serve as the UMI.
-
Downstream Splint Oligo: An oligonucleotide that is complementary to the 5' end of the template.
-
Test DNA Polymerases: The polymerases to be compared (e.g., Taq, a TLS polymerase like Pol η, and a high-fidelity polymerase like Q5® as a negative control).
-
Nucleotides: High-purity dATP, dCTP, dTTP, and the custom-synthesized 3'-amino-dGTP.
-
Ancillary Enzymes: T4 DNA Ligase, a high-fidelity PCR polymerase (e.g., Q5®).
2. Single-Nucleotide Incorporation Reaction
-
Causality: The goal here is to allow the test polymerase to perform only a single incorporation event opposite the target cytosine. The reaction is set up as a primer extension.
-
Step 2.1: Anneal the UMI-containing primer to the DNA template at a 1.5:1 molar ratio by heating to 95°C for 2 minutes and slowly cooling to room temperature.
-
Step 2.2: Prepare parallel reaction mixes for each test polymerase in its recommended buffer. Each mix should contain the annealed template/primer complex.
-
Step 2.3: Initiate the reaction by adding a dNTP mix containing dATP, dCTP, dTTP, and 3'-amino-dGTP (e.g., at 100 µM each). Incubate at the polymerase's optimal temperature for a short duration (e.g., 1-5 minutes) to favor single incorporation.
-
Step 2.4: Terminate the reaction by adding EDTA to chelate Mg²⁺. Purify the extension products using a spin column to remove unincorporated nucleotides and inactive enzyme.
3. Ligation and Library Preparation
-
Causality: To create a molecule suitable for PCR amplification, the downstream oligo must be ligated to the newly extended primer. This step effectively captures the product of the incorporation event.
-
Step 3.1: Add the downstream splint oligo and T4 DNA Ligase with its corresponding buffer to the purified extension products.
-
Step 3.2: Incubate according to the ligase manufacturer's protocol (e.g., 1 hour at room temperature). Heat-inactivate the ligase.
4. PCR Amplification and Sequencing
-
Causality: The ligated products, each tagged with a unique UMI, are now amplified using a very high-fidelity polymerase to generate enough material for sequencing while introducing minimal additional errors.[2]
-
Step 4.1: Use the ligation product as a template for PCR with primers that bind to the outer ends of the template and add the necessary sequencing adapters. Use a high-fidelity polymerase with >100x Taq fidelity (e.g., Q5® or similar).[8]
-
Step 4.2: Perform a minimal number of PCR cycles (e.g., 15-20) to reduce amplification bias and the risk of PCR-induced errors.
-
Step 4.3: Purify the PCR product and quantify it. Submit the library for paired-end NGS sequencing on a platform like Illumina.
5. Data Analysis and Fidelity Calculation
-
Causality: The UMI is the key to this analysis. All reads with the same UMI originated from a single molecule that underwent the initial incorporation event. By forming a consensus sequence for each UMI family, sequencing errors can be filtered out, revealing the true base incorporated by the test polymerase.[20]
-
Step 5.1: Pre-process reads: trim adapters and filter for quality.
-
Step 5.2: Group reads into families based on their UMI sequence.
-
Step 5.3: For each UMI family with sufficient read depth (e.g., >5 reads), generate a consensus sequence. Discard families with ambiguous consensus.
-
Step 5.4: Align the consensus sequences to the reference template and identify the base incorporated at the target position.
-
Step 5.5: Calculate the fidelity (F) and error rate (E) as follows:
-
Correct Incorporations (C) = Number of consensus sequences with 'G' at the target site.
-
Incorrect Incorporations (I) = Number of consensus sequences with 'A', 'T', or 'C' at the target site.
-
Total Events (T) = C + I
-
Error Rate (E) = I / T
-
Section 4: Interpreting the Data - A Hypothetical Comparison
Following the protocol above, one could generate data to directly compare the performance of different polymerases. The results would allow for an objective assessment of both efficiency (total number of successful incorporation events) and fidelity.
Table 2: Hypothetical Fidelity Data for 3'-amino-dGTP Incorporation
| DNA Polymerase | Total UMI Consensus Reads | Correct (G) Incorporation | Mismatch (A, T, C) Incorporation | Calculated Error Rate | Relative Fidelity (vs. Taq) |
| Q5® (High-Fidelity) | 52 | 45 | 7 | 1.35 x 10⁻¹ | ~0.1x |
| Taq Polymerase | 15,480 | 15,250 | 230 | 1.49 x 10⁻² | 1x (Baseline) |
| TLS Polymerase (Pol η) | 85,300 | 79,950 | 5,350 | 6.27 x 10⁻² | ~0.24x |
Note: These are illustrative data. The extremely low number of reads for Q5® reflects its expected inability to process this substrate, leading to very few analyzable products.
Interpretation of Hypothetical Results:
-
Q5®: The very low number of total events indicates that this high-fidelity polymerase stalls severely and is not a viable candidate for this application, as predicted.
-
Taq Polymerase: Shows a moderate ability to incorporate the modified nucleotide but still has a significant error rate.
-
TLS Polymerase: Demonstrates the highest efficiency, yielding the most product. However, this comes with the lowest fidelity (highest error rate), highlighting the classic trade-off for this class of enzymes.
Conclusion and Recommendations
The incorporation of modified nucleotides like 3'-amino-dGTP pushes DNA polymerases beyond their natural functions, necessitating a careful and empirical assessment of their performance. This guide provides the conceptual framework and a detailed, NGS-based experimental protocol to rigorously measure and compare polymerase fidelity for this specific, challenging substrate.
Key Recommendations for Researchers:
-
For Highest Efficiency: If the primary goal is simply to incorporate 3'-amino-dGTP as a chain terminator with less concern for fidelity, a Translesion Synthesis (TLS) polymerase is the most promising starting point.
-
For a Balance of Efficiency and Cost: For applications where moderate efficiency is acceptable, a non-proofreading enzyme like Taq polymerase may suffice and is a cost-effective option.
-
For Highest Fidelity: Achieving high-fidelity incorporation of a 3'-modified nucleotide is exceptionally challenging. Standard high-fidelity enzymes are unlikely to work. The most viable path would be to screen engineered DNA polymerases specifically designed or selected for their ability to accept modified substrates.
By employing the robust, UMI-based NGS workflow detailed here, researchers can move beyond speculation and generate high-quality, quantitative data to select the optimal polymerase, accelerating innovation in diagnostics, sequencing, and synthetic biology.
References
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High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. Nucleic Acids Research. [Link]
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Fidelity Assess of DNA polymerase. Zhuhai Biori Biotechnology Co., Ltd. [Link]
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An Innovative Method for Measuring DNA Polymerase Fidelity. Institut Pasteur. [Link]
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Ribonucleotide discrimination by translesion synthesis DNA polymerases. Taylor & Francis Online. [Link]
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High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. National Institutes of Health (NIH). [Link]
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DNA polymerase Fidelity and the Polymerase Chain Reaction. ResearchGate. [Link]
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Enzymatic Incorporation of a Third Nucleobase Pair. National Institutes of Health (NIH). [Link]
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Enzymatic incorporation of a third nucleobase pair. National Institutes of Health (NIH). [Link]
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The utility of modified nucleotides for high-throughput nucleic acid analysis. Vilniaus universitetas. [Link]
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Translesion DNA synthesis. YouTube. [Link]
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DNA polymerases for High-Fidelity PCR. CliniSciences. [Link]
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Translesion Synthesis. Hadden Research Lab - UConn. [Link]
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Inside high-fidelity PCR: accuracy, applications, and innovation. Solis BioDyne. [Link]
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Recent Advances in Understanding the Structures of Translesion Synthesis DNA Polymerases. National Institutes of Health (NIH). [Link]
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High-Fidelity DNA Polymerase. Assay Genie. [Link]
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Translesion DNA Polymerases. National Institutes of Health (NIH). [Link]
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High-fidelity DNA Polymerases & When to use them. Clent Life Science. [Link]
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Minimizing PCR-Induced Errors in Next-Generation Sequencing Library Prep: The Role of High-Fidelity Enzymes. Gevaert. [Link]
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Mapping DNA polymerase errors by single-molecule sequencing. Nucleic Acids Research. [Link]
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Polymerase specific error rates and profiles identified by single molecule sequencing. OUCI. [Link]
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Biochemical Analysis of DNA Polymerase η Fidelity in the Presence of Replication Protein A. PLOS ONE. [Link]
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Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. MDPI. [Link]
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Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates. National Institutes of Health (NIH). [Link]
-
Understanding the Fidelity and Specificity of DNA Polymerase I. National Institutes of Health (NIH). [Link]
-
Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. ACS Publications. [Link]
-
Fidelity of DNA replication—a matter of proofreading. National Institutes of Health (NIH). [Link]
-
What Is DNA Polymerase Fidelity?. YouTube. [Link]
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A Comparative Analysis of the Cytotoxic Effects of 3'-Amino-3'-deoxyguanosine Across Diverse Cancer Cell Lines
Abstract
3'-Amino-3'-deoxyguanosine, a synthetic nucleoside analog, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects. This guide provides a comprehensive comparative study of its activity across various cancer cell lines. We delve into the underlying mechanisms of action, present comparative cytotoxicity data, and provide detailed protocols for assessing its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their anti-cancer research.
Introduction: The Rationale for Targeting Nucleoside Metabolism in Cancer
Cancer cells are characterized by their rapid and uncontrolled proliferation, a process that places high demands on the synthesis of nucleic acids, the building blocks of DNA and RNA. This metabolic vulnerability presents a strategic target for therapeutic intervention. Nucleoside analogs, synthetic compounds that mimic natural nucleosides, can disrupt this process by being incorporated into nascent DNA or RNA chains, leading to chain termination, or by inhibiting key enzymes involved in nucleotide metabolism.
This compound is a guanosine analog where the 3'-hydroxyl group on the ribose sugar is replaced by an amino group.[1][2] This structural modification is critical to its mechanism of action and cytotoxic potential.
Proposed Mechanism of Action
The primary proposed mechanism of action for this compound and similar nucleoside analogs is the termination of DNA and/or RNA synthesis. Once phosphorylated within the cell to its active triphosphate form, it can be incorporated into growing nucleic acid chains by polymerases. The absence of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, thereby halting elongation and triggering downstream apoptotic pathways.
Furthermore, some nucleoside analogs have been shown to inhibit key enzymes in the purine synthesis pathway, such as IMP dehydrogenase and dihydrofolate reductase, further contributing to their cytotoxic effects by depleting the pool of available nucleotides for DNA and RNA synthesis.[3]
Comparative Cytotoxicity Across Cancer Cell Lines
The efficacy of this compound can vary significantly among different cancer cell lines. This differential sensitivity can be attributed to a multitude of factors including, but not limited to:
-
Expression levels of nucleoside transporters: Efficient uptake of the drug into the cell is a prerequisite for its activity.
-
Activity of nucleoside kinases: The analog must be phosphorylated to its active triphosphate form.
-
Intracellular nucleotide pools: High concentrations of the natural counterpart (dGTP) can outcompete the analog for incorporation into DNA.
-
DNA repair capacity: Efficient DNA repair mechanisms may counteract the damage induced by the incorporated analog.
-
Apoptotic threshold: The intrinsic sensitivity of a cell line to apoptosis-inducing stimuli plays a crucial role.
While specific data for this compound is still emerging in the public domain, we can draw parallels from studies on similar 3'-deoxy nucleoside analogues. For instance, 3'-deoxycytidine has shown significant anticancer activity against CCRF-CEM (lymphoblastic leukemia), L1210 (lymphocytic leukemia), P388 (lymphocytic leukemia), and S-180 (sarcoma) cancer cell lines.[4] Another related compound, 3'-Aminocyanoborane-2',3'-dideoxythymidine, was found to be a potent cytotoxic agent in murine and various human suspended and solid tumor cell lines.[3]
Quantitative Comparison of Cytotoxicity (IC50 Values)
To provide a framework for comparison, the following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across a panel of representative cancer cell lines. It is crucial to note that these are illustrative values and actual experimental results may vary.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 5 |
| MCF-7 | Breast Adenocarcinoma | 15 |
| A549 | Lung Carcinoma | 25 |
| HCT116 | Colorectal Carcinoma | 12 |
| PC-3 | Prostate Adenocarcinoma | 30 |
| U87-MG | Glioblastoma | 40 |
This table is for illustrative purposes. Experimental determination is necessary for accurate IC50 values.
The hypothetical data suggests a higher sensitivity in hematological malignancies (HL-60) and colorectal cancer (HCT116), with potentially lower sensitivity in solid tumors like lung, prostate, and glioblastoma. This underscores the importance of empirical testing across a broad range of cancer types.
Experimental Protocols for Assessing Cytotoxicity
To rigorously evaluate the cytotoxic effects of this compound, a series of well-established in vitro assays should be employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activation Assay
Executioner caspases, such as caspase-3, are key mediators of apoptosis.[5] Their activation is a hallmark of apoptotic cell death.
Principle: This assay utilizes a fluorogenic substrate for caspase-3. Upon cleavage by active caspase-3, the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to the caspase-3 activity.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add the caspase-3 fluorogenic substrate to the cell lysate.
-
Incubation: Incubate at 37°C to allow for enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. An increase in fluorescence indicates caspase-3 activation.
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for Cytotoxicity Screening
Caption: Intrinsic apoptosis pathway activated by this compound.
Conclusion and Future Directions
The available evidence, drawn from studies of related nucleoside analogs, suggests that this compound holds promise as a cytotoxic agent against a range of cancer cell lines. Its efficacy is likely to be cell-type dependent, highlighting the necessity for comprehensive screening to identify responsive cancer types. Future research should focus on elucidating the precise molecular determinants of sensitivity to this compound, including the roles of specific nucleoside transporters and kinases. Furthermore, in vivo studies in animal models are warranted to evaluate its therapeutic potential and toxicity profile in a more complex biological system. The combination of this compound with other chemotherapeutic agents or targeted therapies could also be a promising avenue for future investigation, potentially leading to synergistic anti-cancer effects and overcoming drug resistance.
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ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. Retrieved from [Link]
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Lee, J. H., et al. (2015). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. PubMed Central. Retrieved from [Link]
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Pistritto, G., et al. (2016). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. MDPI. Retrieved from [Link]
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Chu, C. K., et al. (1990). Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. PubMed. Retrieved from [Link]
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Sood, G. R., et al. (1994). The Cytotoxicity of 3'-aminocyanoborane-2',3'-dideoxypyrimidines in Murine and Human Tissue Cultured Cell Lines. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2023). Dynamic crosstalk between amino acid metabolism and cancer drug efficacy: From mechanisms to therapeutic opportunities. PubMed Central. Retrieved from [Link]
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Jaiswal, A. K. (2000). Biomarkers of apoptosis: release of cytochrome c, activation of caspase-3, induction of 8-hydroxy-2'-deoxyguanosine, increased 3-nitrotyrosine, and alteration of p53 gene. PubMed. Retrieved from [Link]
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Mender, I., et al. (2021). A Modified Nucleoside 6-thio-2'-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas. Frontiers in Oncology. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Chain Termination Mechanism of 3'-Amino-3'-deoxyguanosine Using Mass Spectrometry
For researchers and drug development professionals engaged in antiviral or anticancer therapies, nucleoside analogs represent a cornerstone of modern medicine. Their efficacy often hinges on a precise mechanism: the termination of DNA or RNA synthesis. 3'-Amino-3'-deoxyguanosine is one such potent analog, but rigorously validating its chain-terminating activity is paramount for its development and application.
This guide provides an in-depth, technically-grounded comparison of methodologies for validating this mechanism, with a primary focus on the power and precision of mass spectrometry. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
The Molecular Basis of Chain Termination: Why this compound Works
Understanding the validation process begins with the molecule's fundamental mechanism. DNA and RNA polymerases extend a nucleic acid chain by catalyzing a nucleophilic attack from the 3'-hydroxyl (-OH) group of the growing strand on the alpha-phosphate of an incoming nucleoside triphosphate (NTP). This reaction forms a new phosphodiester bond.
This compound replaces the critical 3'-hydroxyl group with an amino (-NH2) group.[1] While many polymerases can incorporate the triphosphate form of this analog (3'-amino-dGTP) into a growing chain, the 3'-amino group is incapable of performing the subsequent nucleophilic attack required for bond formation with the next nucleotide.[2][3] This effectively and irreversibly halts elongation.
Caption: Mechanism of polymerase-mediated chain termination by this compound.
The Gold Standard: Mass Spectrometry for Unambiguous Validation
While traditional methods like gel electrophoresis can infer chain termination by observing changes in strand length, mass spectrometry (MS) provides direct, unambiguous evidence by measuring the precise mass of the reaction products.[4] The principle is straightforward: if 3'-amino-dGTP acts as a terminator, an in vitro polymerase reaction should yield a series of nucleic acid fragments, each corresponding to the mass of the primer plus a specific number of bases, ending with the incorporated this compound analog.
The two most common MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[5][6] For this application, MALDI-TOF is often preferred due to its simplicity, speed, and ease of interpreting spectra which typically show singly charged ions, simplifying mass calculation.[4][7]
Experimental Workflow: From Reaction to Result
The following workflow provides a self-validating system by including a control reaction that omits the terminator, which should only produce the full-length product.
Caption: Experimental workflow for validating chain termination using MALDI-TOF MS.
Detailed Experimental Protocol
Objective: To verify that this compound triphosphate (3'-amino-dGTP) terminates DNA synthesis at cytosine residues in a template strand.
Materials:
-
Template DNA: A synthetic oligonucleotide with a known sequence containing multiple cytosine bases (e.g., 5'-...GGCGT...CGAT...-3').
-
Primer DNA: A synthetic oligonucleotide complementary to the 3' end of the template.
-
DNA Polymerase: A polymerase known to incorporate modified nucleotides (e.g., Therminator™ DNA Polymerase or a Klenow Fragment exo-).
-
Deoxynucleoside Triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP solution.
-
Terminator: this compound triphosphate (3'-amino-dGTP).
-
Reaction Buffer: Appropriate 10x buffer for the chosen polymerase.
-
Purification: C18 ZipTips or similar desalting columns.
-
MALDI Matrix: 3-Hydroxypicolinic acid (3-HPA) solution.
-
Nuclease-free water.
Procedure:
-
Primer-Template Annealing:
-
Combine 10 µM of the template and 12 µM of the primer in a reaction tube.
-
Add 10x reaction buffer to a 1x final concentration.
-
Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature (~30 minutes) to facilitate annealing.
-
-
In Vitro Polymerase Reactions (Set up two reactions):
-
Control Reaction (-Terminator):
-
Annealed Primer/Template: 1 µL
-
10x Reaction Buffer: 2 µL
-
dNTP Mix (10 mM each): 0.5 µL
-
DNA Polymerase: 1 µL
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Test Reaction (+Terminator):
-
Annealed Primer/Template: 1 µL
-
10x Reaction Buffer: 2 µL
-
dNTP Mix (10 mM each): 0.5 µL
-
3'-amino-dGTP (1 mM): 1 µL
-
DNA Polymerase: 1 µL
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Causality Note: The ratio of dGTP (in the dNTP mix) to 3'-amino-dGTP is critical. A higher terminator concentration will lead to more frequent, shorter termination products. This ratio must be optimized based on the polymerase's incorporation efficiency.[8]
-
-
Incubation: Incubate both reactions at the optimal temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Therminator) for 30-60 minutes.
-
Product Purification (Desalting):
-
It is crucial to remove salts (from the buffer) and unincorporated nucleotides, as they can suppress the signal and create adducts in the mass spectrum.[7]
-
Purify the products from both reactions using a C18 desalting tip according to the manufacturer's protocol. Elute the purified DNA in 5-10 µL of nuclease-free water.
-
-
MALDI-TOF MS Analysis:
-
On a MALDI target plate, spot 1 µL of the purified product.
-
Immediately add 1 µL of the MALDI matrix solution (e.g., 3-HPA) to the sample spot and mix gently by pipetting.
-
Allow the spot to air-dry completely (co-crystallization).
-
Load the plate into the MALDI-TOF mass spectrometer and acquire the spectrum in positive ion, linear mode.
-
Data Interpretation and Validation
The key to validation lies in comparing the observed masses from the MS spectrum to the calculated theoretical masses.
-
Control Reaction: The spectrum should show a single major peak corresponding to the mass of the full-length, non-terminated DNA product.
-
Test Reaction: The spectrum should show multiple peaks. One peak will be the full-length product (from reactions where no terminator was incorporated). Crucially, you should also see a series of peaks corresponding to fragments terminated with this compound opposite each cytosine in the template.
Table 1: Example Data for Validation
Template sequence contains Cytosines at positions +8 and +14 past the primer. Primer Mass = 3000.0 Da
| Expected Product | Sequence Addition | Theoretical Mass (Da) | Observed Mass (Da) | Conclusion |
| Control Reaction | ||||
| Full-Length Product | Primer + 25 bases | 10550.5 | 10551.2 | Full extension confirmed. |
| Test Reaction | ||||
| Termination Product 1 | Primer + 8 bases (ending in 3'-amino-dG) | 5482.6 | 5483.1 | Termination validated. |
| Termination Product 2 | Primer + 14 bases (ending in 3'-amino-dG) | 7391.1 | 7390.8 | Termination validated. |
| Full-Length Product | Primer + 25 bases | 10550.5 | 10551.0 | Read-through observed. |
Note: Theoretical masses are calculated based on the exact mass of each nucleotide and the loss of water molecules during phosphodiester bond formation.
Comparative Analysis: Mass Spectrometry vs. Alternative Methods
While powerful, MS is not the only validation method. Understanding its advantages and disadvantages compared to alternatives is crucial for selecting the right tool for your specific research question.
Table 2: Comparison of Validation Methodologies
| Feature | Mass Spectrometry (MALDI-TOF) | Gel Electrophoresis (Autoradiography/Fluorescence) |
| Principle | Direct measurement of molecular mass.[4] | Separation of fragments by size/length.[9] |
| Resolution | Single-nucleotide resolution, highly accurate mass. | Single-nucleotide resolution, but can be affected by gel compression.[10] |
| Speed | Very fast (minutes per sample for analysis). | Slower (hours for gel run and imaging). |
| Sensitivity | High (femtomole to picomole range).[7] | High, especially with radioactive labeling. |
| Labeling | Not required. | Requires radioactive (e.g., 32P) or fluorescent labels.[9] |
| Confirmation | Unambiguously confirms the mass, and thus identity, of the incorporated terminator. | Infers termination based on fragment length; does not confirm terminator identity. |
| Throughput | High; compatible with multi-well plates. | Lower; limited by the number of lanes on a gel. |
| Key Advantage | Direct, label-free confirmation of both termination and identity. | Widely accessible, well-established technique. |
| Key Disadvantage | Sensitive to salt contamination; requires specialized equipment. | Indirect evidence; potential for artifacts; use of hazardous materials (32P). |
Conclusion
For the rigorous validation of the chain termination mechanism of this compound, mass spectrometry offers an unparalleled combination of speed, sensitivity, and specificity. By providing direct measurement of the terminated product masses, it moves beyond the inference of gel-based methods to deliver unambiguous, confirmatory data. While traditional techniques remain valuable, the direct evidence provided by MS establishes a higher standard of validation, which is essential for advancing novel nucleoside analogs in research and drug development.
References
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- Dideoxynucleotide chain termination oligonucleotides and their applic
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- Mass spectrometry analysis of oligonucleotide syntheses.
- Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease. MDPI.
- Mass Spectrometry Analysis of Oligonucleotide Syntheses.
- Understanding oligonucleotides mass spectrometry.
- Dideoxynucleotide. Wikipedia.
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- Antiviral agents acting as DNA or RNA chain termin
- Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosph
- Nucleotides for Chain termin
- Inhibition of RNA synthesis with obligate chain terminators.
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- Labeled Nucleoside Triphosphates with Reversibly Termin
- Chain Termin
- Antiviral agents acting as DNA or RNA chain terminators.
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- Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosph
- Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates.
- Application Notes and Protocols for 3'-Deoxyguanosine in DNA Chain Termin
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A Senior Application Scientist's Guide to Investigating Cross-Resistance of 3'-Amino-3'-deoxyguanosine with other Nucleoside Analogs
Introduction: Unveiling the Potential of 3'-Amino-3'-deoxyguanosine
This compound is a guanosine nucleoside analog characterized by the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group. This structural modification is pivotal, as the 3'-hydroxyl group is essential for the formation of the phosphodiester bond during nucleic acid elongation. Its structural similarity to the natural nucleoside, guanosine, suggests that it likely exerts its biological effects by acting as a competitive substrate for enzymes involved in nucleic acid synthesis. One supplier has noted that it "terminates RNA strand synthesis catalyzed by RNA polymerase"[1], indicating a mechanism of action centered on the disruption of transcription.
Like many nucleoside analogs, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This metabolic activation allows it to be recognized by viral or cellular polymerases. The incorporation of the triphosphate form into a growing RNA or DNA chain would lead to premature chain termination, thereby halting replication and leading to cytotoxicity in rapidly dividing cancer cells or virus-infected cells.[2]
The emergence of drug resistance is a significant challenge in antiviral and anticancer therapies.[2] For nucleoside analogs, resistance can arise through various mechanisms, including reduced uptake into the cell, decreased activation by cellular kinases, increased inactivation by deaminases, or mutations in the target polymerase that reduce the incorporation of the analog.[3] Understanding the potential for cross-resistance—where resistance to one nucleoside analog confers resistance to another—is critical for designing effective combination therapies and anticipating treatment failure.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of this compound with other clinically relevant nucleoside analogs. We will delve into the underlying principles of cross-resistance, provide detailed protocols for generating and characterizing resistant cell lines, and present a logical workflow for assessing the cross-resistance landscape.
Pillars of Cross-Resistance in Nucleoside Analog Therapy
Cross-resistance between different nucleoside analogs is not a random phenomenon; it is dictated by the specific molecular mechanisms that a cell or virus develops to evade the drug's cytotoxic or antiviral effects. The likelihood of cross-resistance between this compound and other analogs will depend on the overlap in their mechanisms of action, cellular uptake, and metabolic activation pathways.
Several key factors can precipitate cross-resistance:
-
Shared Transport Mechanisms: Many nucleoside analogs are hydrophilic and rely on specific nucleoside transporters, such as the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), to enter the cell.[3] Downregulation or mutation of a transporter that recognizes multiple analogs can lead to broad cross-resistance.
-
Common Activation Pathways: The first and often rate-limiting step in the activation of most nucleoside analogs is phosphorylation by cellular kinases. Deoxycytidine kinase (dCK) is a key enzyme for the activation of several cytidine and purine analogs.[3] A deficiency in dCK activity can therefore confer resistance to a wide range of these drugs.
-
Target Enzyme Modifications: Mutations in the target viral or cellular polymerases can alter the enzyme's substrate specificity, reducing its affinity for the triphosphate form of the analog and preventing its incorporation into the growing nucleic acid chain. If these mutations are in a conserved region of the active site, they can confer resistance to multiple analogs that bind in a similar fashion.
-
Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters can actively pump various drugs, including some nucleoside analogs, out of the cell, thereby reducing their intracellular concentration and efficacy.
Experimental Workflow for Cross-Resistance Profiling
This section outlines a detailed, step-by-step methodology to systematically evaluate the cross-resistance profile of this compound.
Caption: Experimental workflow for cross-resistance studies.
Detailed Experimental Protocols
1. Cell Line Selection and Maintenance:
-
Rationale: The choice of cell line is critical and should be relevant to the intended therapeutic application of this compound (e.g., cancer or viral infection). For anticancer studies, a leukemia cell line such as CCRF-CEM is a suitable model. For antiviral studies against a specific virus, a susceptible host cell line (e.g., Huh-7 for Hepatitis C virus) should be used.
-
Protocol:
-
Culture the selected parental cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage the cells to maintain them in the logarithmic growth phase.
-
2. Determination of the Half-Maximal Inhibitory Concentration (IC50):
-
Rationale: Establishing the baseline sensitivity of the parental cell line to this compound and a panel of comparator nucleoside analogs is essential for quantifying resistance. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing cell viability.[4]
-
Protocol:
-
Seed the parental cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound and each comparator nucleoside analog. Include untreated control wells.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
3. Generation of a this compound-Resistant Cell Line:
-
Rationale: The development of a drug-resistant cell line is achieved by exposing the parental cells to gradually increasing concentrations of the drug over a prolonged period.[5] This method mimics the clinical development of acquired resistance.
-
Protocol:
-
Culture the parental cells in the presence of this compound at a starting concentration equal to the IC50 value.
-
Monitor the cells for signs of recovery and proliferation.
-
Once the cells have adapted and are growing steadily, gradually increase the drug concentration in a stepwise manner.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous resistant cell line.
-
Expand the resistant clones and confirm their resistance by re-determining the IC50 of this compound.
-
4. Phenotypic Cross-Resistance Analysis:
-
Rationale: To determine the cross-resistance profile, the sensitivity of the newly generated this compound-resistant cell line to other nucleoside analogs is assessed and compared to the parental cell line.
-
Protocol:
-
Using the MTT assay described above, determine the IC50 values for a panel of comparator nucleoside analogs in both the parental and the this compound-resistant cell lines. The panel should include analogs with different nucleobases and mechanisms of action (see table below).
-
Calculate the Resistance Factor (RF) for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF value greater than 2 is generally considered indicative of resistance.
-
Data Presentation and Interpretation
The results of the cross-resistance study can be effectively summarized in a table. Below is a hypothetical data table illustrating potential outcomes.
| Nucleoside Analog | Class | Primary Target | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Factor (RF) | Predicted Cross-Resistance |
| This compound | Guanosine Analog | RNA Polymerase | 0.5 | 50 | 100 | - |
| Gemcitabine | Cytidine Analog | DNA Polymerase | 0.01 | 0.01 | 1 | No |
| Cytarabine (Ara-C) | Cytidine Analog | DNA Polymerase | 0.1 | 0.1 | 1 | No |
| Remdesivir | Adenosine Analog | RNA Polymerase | 0.05 | 5 | 100 | Yes |
| Sofosbuvir | Uridine Analog | RNA Polymerase | 0.1 | 10 | 100 | Yes |
| Acyclovir | Guanosine Analog | Viral DNA Polymerase | >100 | >100 | - | N/A |
Interpretation of Hypothetical Data:
-
High Resistance to this compound: The resistant cell line shows a 100-fold increase in the IC50 for the selecting agent, confirming the successful generation of a resistant phenotype.
-
Cross-Resistance to other RNA Polymerase Inhibitors: The high RF values for Remdesivir and Sofosbuvir suggest that the mechanism of resistance developed against this compound also confers resistance to other nucleoside analogs that target RNA polymerase. This could be due to a mutation in the polymerase that affects the binding of a broad range of analogs.
-
No Cross-Resistance to DNA Polymerase Inhibitors: The lack of change in the IC50 values for Gemcitabine and Cytarabine indicates that the resistance mechanism is specific to inhibitors of RNA synthesis and does not affect those that target DNA synthesis.
-
No Activity of Acyclovir: Acyclovir's inactivity in this hypothetical cancer cell line is expected, as its activation is dependent on a viral-specific thymidine kinase.[6]
Mechanistic Insights into Resistance
To elucidate the molecular basis of the observed cross-resistance, further investigations are necessary.
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Safety Operating Guide
A Guide to the Safe Disposal of 3'-Amino-3'-deoxyguanosine: A Protocol for Researchers
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3'-Amino-3'-deoxyguanosine, a nucleoside analog. Our approach is grounded in the precautionary principle, ensuring that even in the absence of complete hazard data, the highest standards of safety are maintained.
Hazard Assessment and the Precautionary Principle
In laboratory settings, any compound with known biological effects, particularly one that interacts with fundamental cellular processes like nucleic acid synthesis, should be treated as potentially hazardous. This guide, therefore, is built upon the principle of managing this compound as a chemical waste product, ensuring that disposal methods are robust and protective of both laboratory personnel and the environment.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This practice minimizes the risk of accidental exposure through inhalation, skin contact, or ingestion.
Recommended PPE includes:
-
Safety Goggles: To protect against splashes or fine particulate matter.
-
Chemical-Resistant Gloves: Nitrile gloves are a standard requirement. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Lab Coat: To protect skin and clothing.
-
Ventilation: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must follow a structured protocol that aligns with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] The cornerstone of this process is to manage the compound as a regulated chemical waste until a formal hazard determination proves otherwise.
Step 1: Waste Characterization and Segregation
-
Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[10] This is a critical step to prevent the release of biologically active compounds into aquatic ecosystems.
-
Segregate at the Source: Designate a specific waste container for this compound and materials contaminated with it. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10][11]
-
Waste Streams:
-
Solid Waste: Collect unused or expired pure this compound, as well as grossly contaminated items like weigh boats, pipette tips, and gloves, in a designated solid waste container.[12]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible liquid waste container.[11]
-
Step 2: Proper Waste Containment
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Compatibility: Use containers made of materials compatible with the waste. For most applications involving this compound, high-density polyethylene (HDPE) carboys are suitable.[13]
-
Secure Closure: The container must have a secure, leak-proof screw-top cap. It should be kept closed at all times except when waste is being added.[11] This prevents the release of vapors and protects against spills.
-
Secondary Containment: All liquid waste containers must be stored in a secondary containment bin.[11] This bin should be large enough to hold the entire volume of the primary container in case of a leak.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and is essential for communicating hazards to all personnel.
-
Use EHS-Approved Labels: Your institution's EHS department will provide official hazardous waste labels. Affix this label to the container before adding any waste.[8]
-
Complete All Fields: Fill out the label completely and legibly. This includes:
-
The full chemical name: "this compound". Avoid abbreviations.[11]
-
All other constituents in the container, including solvents and water, with their respective percentages. The total composition must equal 100%.
-
The date the first drop of waste was added (the "accumulation start date").
-
The name and contact information of the generating researcher or lab.
-
Hazard identification (check all that apply, and as a precaution, mark "Toxic" or "Handle with Care").
-
Step 4: Safe Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of lab personnel and clearly marked with hazardous waste signage.[7]
-
Segregate Incompatibles: Ensure the waste container is not stored with incompatible chemicals. While this compound itself does not have readily listed incompatibilities, general best practice dictates storing amine-containing compounds away from strong oxidizing agents.[6][14]
-
Volume and Time Limits: Adhere to institutional and federal limits on the volume of waste that can be accumulated in the lab (typically not to exceed 10 gallons) and the time it can be stored before pickup.[11][15]
Step 5: Arranging for Disposal
-
Contact EHS for Pickup: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.[10] Follow their specific procedures for requesting removal, which often involves an online system.
-
Do Not Transport: Laboratory personnel should not transport their own chemical waste. This task must be performed by trained EHS professionals or licensed hazardous waste contractors.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.
-
Manage Small Spills: If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Contain the spill with absorbent material (e.g., sand, universal binders).[3]
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Report All Incidents: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Quantitative Data and Regulatory Summary
The following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Parameter | Value / Guideline | Source |
| Chemical Formula | C₁₀H₁₄N₆O₄ | [1] |
| Molecular Weight | 282.26 g/mol | [16] |
| Known Hazards | Biologically active; terminates RNA synthesis. Specific toxicity data is limited. | [1][2] |
| GHS Classification | Not classified in available SDS for related compounds. Prudent to handle as hazardous. | [3] |
| Disposal Classification | Treat as a regulated chemical waste under RCRA guidelines. Consult institutional EHS. | [7][8] |
| Storage Requirement | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [6] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat. Handle in a fume hood. | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
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A Researcher's Guide to the Safe Handling of 3'-Amino-3'-deoxyguanosine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of 3'-Amino-3'-deoxyguanosine. This nucleoside analog, like many research compounds, requires a cautious and well-documented approach to laboratory safety. While some safety data sheets (SDS) may not classify this compound as hazardous, its nature as a nucleoside analog warrants a higher level of precaution due to potential biological activity.[1][2] This guide is built on the principles of risk minimization and procedural clarity to ensure the safety of all laboratory personnel.
Hazard Assessment and Risk Mitigation
Key Principles for Safe Handling:
-
Engineering Controls: Always handle the compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.
-
Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the SOP and the associated risks.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. The specific PPE recommendations are detailed in the following sections.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Unpacking and Weighing | - Disposable Gown- Two pairs of nitrile gloves- Safety glasses with side shields |
| Solution Preparation and Handling | - Disposable Gown or Lab Coat- Two pairs of nitrile gloves- Chemical splash goggles or a full-face shield |
| Spill Cleanup | - Disposable Gown- Two pairs of nitrile gloves- Chemical splash goggles and a full-face shield- Appropriate respiratory protection if aerosolization is possible |
| Waste Disposal | - Disposable Gown- Two pairs of nitrile gloves- Safety glasses with side shields |
Rationale for PPE Selection:
-
Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against potential dermal absorption. Nitrile is a suitable material for incidental contact with many chemicals.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, such as solution preparation, chemical splash goggles or a full-face shield offer more comprehensive protection.[4]
-
Body Protection: A disposable gown or a dedicated lab coat prevents contamination of personal clothing.
-
Respiratory Protection: While not always required for handling small quantities in a fume hood, a respirator may be necessary for larger spills or when there is a risk of generating aerosols.
Operational Workflow for Handling this compound
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Assemble all necessary materials and equipment.
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of the solid compound, such as weighing, within a certified chemical fume hood to prevent inhalation of any airborne powder.
-
-
Experimentation:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Keep containers with the compound or its solutions sealed when not in use.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[5]
-
Doff PPE in a manner that avoids self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Caption: A clear plan for the segregation and disposal of waste generated from work with this compound.
Disposal Procedures:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, weigh paper, and other disposable materials, in a clearly labeled, sealed container for hazardous solid waste.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS program.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
References
-
Personal Protective Equipment | US EPA. (2025-09-12). Available from: [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Available from: [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009-07-30). Available from: [Link]
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Personal protective equipment in your pharmacy. (2019-10-30). Available from: [Link]
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This compound. Metkinen Chemistry. Available from: [Link]
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amino-3'-deoxyguanosine | C10H14N6O4 | CID 135718453 - PubChem. NIH. Available from: [Link]
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Factsheet for health professionals about Marburg virus disease. ECDC. (2024-10-10). Available from: [Link]
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Functional and mechanistic studies on the toxicity of deoxyguanosine for the in vitro proliferation and differentiation of human peripheral blood B lymphocytes. PubMed. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
